Isocytosine
説明
Structure
3D Structure
特性
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isocytosine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Isocytosine | |
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| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Isocytosine chemical structure and properties
An In-Depth Technical Guide to Isocytosine
Introduction: Beyond the Canonical Four
In the central dogma of molecular biology, the precise pairing of adenine with thymine and guanine with cytosine forms the bedrock of genetic information. However, the boundaries of this four-letter alphabet are not absolute. The exploration of non-natural nucleobases has opened new frontiers in synthetic biology, diagnostics, and therapeutics. Among the most pivotal of these synthetic bases is this compound (2-aminouracil), a structural isomer of cytosine.[1]
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical structure, physicochemical properties, synthesis, and its transformative applications, offering a field-proven perspective on its utility and significance.
Chemical Structure and Tautomerism
This compound is a pyrimidine base where the exocyclic amine and carbonyl groups are interchanged relative to cytosine. This seemingly subtle isomeric difference profoundly alters its hydrogen bonding capabilities, preventing it from pairing with guanine and instead enabling it to form a highly specific and stable base pair with isoguanine.[1][2]
Tautomeric Forms: The Key to Functionality
Like all nucleobases, this compound exists in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3] Understanding the dominant tautomeric forms of this compound is critical, as it dictates the hydrogen bond donor and acceptor pattern essential for its pairing fidelity.
The two principal tautomers are:
-
Amino-oxo form (Keto): This is the predominant and more stable form in aqueous solution.[4] It features a carbonyl group (C4=O) and an exocyclic amine group (C2-NH2).
-
Amino-hydroxy form (Enol): A less stable tautomer where a proton has migrated from a ring nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (C4-OH).
-
Imino form: Computational studies suggest that an imino tautomer (C2=NH) is significantly less stable in aqueous solution and is generally not detected experimentally.[4]
The prevalence of the amino-oxo tautomer is the causal factor behind its specific pairing with isoguanine, which presents a complementary pattern of hydrogen bond acceptors and donors.[2]
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is a prerequisite for its application in drug discovery and molecular biology.[5] These properties govern its behavior in biological and experimental systems.
| Property | Value / Description | Significance in Application |
| Chemical Formula | C4H5N3O | Fundamental for mass spectrometry and elemental analysis.[1] |
| Molar Mass | 111.104 g/mol | Essential for stoichiometric calculations in synthesis and assays.[1] |
| Solubility | Soluble in acetic acid (50 mg/ml), with heating. | Guides the selection of appropriate solvent systems for synthesis, purification, and biological assays. The pH-dependent solubility influences its handling in buffers.[6] |
| pKa | The ionization constant is crucial for predicting behavior in physiological pH environments. | Affects solubility, permeability, and interactions with biological targets.[5] |
| UV-Vis Absorption | Exhibits characteristic UV absorption maxima that are pH-dependent.[7] | Allows for quantification in solution using spectrophotometry, a cornerstone of quality control in oligonucleotide synthesis.[8] The pH sensitivity can be used to study tautomeric equilibria.[9] |
The this compound-Isoguanine Unnatural Base Pair
The defining feature of this compound is its ability to form a stable, specific base pair with the purine analog isoguanine (isoG).[2] This isoC-isoG pair is structurally analogous to the natural G-C pair, forming three hydrogen bonds.[10] However, the arrangement of hydrogen bond donors and acceptors is distinct, ensuring orthogonality—it does not pair with natural bases, and natural bases do not pair with it.[2]
This mutual specificity is the scientific foundation for the expansion of the genetic alphabet. The isoC-isoG pair can be enzymatically incorporated into DNA and RNA with high fidelity by certain polymerases, making it a functional component of an expanded genetic system.[11][12]
Caption: Hydrogen bonding pattern of the this compound-Isoguanine base pair.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.
Synthetic Pathway
A common and established method for synthesizing this compound involves the condensation of guanidine with malic acid in the presence of concentrated sulfuric acid.[1]
Rationale: This pathway is efficient because malic acid, when heated in concentrated sulfuric acid, undergoes decarbonylation and dehydration in situ to form 3-oxopropanoic acid. This highly reactive intermediate is not stable for storage but is readily condensed with guanidine in the same pot to form the pyrimidine ring of this compound.[1]
Caption: High-level workflow for the synthesis of this compound.
Characterization Protocol: A Self-Validating System
Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-pronged analytical approach ensures a self-validating system.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the product.
-
Method: Electrospray ionization (ESI) or another soft ionization technique is used to obtain the molecular ion peak.
-
Expected Result: A peak corresponding to [M+H]⁺ at m/z 112.104. This provides primary confirmation of the correct molecular formula.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure and confirm the tautomeric form.
-
Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆). Solid-state NMR can also be used to study tautomers in the crystalline form.[14][15]
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the vinyl protons and the exchangeable amine (NH₂) and ring (NH) protons.[14] The chemical shifts provide definitive evidence of the atomic connectivity and help differentiate this compound from its isomers.[16]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method: Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum.[17]
-
Expected Result: The spectrum should display characteristic absorption bands for N-H stretching (amine groups), C=O stretching (carbonyl group), and C=C/C=N stretching (pyrimidine ring), confirming the presence of the core functional moieties.[13]
-
Applications in Research and Drug Development
The unique properties of this compound have made it a valuable tool in several advanced research areas.
Expanded Genetic Alphabets (Synthetic Biology)
The most prominent application of this compound is as a key component of expanded genetic information systems. The isoC-isoG pair was a foundational element in the development of "Hachimoji DNA," an eight-letter genetic system (A, T, C, G, P, Z, S, B) where this compound is represented as 'S' and pairs with 'B' (isoguanine).[1][18][19][20][21]
-
Expert Insight: The success of Hachimoji DNA demonstrates that the fundamental principles of information storage and transfer are not limited to the four canonical bases.[20][21] By creating an orthogonal, non-interfering base pair, researchers can increase the information density of DNA, opening possibilities for novel data storage solutions, and creating aptamers and enzymes with expanded functionalities.[2]
Drug Development and Diagnostics
This compound and its derivatives are actively investigated as components of antiviral and anticancer agents.[7][22][23]
-
Mechanism of Action: As a nucleobase analog, this compound-containing nucleosides can be metabolized by cells and incorporated into viral or cellular DNA/RNA by polymerases. This incorporation can disrupt the replication process, either by terminating chain elongation or by introducing mutations, leading to a therapeutic effect.[23] The unique structure provides a scaffold for developing highly selective inhibitors of viral or cancer-specific enzymes.[24]
-
DNA-Encoded Libraries (DELs): Recently, DNA-compatible reactions have been developed to construct this compound scaffolds directly on DNA strands.[25][26] This breakthrough allows for the inclusion of this compound derivatives in DNA-encoded libraries, vastly expanding the chemical space that can be screened for novel drug candidates.[25]
Conclusion and Future Outlook
This compound has evolved from a chemical curiosity to a cornerstone of synthetic biology and a promising scaffold in medicinal chemistry. Its unique ability to form a stable and specific base pair with isoguanine has fundamentally challenged and expanded our understanding of genetic information storage. The successful incorporation of the isoC-isoG pair into functional genetic systems like Hachimoji DNA paves the way for creating organisms with synthetic genomes, novel biocatalysts, and advanced materials.
In the realm of drug development, the application of this compound derivatives as therapeutic agents and their inclusion in next-generation screening platforms like DELs signal a bright future. As our ability to manipulate and engineer biological systems with synthetic components grows, the importance and application of this compound are set to expand, driving innovation across the life sciences.
References
-
Wikipedia. This compound. [Link]
-
Zatula, A. et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical Chemistry Chemical Physics. [Link]
-
Hirao, I., & Kimoto, M. (2012). Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
-
Analiza. Physicochemical Properties. [Link]
-
ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of this compound.... [Link]
-
Kulik, K., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules. [Link]
-
ResearchGate. ¹H NMR spectrum of solid this compound acquired at 65 kHz MAS. [Link]
-
ResearchGate. The molecular structure of keto and enol tautomers of this compound. [Link]
-
Wikipedia. Nucleic acid analogue. [Link]
-
PubMed. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction. [Link]
-
ACS Publications. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction. [Link]
-
Wikipedia. Artificially Expanded Genetic Information System. [Link]
-
ACS Publications. Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. [Link]
-
National Institutes of Health. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. [Link]
-
National Center for Biotechnology Information. Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers. [Link]
-
ResearchGate. (a) UV-Vis spectra, (b) pH dependence solubility, and (c) pKa value. [Link]
-
ACS Publications. Matrix-Isolation FT-IR Studies and Ab-Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or this compound Tautomers. [Link]
-
Bio-Synthesis Inc. This compound and Isoguanosine base analogs. [Link]
-
Wikipedia. Nucleotide base. [Link]
-
MDPI. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. [Link]
-
National Center for Biotechnology Information. Characterizing hydrogen bonds in intact RNA from MS2 bacteriophage using magic angle spinning NMR. [Link]
-
SynBERC. Hachimoji DNA: The Eight-letter Genetic Code. [Link]
-
ResearchGate. (PDF) Applications of synthetic biology in drug discovery. [Link]
-
Hmolpedia. Hachimoji DNA and RNA: A Genetic System with Eight Building Blocks. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Drug Target Review. Synthetic biology in drug discovery. [Link]
-
PubMed Central. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]
-
ACS Publications. Amino−Imino Tautomerism in Derivatives of Cytosine: Effect on Hydrogen-Bonding and Stacking Properties. [Link]
-
YouTube. DNA and Tautomeric Shifts | Bio Basics. [Link]
Sources
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- 8. This compound and Isoguanosine base analogs [biosyn.com]
- 9. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Deep Dive: Isocytosine vs. Cytosine Structural Isomerism
Executive Summary
This technical guide provides a rigorous analysis of the structural isomerism between Cytosine (4-amino-2-pyrimidinone) and Isocytosine (2-amino-4-pyrimidinone). While sharing an identical molecular formula (
For researchers in synthetic biology and drug development, distinguishing these isomers is critical.[1] Cytosine is a canonical nucleobase essential for genetic coding, whereas this compound serves as a cornerstone for expanded genetic alphabets (e.g., Hachimoji DNA) and a scaffold for kinase inhibitors. This guide details the mechanistic differences, characterization protocols, and synthetic pathways required to utilize these molecules effectively.
Structural & Electronic Analysis
Positional Isomerism
The core distinction lies in the pyrimidine ring numbering and substituent placement.
-
Cytosine (C): The oxo group is at position 2, and the amino group is at position 4.
-
This compound (isoC): The amino group is at position 2, and the oxo group is at position 4.
This "swap" inverts the hydrogen bond donor/acceptor pattern on the Watson-Crick face, which is the basis for their orthogonal base-pairing properties.
Tautomeric Equilibria
Tautomerism is more complex in this compound than in cytosine due to the proximity of the amino group to ring nitrogens N1 and N3.
| Feature | Cytosine (C) | This compound (isoC) |
| Dominant Form (aq) | Amino-oxo (1H-pyrimidin-2-one) | Amino-oxo (3H-pyrimidin-4-one) & Imino-oxo forms coexist |
| Minor Tautomers | Imino-oxo (rare), Amino-enol (very rare) | 2-amino-4-hydroxy (enol) is more accessible than in C |
| Protonation Site | N3 (pKa | N1 or N3 (pKa |
Key Insight: In non-polar solvents or gas phase, this compound exhibits a significant population of the enol tautomer, unlike cytosine which remains predominantly in the keto form. This solvent-dependency must be accounted for during NMR characterization in DMSO-
Thermodynamic Stability
While cytosine is optimized by evolution for stability within the DNA duplex, this compound is thermodynamically stable but susceptible to different degradation pathways.
-
Deamination: Both can undergo hydrolytic deamination (C
U; isoC Uracil isomer). -
Oxidation: this compound's electron-rich C5 position makes it slightly more reactive toward electrophilic attack than cytosine.
Functional Applications: Expanded Genetic Alphabets[1]
The primary utility of this compound in synthetic biology is its ability to form a stable, non-canonical base pair with Isoguanine (isoG) .[1]
The IsoC-IsoG Base Pair
Unlike the standard G-C pair, which utilizes a "Donor-Donor-Acceptor" (on G) pattern, the isoC-isoG pair utilizes an inverted hydrogen bonding pattern. This orthogonality allows it to function as a third base pair in Hachimoji DNA and AEGIS (Artificially Expanded Genetic Information Systems).
-
Cytosine-Guanine (C-G): 3 H-bonds.
-
This compound-Isoguanine (isoC-isoG): 3 H-bonds.[1] High thermal stability (
) comparable to C-G.
Visualization of Base Pairing Strategies
The following diagram illustrates the hydrogen bonding interfaces of the natural C-G pair versus the synthetic isoC-isoG pair.
Caption: Comparison of H-bond donor/acceptor patterns. Note the pattern inversion that prevents cross-pairing (orthogonality).
Synthesis & Characterization
Synthetic Pathways
While cytosine is typically sourced biologically or via industrial pyrimidine synthesis, this compound requires specific routes to ensure the correct isomer is formed.
-
Route A (Guanidine + Malic Acid):
-
Reagents: Guanidine hydrochloride + Malic acid + Fuming Sulfuric Acid (
). -
Mechanism: Malic acid decarbonylates in situ to form formylacetic acid (or equivalent), which condenses with guanidine.
-
Yield: Moderate (~40-60%).
-
Note: Requires careful temperature control to avoid polymerization.
-
-
Route B (Guanidine +
-Keto Esters):-
Reagents: Guanidine carbonate + Ethyl formate/Ethyl acetate derivatives.
-
Selectivity: High specificity for the 2-amino-4-oxo isomer.
-
Analytical Distinction (NMR)
Distinguishing the isomers via
| Nucleus | Cytosine (ppm) | This compound (ppm) | Structural Cause |
| H5 | ~5.6 (d) | ~5.7 (d) | C5 is electron-rich in both. |
| H6 | ~7.4 (d) | ~7.6 (d) | Proximity to N1/N3 differs. |
| NH2 | ~7.0 (broad) | ~6.5 (broad) | Amino group environment. |
| C2 (13C) | ~155 (C=O) | ~155 (C-NH2) | Critical: C2 is Carbonyl in C, Amidine-like in isoC. |
| C4 (13C) | ~165 (C-NH2) | ~160 (C=O) | Critical: C4 is Amidine-like in C, Carbonyl in isoC. |
Experimental Protocols
Protocol 1: Tautomer Identification via Variable Temperature (VT) NMR
Objective: Determine the dominant tautomer of this compound in solution and observe exchange dynamics.
-
Sample Preparation:
-
Dissolve 10 mg of this compound in 600
L of anhydrous DMSO- . -
Note: Use anhydrous solvent to prevent rapid proton exchange with water, which broadens peaks.
-
-
Instrument Setup:
-
Calibrate probe temperature to 298 K (25°C).
-
Acquire a standard 1D
spectrum (32 scans).
-
-
VT Experiment:
-
Stepwise cool the sample to 273 K (0°C) and heat to 323 K (50°C) in 10 K increments.
-
Acquire spectra at each step after 5 minutes of equilibration.
-
-
Analysis:
-
Low Temp: Sharpening of NH/NH2 signals indicates "freezing" of the tautomeric exchange. Distinct peaks for amino vs. imino forms may appear if the equilibrium is slow enough.
-
High Temp: Coalescence of NH signals indicates rapid exchange.
-
Validation: Compare chemical shifts of N-H protons. Imino protons typically resonate downfield (>10 ppm), while amino protons are upfield (<8 ppm).
-
Protocol 2: pKa Determination via UV-Vis Titration
Objective: Determine the precise
-
Buffer Preparation:
-
Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 7.0 (0.5 pH increments).
-
Verify pH using a calibrated glass electrode.
-
-
Sample Preparation:
-
Prepare a 50
M stock solution of this compound in water.
-
-
Titration Workflow:
-
Aliquot 900
L of each buffer into quartz cuvettes. -
Add 100
L of this compound stock. Mix by inversion. -
Measure Absorbance spectra (200–350 nm).
-
-
Data Analysis:
-
Identify the
shift. Protonated this compound often shows a bathochromic (red) shift compared to the neutral form. -
Plot Absorbance at
vs. pH. -
Fit data to the Henderson-Hasselbalch equation to extract
. -
Expected Result: Inflection point at pH
4.0.
-
References
-
National Institutes of Health (NIH). (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A. Retrieved from [Link]
-
MDPI. (2023). On Analogies in Proton-Transfers for Pyrimidine Bases in the Gas Phase—Cytosine Versus this compound. Retrieved from [Link]
-
Wikipedia. (2024). This compound Structure and Properties. Retrieved from [Link]
-
ResearchGate. (2025). NMR Chemical Shifts of Cytosine and this compound Derivatives. Retrieved from [Link]
Sources
Technical Guide: Isocytosine in Artificially Expanded Genetic Information Systems (AEGIS)
The following technical guide is structured to provide actionable, mechanistic, and rigorous information for researchers utilizing isocytosine (isoC) and its complements in expanded genetic alphabets.
Executive Summary
The expansion of the genetic alphabet beyond the canonical four bases (A, T, G, C) represents a paradigm shift in synthetic biology, enabling high-density data storage, enhanced aptamer affinities (ExSELEX), and orthogonal diagnostic channels. This compound (isoC), typically paired with isoguanine (isoG), is a foundational component of these Artificially Expanded Genetic Information Systems (AEGIS).
This guide details the physicochemical mechanism of isoC, the critical role of 5-methyl-modification in suppressing tautomeric mismatching, and the specific experimental protocols required to incorporate, amplify, and sequence these non-canonical bases with high fidelity.
Part 1: The Mechanistic Foundation
Orthogonality via Hydrogen Bonding Patterns
The fidelity of genetic information transfer relies on the exclusivity of Watson-Crick hydrogen bonding. Standard bases utilize specific Donor (D) and Acceptor (A) patterns.[1] this compound achieves orthogonality by implementing a hydrogen bonding pattern distinct from natural pyrimidines.
-
Cytosine (Standard): Presents a Donor-Acceptor-Acceptor (DAA) pattern (N4-N3-O2) from the major groove to the minor groove.
-
This compound (AEGIS): Is an isomer of cytosine (2-amino-4-oxopyrimidine). It presents an Acceptor-Acceptor-Donor (AAD) pattern (O4-N3-N2).
This "AAD" pattern prevents stable pairing with Guanine (which requires a DDA complement) or Adenine (which requires a DA complement). Instead, isoC pairs specifically with Isoguanine (isoG) , a purine analog presenting a Donor-Donor-Acceptor (DDA) pattern.
The Tautomerization Challenge & The 5-Methyl Solution
The primary failure mode in isoC usage is tautomeric shifting .
-
The Problem: this compound exists in equilibrium between its keto form (preferred for isoG pairing) and its enol form. The enol tautomer of isoC presents a hydrogen bonding face chemically similar to Thymine (T).
-
The Consequence: During PCR, polymerases may misread enol-isoC as Thymine and incorporate Adenine (A) opposite it. This results in an isoC
T transition mutation , collapsing the expanded alphabet back to the standard four letters. -
The Solution (5-Me-isoC): The addition of a methyl group at the C5 position (5-methyl-isocytosine) is not merely for stability; it electronically and sterically disfavors the enol tautomer and improves base stacking interactions.
-
Protocol Standard: Always utilize 5-Me-isoC (often denoted as S or isoC
) rather than unmethylated isoC for any application requiring amplification.
-
Visualization of H-Bonding and Tautomerism
The following diagram illustrates the orthogonal pairing logic and the tautomeric risk.
Caption: Comparison of standard G-C pairing vs. orthogonal isoC-isoG pairing, highlighting the tautomeric shift risk where isoC mimics Thymine.
Part 2: Enzymology & Polymerase Engineering
Standard polymerases (e.g., wild-type Taq) possess strong "steric gates" and proofreading mechanisms that often reject AEGIS bases. Successful incorporation requires engineered variants.
Polymerase Selection Guide
| Enzyme Variant | Family | Application | Compatibility with isoC/isoG |
| KlenTaq-M (or similar) | Family A | PCR / Sequencing | High. Engineered to accept bulky/unnatural bases. Lacks 5'->3' exonuclease activity. |
| Deep Vent (exo-) | Family B | Primer Extension | Moderate. Good for short extensions but struggles with long AEGIS amplicons. |
| Phusion / Q5 | Family B | High-Fidelity PCR | Low. Strong proofreading (3'->5' exo) often excises isoC/isoG as "errors." |
| T7 RNA Pol (Y639F) | Viral | Transcription (RNA) | High. Essential for converting AEGIS DNA |
The "Pause" Effect
Polymerases often pause after incorporating an unnatural base.
-
Mechanism: The minor groove contacts required for the "closed" polymerase conformation are perturbed by the non-standard H-bond acceptors of isoG.
-
Operational Tip: Increase extension times in PCR cycles (e.g., 2 min/kb instead of 1 min/kb) to allow the polymerase to overcome this kinetic barrier.
Part 3: Experimental Protocols
Synthesis & Handling of isoC Triphosphates
-
Reagent: Use d-isoC
TP (2'-deoxy-5-methylisocytidine triphosphate). -
pH Sensitivity: IsoC is sensitive to acidic conditions (depurination/deamination risks are distinct). Store at pH 8.0-8.5 in Tris-buffered solution. Avoid unbuffered water.
-
Light Sensitivity: Some AEGIS bases are photosensitive; store d-isoC
TP and d-isoGTP in amber tubes at -20°C.
AEGIS-PCR Amplification Protocol
This protocol is designed for amplifying a template containing internal isoC/isoG pairs using a KlenTaq variant.
Reagents:
-
10x Polymerase Buffer (pH 8.3, 20mM MgCl2 final).
-
dNTP Mix: 0.2 mM each of dATP, dTTP, dGTP, dCTP.
-
AEGIS-dNTPs: 50-100 µM d-isoC
TP and d-isoGTP. Note: Lower concentrations of unnatural bases reduce misincorporation rates. -
Polymerase: KlenTaq-M (or equivalent AEGIS-optimized enzyme).
Cycling Parameters:
-
Initial Denaturation: 95°C for 2 min.
-
Cycling (15-25 cycles):
-
95°C for 30 sec.
-
Annealing Temp (Tm - 5°C) for 30 sec.
-
Extension: 72°C for 2-4 minutes (Critical: Extended time).
-
-
Final Extension: 72°C for 10 min.
Validation (Self-Validating Step):
-
LC-MS Analysis: Digest the PCR product with Nuclease P1 and Alkaline Phosphatase. Analyze nucleoside composition via LC-MS. The presence of peaks corresponding to d-isoC
and d-isoG confirms retention. -
Tm Shift: AEGIS pairs often stabilize the duplex. A measurable increase in Tm compared to a G/C control sequence indicates successful incorporation.
Part 4: Therapeutic Application - ExSELEX
The "Genetic Alphabet Expansion SELEX" (ExSELEX) allows the evolution of aptamers with enhanced chemical diversity.
The ExSELEX Workflow
The challenge in ExSELEX is that standard sequencing (Illumina) cannot read isoC/isoG. The workflow requires a "transliteration" step.
Caption: ExSELEX cycle. Note the 'Conversion PCR' step where AEGIS bases are converted to standard bases for sequencing analysis.
Sequencing Conversion Strategy
To identify the sequence of the evolved aptamer:
-
Transliteration: Perform a final PCR using standard dNTPs (no isoC/isoG) and a polymerase that predictably mismatches.
-
IsoC typically templates an A (read as T in the complement).
-
IsoG typically templates a T (read as A in the complement).
-
-
Alignment: Compare the sequenced "converted" reads against the known library design. Positions that consistently show T where the library had randomized AEGIS bases are inferred to be isoC.
-
Deep Sequencing: Use paired-end sequencing to cross-reference both strands, increasing confidence in the inferred AEGIS positions.
References
-
Benner, S. A., et al. (2011). "Evolution of specific and efficient polymerases for unnatural base pairs." Nature Chemical Biology. Link
-
Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks."[2] Science. Link
-
Switzer, C., et al. (1993). "Enzymatic recognition of the base pair between isocytidine and isoguanosine." Biochemistry. Link
-
Sismour, A. M., & Benner, S. A. (2005). "The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system." Nucleic Acids Research. Link
-
Yang, Z., et al. (2011). "Amplification, mutation, and sequencing of a six-letter synthetic genetic system." Journal of the American Chemical Society.[3] Link
Sources
Isocytosine non-canonical base pairing mechanisms
An In-Depth Technical Guide to Isocytosine Non-Canonical Base Pairing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of genetic information is fundamentally reliant on the precise Watson-Crick base pairing of adenine with thymine and guanine with cytosine. However, the landscape of nucleic acid structure and function is significantly broadened by the existence of non-canonical base pairs. This compound (iC), a structural isomer of cytosine, is a pivotal molecule in the study of these alternative pairing mechanisms. Its unique hydrogen bonding capabilities allow it to form stable, non-canonical pairs, most notably with guanine, opening avenues for the expansion of the genetic alphabet and the development of novel therapeutic and diagnostic tools. This guide provides a comprehensive technical overview of the core mechanisms governing this compound's non-canonical base pairing, detailing the structural biology, thermodynamics, and practical applications of this fascinating pyrimidine analog.
Introduction: Beyond the Watson-Crick Paradigm
The discovery of the DNA double helix by Watson and Crick in 1953 established the canonical A:T and G:C base pairs as the fundamental units of genetic information. This model, while revolutionary, represents an idealized state. Within the cell, DNA and RNA molecules are dynamic structures, often adopting complex folds where non-canonical pairings are not only present but are also functionally crucial. These alternative pairings play vital roles in tRNA structure, ribozyme catalysis, and DNA repair recognition.
This compound emerges as a powerful tool for probing and exploiting these non-canonical interactions. By understanding the specific hydrogen bonding patterns and stereochemical constraints of iC-containing duplexes, researchers can design novel nucleic acid-based technologies with tailored specificities and functionalities.
The Structural and Tautomeric Landscape of this compound
This compound, or 2-amino-4-hydroxypyrimidine, is an isomer of cytosine where the amino and carbonyl groups are interchanged. This seemingly subtle structural alteration has profound implications for its base pairing potential. Like many heterocyclic bases, this compound can exist in different tautomeric forms, primarily the keto and enol forms. The specific tautomer present influences the hydrogen bond donor and acceptor pattern, which in turn dictates its pairing partners.
The ability of this compound and its pairing partner, isoguanine, to form a base pair that is geometrically analogous to the natural G:C pair has been a cornerstone of efforts to create an expanded genetic alphabet. This "designer" base pair maintains the standard Watson-Crick geometry, allowing it to be accommodated within a standard DNA duplex without significant distortion.
Core Pairing Mechanism: this compound and Guanine (iC:G)
The most studied and perhaps most significant non-canonical pairing involving this compound is its interaction with guanine (G). This pairing is of particular interest as it represents a mispair within a canonical genetic system, yet it can be exploited for specific applications. The iC:G pair can adopt several conformations, with the most prevalent being a "wobble" configuration.
The iC:G Wobble Pair
In a canonical Watson-Crick G:C pair, three hydrogen bonds are formed. In the iC:G wobble pair, two hydrogen bonds are typically formed. This arrangement causes a slight distortion in the DNA backbone compared to a standard Watson-Crick pair, but it is stable enough to be accommodated within the double helix.
Key Hydrogen Bonds in an iC:G Wobble Pair:
-
The N1-H of guanine donates a hydrogen bond to the N3 of this compound.
-
The O6 of guanine accepts a hydrogen bond from the N3-H of this compound.
This pairing is considered a "wobble" because the bases are shifted relative to their positions in a canonical pair. This shift is a direct consequence of the altered hydrogen bonding pattern.
The PNA-DNA Hybrid System: A Case Study in Specificity
Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification grants PNA remarkable stability and resistance to enzymatic degradation. The pairing of this compound-containing PNA with single-stranded DNA targets has been explored for therapeutic applications.
A notable example is the targeting of the G-rich promoter region of the bcl-2 proto-oncogene, which is often overexpressed in cancer cells. An this compound-containing PNA oligomer can bind to this region, forming a PNA-DNA hybrid that inhibits transcription of the bcl-2 gene. The specificity of this interaction is, in part, driven by the formation of iC:G non-canonical base pairs.
Experimental Protocols for Studying iC:G Pairing
Oligonucleotide Synthesis with this compound
The incorporation of this compound into synthetic oligonucleotides follows standard phosphoramidite chemistry protocols. The this compound phosphoramidite building block is commercially available and can be used in automated DNA synthesizers.
Step-by-Step Protocol:
-
Preparation: Ensure the this compound phosphoramidite is fresh and dry. Prepare all other necessary reagents for DNA synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution).
-
Automated Synthesis: Program the DNA synthesizer with the desired sequence, including the position(s) for this compound incorporation. The standard coupling cycle is generally efficient for iC.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide product is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length, iC-containing product.
-
Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass, and by UV-Vis spectroscopy to determine the concentration.
Biophysical Characterization: UV Thermal Denaturation
UV thermal denaturation is a fundamental technique to assess the thermodynamic stability of a DNA duplex containing an iC:G pair.
Experimental Workflow:
Caption: Workflow for UV Thermal Denaturation Analysis.
Data Interpretation:
The melting temperature (Tm) of the iC:G containing duplex is compared to a control duplex containing a canonical G:C pair and a duplex with a different mispair (e.g., G:T). This allows for the quantification of the thermodynamic stability of the iC:G pair.
| Base Pair | Typical ΔG° (kcal/mol) | Relative Stability |
| G:C (Canonical) | -2.0 to -3.0 | High |
| iC:G (Wobble) | -1.0 to -1.5 | Moderate |
| G:T (Wobble) | -0.5 to -1.0 | Low |
Note: Values are approximate and can vary with sequence context and buffer conditions.
Applications in Drug Development and Diagnostics
The unique pairing properties of this compound make it a valuable component in various biotechnological applications.
-
Antisense Therapeutics: this compound can be incorporated into antisense oligonucleotides to enhance their binding affinity and specificity to target mRNA molecules containing a guanine bulge or in a specific sequence context.
-
Expanded Genetic Alphabet: The this compound:isoguanine (iC:iG) pair serves as a functional, third base pair that can be replicated and transcribed by polymerases. This expansion of the genetic code from four to six letters opens up possibilities for encoding novel amino acids and creating new biological functions.
-
Molecular Probes: Probes containing this compound can be designed to detect specific DNA or RNA sequences with high fidelity, which is particularly useful in diagnostics for identifying single nucleotide polymorphisms (SNPs).
Conclusion and Future Outlook
This compound stands as a testament to the versatility of nucleic acid structures beyond the canonical Watson-Crick model. Its ability to form stable, non-canonical base pairs, particularly with guanine, has provided invaluable insights into the forces that govern DNA and RNA recognition and stability. As our ability to synthesize and manipulate nucleic acids with atomic precision continues to advance, this compound and other nucleobase analogs will undoubtedly play an increasingly important role in the development of next-generation therapeutics, diagnostics, and synthetic biological systems. The continued exploration of its pairing mechanisms will further unravel the complexities of the genetic code and empower the design of novel molecular tools with unprecedented capabilities.
References
-
Amos, R.I., et al. (2022). The role of tautomerism in the formation of the hachimoji DNA alphabet. Nucleic Acids Research. Available at: [Link]
Isocytosine Tautomerism: Thermodynamic Landscapes & Supramolecular Applications
Topic: Isocytosine Tautomerism and Thermodynamic Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (2-aminouracil) represents a critical scaffold in medicinal chemistry and supramolecular assembly. Its utility, however, is governed by a complex tautomeric landscape that is highly sensitive to environmental factors. Unlike its isomer cytosine, this compound exhibits a competitive equilibrium between N1-H (keto-amine) , N3-H (keto-amine) , and enol (hydroxy-amine) forms.
This guide provides a rigorous analysis of these tautomeric states, their thermodynamic stability profiles across different phases (gas, solution, solid), and their implications for drug design (specifically kinase inhibition) and supramolecular polymer engineering. It concludes with a validated experimental protocol for determining tautomeric ratios using Variable Temperature (VT) NMR.
Molecular Architecture & Tautomeric Equilibria
The structural versatility of this compound arises from the mobility of protons between the N1, N3, and exocyclic oxygen positions. Understanding these specific forms is prerequisite to predicting binding affinity and solubility.
The Primary Tautomers
-
N1-H Keto-Amine (Form A): The "canonical" form in many biological contexts, analogous to uracil.
-
N3-H Keto-Amine (Form B): Often energetically competitive with N1-H in aqueous solution; critical for metal coordination.
-
Enol-Amine (Form C): Possesses an aromatic pyrimidine ring; often the global minimum in the gas phase but destabilized in polar solvents.
Tautomeric Equilibrium Pathway
The following diagram illustrates the connectivity and proton transfer pathways between these species.
Figure 1: Connectivity map of this compound tautomers showing the interconversion pathways.
Thermodynamic Stability Profile
The stability of this compound tautomers is not intrinsic but rather a function of the dielectric constant (
Gas Phase (Isolated Molecule)
In vacuo, the Enol-Amine form is often calculated to be the global minimum or nearly isoenergetic with the most stable keto form. The aromaticity of the pyrimidine ring in the enol form provides significant stabilization energy (
-
Dominant Species: Enol-Amine / N1-H Keto
-
Driver: Intrinsic electronic delocalization (Aromaticity).
Aqueous Solution ( )
Water drastically alters the landscape. The high dipole moments of the keto forms allow for stronger solvation. Experimental data indicates a delicate equilibrium between N1-H and N3-H forms, often appearing in near 1:1 ratios depending on pH and temperature, while the enol form becomes negligible.
-
Dominant Species: Equilibrium of N1-H and N3-H.
-
Driver: Dipole-dipole interactions and H-bond donation to solvent.
Solid State
X-ray crystallography reveals that this compound can crystallize as a 1:1 cocrystal of N1-H and N3-H tautomers, stabilized by an intermolecular hydrogen-bonding network. This "self-complementarity" is the basis for its use in supramolecular arrays.
Comparative Energy Landscape
| Environment | Primary Stability Driver | Dominant Tautomer(s) | Relative Energy ( |
| Gas Phase | Aromaticity | Enol-Amine | |
| Chloroform | Intramolecular H-bonds | Mixed (Enol/Keto) | Variable |
| Water | Solvation / Polarity | N1-H & N3-H (Mix) | N1-H |
| Metal Complex (Pt/Pd) | Coordination Geometry | N3-H (N3 binding) | N3-Complex is thermodynamically favored |
Implications in Applied Chemistry
Drug Discovery: Kinase Inhibitors
Many kinase inhibitors utilize the aminopyrimidine scaffold. The tautomeric state of the this compound moiety determines the hydrogen bond donor/acceptor (DA) pattern presented to the kinase hinge region.
-
N1-H Form: Presents a D-A-D (Donor-Acceptor-Donor) motif at positions N1-C2-N3.
-
N3-H Form: Presents an A-A-D motif.
-
Impact: A drug designed to bind in the N1-H form may lose potency if the N3-H form is energetically accessible but sterically incompatible with the binding pocket.
Supramolecular Chemistry: Quadruple Hydrogen Bonding
This compound derivatives (e.g., ureidopyrimidinones or UPy) are famous for forming quadruple hydrogen-bonding arrays (DDAA or DADA) with high association constants (
-
Mechanism: The dimerization is driven by the formation of the specific tautomer that allows complementary DDAA pairing.
-
Self-Assembly: N1-functionalized isocytosines can form self-complementary ribbons in the solid state, exploiting the N1-H...O and N-H...N interactions.
Experimental Protocol: Determination of Tautomeric Ratio via VT-NMR
Objective: To determine the equilibrium constant (
Principle: Proton exchange between tautomers is often fast on the NMR timescale at room temperature (leading to averaged peaks) but slows down at lower temperatures. Alternatively, if exchange is slow (distinct peaks observed), integration yields concentrations directly.
Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic analysis of tautomerism.
Detailed Methodology
-
Sample Preparation:
-
Dissolve this compound (approx. 5-10 mg) in 0.6 mL of deuterated solvent.
-
Solvent Choice: Use DMSO-d6 for polar simulation or CDCl3 (if soluble) for non-polar. Note: this compound solubility in chloroform is low; derivatives may be required.
-
Standard: Add a trace of TMS (tetramethylsilane) for referencing.
-
-
Data Acquisition:
-
Calibrate the NMR probe temperature using a methanol or ethylene glycol standard.
-
Acquire 1H-NMR spectra starting at 298 K.
-
Decrease temperature in 10 K increments down to the solvent freezing point (e.g., ~220 K for some mixtures, though DMSO freezes at 18°C, so use DMF-d7 or THF-d8 for low-temp studies).
-
-
Spectral Analysis:
-
Fast Exchange (High T): You may see broadened, averaged signals for N-H and C-H protons.
-
Slow Exchange (Low T): Signals will split into distinct sets for each tautomer.
-
Assignment: The N3-H proton is typically desheilded (downfield, >11 ppm) compared to N1-H due to different magnetic environments. Use 15N-HMBC if available for definitive assignment.
-
-
Thermodynamic Calculation:
-
Integrate distinct peaks (
and ). -
Calculate
. -
Plot
vs (Kelvin ). -
Slope:
-
Intercept:
-
References
-
This compound as a hydrogen-bonding partner and as a ligand in metal complexes. Source: PubMed / Inorg Chem. URL:[Link]
-
Complex formation of this compound tautomers with PdII and PtII. Source: PubMed / Inorg Chem. URL:[Link]
-
Cytosine modules in quadruple hydrogen bonded arrays. Source: New Journal of Chemistry (RSC). URL:[Link]
-
Supramolecular hydrogen-bonded networks in cytosinium succinate. Source: Acta Crystallographica. URL:[Link][1]
-
Temperature-variable NMR Study of the keto-enol Tautomerism. Source: PubMed.[2] URL:[Link]
Sources
The S-B Interface: Biological Significance of Isocytosine in Hachimoji DNA
The following technical guide details the biological and structural significance of Isocytosine (specifically designated as Base S within the Hachimoji system) and its role in expanding the genetic alphabet.
Content Type: Technical Whitepaper | Version: 2.0 | Focus: Synthetic Biology & Nucleic Acid Chemistry
Executive Summary
The expansion of the genetic alphabet from four bases (G, A, T, C) to eight (Hachimoji DNA) represents a paradigm shift in synthetic biology.[1] At the core of this expansion is the introduction of non-standard hydrogen bonding patterns that maintain the thermodynamic stability required for Darwinian evolution. This compound (designated as Base S in the Hachimoji nomenclature) is the pyrimidine analog that pairs with Isoguanine (designated as Base B ).[2]
This guide analyzes the physicochemical properties of this compound within the Hachimoji framework, its thermodynamic contribution to the "Schrödinger aperiodic crystal," and the specific enzymatic protocols required for its replication and transcription.
Molecular Architecture: The S:B Orthogonal Pair
Chemical Identity and Pairing Logic
In the Hachimoji system, the standard Watson-Crick pairs are augmented by two hydrophobic pairs (P:Z) and two hydrogen-bonded pairs (S:B).[2][3][4][5] this compound functions as the Base S component.[2]
-
Base S (this compound Analog): In Hachimoji DNA, this is typically a 1-methylcytosine derivative (or specific deoxyriboside) designed to present a specific hydrogen bonding face.[2][3][4][5]
-
Base B (Isoguanine Analog): The purine partner, Isoguanine.[2][6][7][8][9]
Unlike the standard G:C pair, which utilizes a "Donor-Acceptor-Acceptor" (on C) vs. "Acceptor-Donor-Donor" (on G) pattern (viewed from the major groove down), the S:B pair utilizes an orthogonal pattern:
-
Base S (this compound): Presents an Acceptor-Acceptor-Donor (AAD) pattern.[2][3][4][5]
-
Base B (Isoguanine): Presents a Donor-Donor-Acceptor (DDA) pattern.[2][3][4][5]
Tautomeric Stability (The Critical Challenge)
A primary challenge in utilizing this compound is tautomerism .[2] Free this compound exists in equilibrium between amino-oxo (keto) and amino-hydroxy (enol) forms.[2][3][4][5]
-
Risk: The enol form of this compound can mispair with Guanine, leading to transition mutations (S:G mismatches).[2]
-
Hachimoji Solution: The Hachimoji architecture utilizes specific substituents (e.g., the 1-methyl group in dS or specific ribosyl linkages) and relies on the microenvironment of the polymerase active site to stabilize the keto form , ensuring high-fidelity pairing with Base B (Isoguanine).[2]
Thermodynamic & Structural Integrity[3][4][5][10]
The Schrödinger Aperiodic Crystal
For a synthetic genetic system to support evolution, it must form a regular double helix regardless of the base sequence—a concept Erwin Schrödinger termed an "aperiodic crystal."
-
Helix Parameters: X-ray crystallography confirms that Hachimoji DNA containing S:B pairs adopts a standard B-form helix with 10.2–10.4 base pairs per turn.[2][3][4][5]
-
Groove Width: The major and minor groove widths of S:B containing DNA are statistically indistinguishable from natural G:C rich DNA.
Thermodynamic Predictability
The stability of the S:B pair is comparable to the G:C pair due to the presence of three hydrogen bonds.
-
Melting Temperature (
): The thermodynamic contributions of S:B pairs are additive and predictable using nearest-neighbor parameters.[2][3] This allows for the precise design of primers and probes using modified algorithms (e.g., MeltWin v3.5 adapted for 8-letter alphabets).[2][3]
| Parameter | Natural Pair (G:C) | Hachimoji Pair (S:B) | Significance |
| H-Bonds | 3 | 3 | High thermal stability |
| Pattern (Py) | D-A-A (Cytosine) | A-A-D (this compound/S) | Orthogonality (prevents crosstalk) |
| Groove Geometry | Standard B-Form | Standard B-Form | Enzyme compatibility |
| Low | Moderate | S:B pairing can weaken at low pH (<6.[2][3][4][5]0) due to protonation of S |
Enzymatic Incorporation & Fidelity[2][3][4]
The biological utility of this compound (S) depends on the ability of polymerases to recognize and incorporate it against its complement (B).
DNA Polymerases (Replication)
Standard polymerases (e.g., Taq) often reject non-standard bases or induce stalling.[2][4]
-
Recommended Enzyme: KlenTaq variants (specifically those evolved for expanded alphabets).[2][4]
-
Mechanism: These polymerases have open active sites that tolerate the slight steric differences of the S:B pair while enforcing the keto-tautomer geometry.[2][3]
RNA Polymerases (Transcription)
Transcription of Hachimoji DNA into RNA (where dS is transcribed to rS) requires engineered bacteriophage polymerases.[2][4]
-
Mutation Logic: The Y639F mutation (Tyrosine to Phenylalanine) opens the active site to accommodate the 2'-OH of ribonucleotides and reduces steric clashes with the non-standard base modifications.
-
Fidelity: The Y639F mutant incorporates rS-TP opposite template dB with high efficiency (>95% yield relative to natural bases).[2][3][4][5]
Biological Applications
High-Affinity Aptamers
The S:B pair increases the chemical diversity of nucleic acid libraries.[2][3][5]
-
Functional Density: Natural DNA offers limited functional groups (amines, ketones).[2] this compound/Isoguanine adds distinct electrostatic profiles in the major groove.[2]
-
Case Study (Spinach Aptamer): Hachimoji variants of the "Spinach" fluorescent aptamer (containing S and B) fold correctly and bind the fluorophore, demonstrating that this compound does not disrupt complex tertiary folding.[2]
Information Storage
With 8 letters, the information density of DNA increases from
Experimental Protocols
Visualization of Hachimoji Logic
The following diagram illustrates the orthogonal hydrogen bonding logic that separates this compound (S) from natural bases.
Protocol: Hachimoji Transcription (DNA to RNA)
Objective: Transcribe a Hachimoji DNA template containing dB and dS into Hachimoji RNA.[6][10]
Materials:
-
Template: Double-stranded DNA containing Hachimoji bases (synthesized via phosphoramidite chemistry).
-
NTP Mix: Natural NTPs (ATP, GTP, CTP, UTP) + Hachimoji NTPs (rS-TP , rB-TP , rP-TP, rZ-TP).[2][3][4][5]
-
Enzyme: T7 RNA Polymerase variant Y639F (2.5 µM final conc).[2][4]
-
Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM DTT, 2 mM Spermidine.
Workflow:
-
Assembly:
-
Incubation:
-
Incubate at 37°C for 4 hours . (Note: Hachimoji incorporation is slower than natural transcription; extended time is required).[2]
-
-
Purification:
-
Validation (Self-Validating Step):
-
"Pause" Assay: If sequencing is unavailable, use a template where the incorporation of 'S' is required to extend a radiolabeled primer.[2] Stalling at the 'B' site indicates failure; full-length product indicates success.[2][3][4][5]
-
LC-MS: Digest the transcript with Nuclease P1 and analyze via LC-MS to confirm the presence of the exact mass of this compound (rS) nucleosides.
-
References
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks.[1][2][11][10] Science, 363(6429), 884-887.[2][3][4][5][11] [Link]
-
Benner, S. A., et al. (2020). Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet.[2] Journal of Chemical Information and Modeling. [Link][2][4]
-
Georgiadis, M. M., et al. (2018). Snapshots of an evolved DNA polymerase pre- and post-incorporation of an unnatural nucleotide.[2] Nucleic Acids Research, 46(15), 7977–7988.[2] [Link]
-
Kim, M. J., et al. (2020). Enzymatic Formation of an Artificial Base Pair Using a Modified Purine Nucleoside Triphosphate.[2][12] ACS Chemical Biology, 15(11), 2872–2884.[2][12] [Link][2][3][4][5]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology:Hachimoji DNA - HandWiki [handwiki.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Artificially Expanded Genetic Information System - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Order Quantum-Mechanical Analysis of Hydrogen Bonding in Hachimoji and Natural DNA Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Hachimoji DNA and RNA: A genetic system with eight building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
The Iso-C:Iso-G Base Pair: Structural Mechanistics, Thermodynamics, and Experimental Integration
Executive Summary: The Architecture of Orthogonality
The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A-T, G-C) is a cornerstone of synthetic biology and advanced diagnostics. Among the Artificially Expanded Genetic Information Systems (AEGIS), the Isocytosine (iC) and Isoguanine (iG) pair represents the most established "third base pair."
This guide deconstructs the physicochemical properties of the iC-iG interaction. Unlike natural bases, which rely on specific Donor/Acceptor patterns that can cross-react if not sterically gated, iC and iG exploit a transposed hydrogen bonding signature . However, their utility is governed by a critical thermodynamic challenge: tautomeric instability . This document details the mechanistic solutions (specifically 5-methyl-isocytosine), thermodynamic parameters, and validated protocols for integrating iC-iG into high-fidelity workflows.
Part 1: Structural Mechanistics
The Hydrogen Bonding Interface
The orthogonality of iC-iG arises from a precise "shuffling" of the hydrogen bond donor (D) and acceptor (A) groups relative to their natural isomers, Guanine and Cytosine.
While the natural G-C pair interacts via a Purine(ADD):Pyrimidine(DAA) interface, the iG-iC pair inverts this logic while maintaining the three-bond stability.
-
Isoguanine (iG): A purine analog presenting a Donor-Acceptor-Acceptor (DAA) pattern (Major to Minor groove).
-
This compound (iC): A pyrimidine analog presenting an Acceptor-Donor-Donor (ADD) pattern.
Comparative H-Bonding Topology
| Feature | Guanine (G) | Cytosine (C) | Isoguanine (iG) | This compound (iC) |
| Top (Major Groove) | Acceptor (O6) | Donor (N4-H) | Donor (N6-H) | Acceptor (O4) |
| Middle | Donor (N1-H) | Acceptor (N3) | Acceptor (N1) | Donor (N3-H) |
| Bottom (Minor Groove) | Donor (N2-H) | Acceptor (O2) | Acceptor (O2) | Donor (N2-H) |
| H-Bond Pattern | ADD | DAA | DAA | ADD |
Critical Insight (The Steric Gate): You will notice that iG (DAA) possesses the same H-bond pattern as Cytosine (DAA), and iC (ADD) mimics Guanine (ADD). Why do they not cross-pair?
-
iG + G: Forms a perfect H-bond match (DAA + ADD), but creates a Purine-Purine clash (~24 Å diameter), distorting the helix beyond the tolerance of most polymerases.
-
iC + C: Forms a perfect H-bond match (ADD + DAA), but creates a Pyrimidine-Pyrimidine void, destabilizing the stacking interactions.
The Tautomeric Challenge
The primary failure mode in iC-iG systems is tautomeric shifting . Isoguanine exists in an equilibrium between its keto (preferred) and enol forms.
-
Keto-iG: Pairs correctly with iC.
-
Enol-iG: The hydroxyl group at C2 alters the H-bond interface, allowing iG to mispair with Thymine (T) .
The Solution: 5-Methyl-Isocytosine (5-Me-iC) To combat this, standard protocols rarely use native this compound. Instead, 5-Methyl-Isocytosine is the industry standard. The electron-donating methyl group at the C5 position:
-
Increases the pKa of N3, stabilizing the protonated form required for the middle H-bond.
-
Enhances base-stacking enthalpy (
), compensating for the entropic cost of ordering the non-natural base.
Part 2: Visualization of Interaction
The following diagram illustrates the specific atom-to-atom interface and the steric exclusion principle preventing cross-talk with natural bases.
Caption: Schematic of the iC-iG hydrogen bonding interface (ADD:DAA), highlighting the three-bond stability and steric exclusion of natural partners.
Part 3: Thermodynamics & Stability[1]
Contrary to early assumptions, the iC-iG pair is thermodynamically robust, often exceeding the stability of A-T pairs and rivaling G-C pairs when 5-Me-iC is employed.
Melting Temperature (Tm) Comparison
Data derived from 12-mer duplexes containing a central variable base pair (Buffer: 100 mM NaCl, 10 mM MgCl2, pH 7.0).
| Base Pair | Tm (°C) | Stability Rank | |
| 5-Me-iC : iG | 81.1 | -2.2 | High |
| G : C | 80.5 | -2.1 | High |
| A : T | 76.2 | -1.5 | Moderate |
| iG : T (Mismatch) | ~72.0 | -0.9 | Low (Destabilizing) |
Key Takeaway: The 5-Me-iC:iG pair is isoenergetic to G:C. This allows researchers to use standard G:C parameters in Nearest-Neighbor algorithms for initial Tm estimation, provided the sequence is not extremely iC/iG rich.
Part 4: Experimental Protocols
Protocol: "Iso-PCR" (Incorporation of iC/iG)
Standard Taq polymerase struggles with non-natural bases due to tight active site geometries. This protocol uses Titanium Taq or Vent (exo-) , which tolerate the minor groove perturbations caused by iC-iG.
Reagents:
-
Primers: 5'-labeled with iC or iG (HPLC purified is mandatory; standard desalting fails to remove truncated failure sequences).
-
dNTP Mix: Standard dATP, dCTP, dGTP, dTTP (200 µM each).
-
Non-Natural Triphosphates: d-isoGTP and d-5-Me-isoCTP (supplied as 100 mM lithium salts).
Step-by-Step Workflow:
-
Titration of Non-Natural dNTPs:
-
Unlike natural dNTPs, iC/iG triphosphates should be added at 50-100 µM final concentration (lower than natural bases).
-
Reasoning: High concentrations of iso-dNTPs increase the rate of misincorporation (specifically iG pairing with T).
-
-
Buffer Adjustment:
-
Use a buffer with 2.5 mM MgCl2 (higher than the standard 1.5 mM).
-
Reasoning: The non-canonical backbone geometry requires higher divalent cation shielding to stabilize the phosphodiester backbone during polymerization.
-
-
Cycling Conditions:
-
Denaturation: 95°C for 30s.
-
Annealing: Calculate Tm using G:C proxy, then subtract 5°C .
-
Extension: 72°C (Standard).
-
Critical Step: Limit cycles to 20-25. Beyond 25 cycles, the fidelity of iC-iG drops, and T-mispairing accumulates exponentially.
-
-
Validation (Melting Curve):
-
Do not rely solely on agarose gels (size is identical).
-
Perform a high-resolution melt (HRM) analysis. A sharp transition at the predicted Tm (>80°C) confirms specific pairing. A "shoulder" at ~72°C indicates iG:T mispairing.
-
Application: Branched DNA (bDNA) Signal Amplification
The most commercially successful application of iC-iG is in bDNA assays (e.g., Siemens Versant®).
-
Mechanism:
-
Capture Probes: Contain natural bases to bind the target viral RNA.
-
Extenders/Amplifiers: Constructed with iC/iG stems.
-
Orthogonality: The iC/iG stems cannot hybridize with biological DNA/RNA in the sample, reducing background noise to near zero.
-
Result: Detection limits as low as 50 copies/mL.
-
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 111(21), 8322-8323. [Link]
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640-4649. [Link]
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[2] Nucleic Acids Research, 32(6), 1937-1941. [Link]
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylthis compound as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
2-aminouracil biological activity and classification
This is an in-depth technical guide on the biological activity, classification, and experimental applications of 2-Aminouracil (Isocytosine) .
Biological Activity, Classification, and Pharmacological Applications[1]
Executive Summary
2-Aminouracil, scientifically classified as This compound (2-aminopyrimidin-4(3H)-one), represents a critical scaffold in both synthetic genetics and medicinal chemistry.[1][2][3][4] Unlike its structural isomer Cytosine, this compound possesses a unique tautomeric profile that enables non-canonical hydrogen bonding patterns.[1] This property has established it as a cornerstone in the development of Expanded Genetic Alphabets (Hachimoji DNA/RNA) and as a versatile ligand in bioinorganic cytotoxicity studies . This guide dissects its chemical identity, mechanism of action in "suicide gene" therapy, and protocols for synthesizing cytotoxic metal complexes.
Part 1: Chemical Identity & Structural Classification
1.1 Nomenclature and Isomerism
While often colloquially referred to as "2-aminouracil," the IUPAC designation 2-aminopyrimidin-4(3H)-one (CAS: 108-53-2) is preferred to distinguish it from 5-aminouracil or 6-aminouracil.[1] It is a positional isomer of Cytosine (4-aminopyrimidin-2(1H)-one).[1]
-
Molecular Formula:
[1][2][3][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Molecular Weight: 111.10 g/mol [1]
-
Key Structural Feature: The transposition of the amino and carbonyl groups relative to Cytosine alters its hydrogen bonding "bit-string" (Donor/Acceptor pattern), making it orthogonal to natural base pairing in specific contexts.
1.2 Tautomeric Equilibrium
The biological activity of this compound is governed by its tautomeric equilibrium between the keto-amine (predominant in aqueous solution/DNA) and enol-imine forms.[1]
-
Keto Form: Protonated at N3; C4=O carbonyl.[1] Favored for base-pairing with Isoguanine.[1][4]
-
Enol Form: Aromatic pyrimidinol character.[1] Relevant for metal coordination.[1][4][7][8][9]
Part 2: Biological Mechanisms & Pharmacology[1][5][9]
2.1 Synthetic Genetics: The isoC-isoG Base Pair
In the field of xenobiology, this compound (isoC) is paired with Isoguanine (isoG) to form a third, unnatural base pair (UBP) distinct from A-T and G-C.
-
Mechanism: The isoC-isoG pair utilizes a specific hydrogen bonding pattern (Donor-Donor-Acceptor on isoG / Acceptor-Acceptor-Donor on isoC) that prevents mispairing with natural bases.[1]
-
Application: This expanded alphabet is used in Hachimoji DNA to increase the information density of genetic polymers and improve the stability of aptamers.
2.2 Prodrug Activation: The "Suicide Gene" Pathway
This compound derivatives, specifically 5-fluorothis compound (5-F-isoC) , function as prodrugs.[1]
-
Enzyme Target: This compound Deaminase (Ich) .[10]
-
Mechanism: Mammalian cells lack the enzyme to deaminate this compound. By introducing bacterial Ich genes into tumor cells, 5-F-isoC is locally converted into the highly toxic 5-Fluorouracil (5-FU) .[1]
-
Advantage: This circumvents the systemic toxicity associated with direct 5-FU administration.[1]
2.3 Bioinorganic Cytotoxicity
This compound acts as a bidentate ligand, coordinating with transition metals (Cu(II), Pt(II), Pd(II), Au(III)) through the N3 nitrogen and the exocyclic amino group or oxygen.
-
Activity: These complexes often exhibit higher cytotoxicity than the free ligand against cell lines like HeLa (cervical cancer) and HepG2 (liver cancer).
-
Mode of Action: Intercalation into DNA grooves and oxidative cleavage of the sugar-phosphate backbone.[1]
Part 3: Visualization of Mechanisms
Figure 1: The Prodrug Activation Pathway
This diagram illustrates the conversion of the non-toxic prodrug 5-Fluorothis compound into the cytotoxic agent 5-Fluorouracil by bacterial deaminase enzymes.[1]
Caption: Mechanism of 5-Fluorothis compound activation. The bacterial deaminase converts the prodrug, triggering downstream apoptosis.
Figure 2: this compound Tautomerism & Coordination
Visualizing the shift between Keto and Enol forms and the binding sites for metal coordination.
Caption: this compound tautomers. The Enol form facilitates bidentate coordination with transition metals for cytotoxic applications.
Part 4: Experimental Protocols
Protocol A: Synthesis of Cu(II)-Isocytosine Cytotoxic Complex
Context: This protocol synthesizes a coordination complex for cytotoxicity screening (MTT assay). Safety: Handle CuCl2 and this compound with gloves.[1] Work in a fume hood.
Materials:
-
Copper(II) Chloride dihydrate (
). -
Solvents: Ethanol (absolute), Methanol.
-
Equipment: Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Methodology:
-
Ligand Solution: Dissolve 1.0 mmol (111 mg) of this compound in 20 mL of hot methanol (
). Ensure complete dissolution to avoid impurities.[1] -
Metal Addition: Dissolve 1.0 mmol of
in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous stirring.-
Why: Dropwise addition prevents rapid aggregation and favors crystal growth over amorphous precipitation.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution color should shift (typically to green/blue), indicating complexation. -
Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at
overnight. -
Isolation: Filter the precipitate using a Buchner funnel. Wash 3x with cold ethanol to remove unreacted metal salts.[1]
-
Drying: Dry the product in a vacuum desiccator over
.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Context: Validating the biological activity of the synthesized complex against HepG2 cells.
-
Seeding: Seed HepG2 cells in 96-well plates (
cells/well) in DMEM media. Incubate for 24h at , 5% . -
Treatment: Dissolve the Cu(II)-Isocytosine complex in DMSO (stock solution). Prepare serial dilutions in media. Treat cells for 48h.
-
Control: Include a DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Cisplatin).
-
-
MTT Addition: Add
of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Remove media carefully.[1] Add
DMSO to dissolve formazan crystals.[1] -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Part 5: Data Summary
Table 1: Comparative Properties of Cytosine vs. This compound
| Feature | Cytosine (Natural) | This compound (2-Aminouracil) |
| IUPAC Name | 4-aminopyrimidin-2(1H)-one | 2-aminopyrimidin-4(3H)-one |
| H-Bond Pattern | Donor-Acceptor-Acceptor (at N4, N3, O2) | Acceptor-Acceptor-Donor (varies by tautomer) |
| Primary Partner | Guanine (Natural DNA) | Isoguanine (Hachimoji DNA) |
| Deaminase Susceptibility | High (Cytosine Deaminase) | Low (Resistant to mammalian deaminases) |
| pKa (approx) | 4.6 | ~4.0 (N3 protonation) |
Table 2: Reported Cytotoxicity of Metal-Isocytosine Complexes
| Complex | Cell Line | Target | Outcome ( | Ref |
| [Cu(isoC)2] | HepG2 | Liver Carcinoma | [1, 3] | |
| [Au(isoC)Cl3] | HeLa | Cervical Cancer | [3] | |
| 5-F-isoC | HT-29 | Colon Cancer | Prodrug (Requires bacterial enzyme) | [2] |
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
National Institutes of Health (NIH). Discovery of Bacterial Deaminases That Convert 5-Fluorothis compound Into 5-Fluorouracil.[1] PubMed Central.[1] Available at: [Link]
-
ResearchGate. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and this compound Derivatives. Available at: [Link]
-
Wikipedia. this compound: Chemical properties and use in unnatural nucleic acid analogues.[1] Available at: [Link][5]
-
American Chemical Society (ACS). Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction.[1] Organic Letters.[1] Available at: [Link]
Sources
- 1. CAS 108-53-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 108-53-2 [chemicalbook.com]
- 3. Cas 108-53-2,this compound | lookchem [lookchem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 155831-92-8 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Bacterial Deaminases That Convert 5-Fluorothis compound Into 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. segarra-marti.com [segarra-marti.com]
Methodological & Application
How to dissolve isocytosine in DMSO for stock solutions
Application Note: High-Integrity Preparation of Isocytosine Stock Solutions in DMSO
Executive Summary
This compound (2-aminouracil) is a structural isomer of cytosine widely utilized in supramolecular chemistry, pharmaceutical synthesis, and synthetic biology (specifically in non-standard "Hachimoji" DNA base-pairing systems).[1][2][3] Due to its rigid planar structure and capacity for extensive intermolecular hydrogen bonding, this compound exhibits high crystal lattice energy, resulting in poor solubility in aqueous and non-polar organic solvents.[1][2][3]
This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO). Unlike standard salts, this compound requires specific thermodynamic activation (heat) and mechanical disruption (sonication) to overcome solute-solute interactions.[1][2][3] The saturation limit in anhydrous DMSO is approximately 31.8 mg/mL (~286 mM) [1], but for robust experimental reproducibility, this protocol targets a conservative working stock of 10–25 mM .[1][2][3]
Mechanistic Insight: The Solubility Challenge
To ensure reproducibility, researchers must understand why this compound resists dissolution.
-
Lattice Energy & H-Bonding: this compound exists primarily in the amino-oxo tautomeric form in the solid state.[1][2][3] It forms robust quadruple hydrogen-bonded arrays (or ribbons) in its crystal lattice.[1][3] These cohesive forces are significantly stronger than the adhesive forces offered by water or ethanol.[1][3]
-
The Role of DMSO: DMSO is a polar aprotic solvent.[1][2][3] It is essential for this application because it acts as a hydrogen bond acceptor (via its sulfinyl oxygen) without acting as a donor.[1][2][3] This allows DMSO to competitively disrupt the this compound-Isocytosine intermolecular H-bonds, effectively "unzipping" the crystal lattice.[1][3]
-
The Water Contamination Vector: DMSO is highly hygroscopic.[1][2][3] Absorbed atmospheric water acts as a "non-solvent" for this compound, drastically lowering the saturation point and causing "crashing out" (precipitation) over time.[1][3] Using anhydrous DMSO is a critical quality control parameter.
Reagents and Equipment
| Component | Grade/Specification | Critical Note |
| This compound | ≥98% Purity (HPLC) | Store at -20°C; protect from light.[1][2][3] |
| DMSO | Anhydrous (≥99.9%), sterile-filtered | Do not use DMSO stored >1 month after opening unless stored under argon/nitrogen.[1][2][3] |
| Vials | Amber borosilicate glass | Protects from photodegradation.[1][2][3] Avoid polystyrene (incompatible with DMSO).[1][2][3] |
| Heating Block | Set to 60°C | Required to overcome activation energy of dissolution.[1][3] |
| Ultrasonic Bath | 40 kHz | Required to break micro-aggregates.[1][3] |
Protocol: Step-by-Step Dissolution
Phase A: Preparation & Calculation
-
Equilibrate: Allow the this compound container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[1][3]
-
Calculate: Determine the target volume.
Phase B: Solubilization Workflow
-
Weighing: Accurately weigh the this compound powder into a sterile amber glass vial.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Initial Mixing: Vortex vigorously for 30 seconds. The solution will likely appear cloudy or contain visible suspension.[1][3]
-
Thermal & Mechanical Activation:
-
Equilibration: Allow the solution to cool to room temperature (20–25°C).
-
Visual Validation: Inspect the solution against a dark background. It must be crystal clear. If "schlieren" lines (swirls) or micro-precipitates are visible, repeat the heating/sonication cycle.[1][2][3]
Phase C: Storage & Stability
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Thawing: Thaw aliquots at 37°C to ensure complete re-dissolution, as this compound may crystallize at low temperatures.
Visualization: Dissolution Decision Tree
Caption: Logical workflow for this compound solubilization, prioritizing mechanical disruption (sonication) before thermal activation to preserve chemical integrity.
Troubleshooting & FAQ
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | "Salting out" effect at low temps.[1][2][3] | Warm the vial to 37°C and vortex. Do not use until clear. |
| Solution turns yellow | Oxidation or photodegradation.[1][2][3] | Discard solution. Ensure storage in amber vials and use fresh DMSO. |
| Immediate reprecipitation | DMSO has absorbed water.[1][2][3] | Use a fresh bottle of anhydrous DMSO.[1][3] Verify the cap seal.[1][2][3] |
| Insoluble at 25 mM | Impure compound or salt form.[1][2][3] | Verify if you have the HCl salt or free base.[1][2][3] Salts may require aqueous buffers or higher polarity co-solvents.[1][3] |
References
-
PubChem. (2023).[1][2][3] this compound Compound Summary (CID 66950). National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2][3]
Sources
Solid-phase synthesis of oligonucleotides containing isocytosine
Application Note: Solid-Phase Synthesis of Oligonucleotides Containing 5-Methyl-Isocytosine (iC)
Executive Summary
The incorporation of isocytosine (iC) —specifically its stable analog 5-methyl-isocytosine (5-Me-iC) —into oligonucleotides enables the formation of orthogonal base pairs with isoguanine (iG) .[1] This "third base pair" expands the genetic alphabet (AEGIS), enhancing the specificity of diagnostic assays (e.g., branched DNA, molecular beacons) and therapeutic aptamers.
However, iC presents unique synthetic challenges.[1] The native this compound base is prone to hydrolytic deamination during standard alkaline deprotection, converting it to Uracil (or Thymine in the case of 5-Me-iC).[1] Furthermore, the glycosidic bond is susceptible to acid cleavage.[1][2]
This guide details a self-validating protocol designed to maximize coupling efficiency (>98%) while preventing post-synthesis degradation. We utilize the N2-diisobutylformamidine protecting group strategy and UltraMild deprotection chemistry to ensure integrity.[1]
Chemical Basis & Mechanistic Insights
The Stability Imperative: Why 5-Methyl?
Native 2'-deoxyisocytidine (d-isoC) is chemically fragile.[1] The N-glycosidic bond is labile under acidic conditions (detritylation), and the exocyclic amine is prone to hydrolysis.
-
Solution: We exclusively use 5-methyl-2'-deoxyisocytidine (5-Me-iso-dC) .[1] The electron-donating methyl group at the C5 position stabilizes the glycosidic bond and favors the amino-keto tautomer required for specific base pairing with isoguanine.
Orthogonal Hydrogen Bonding
Unlike the Watson-Crick G-C pair, the isoC-isoG pair rearranges the hydrogen bond donor/acceptor pattern, preventing cross-hybridization with natural DNA.[1]
-
Cytosine: Donor-Acceptor-Acceptor (top-to-bottom)[1]
-
This compound: Donor-Donor-Acceptor (rearranged)
Pre-Synthesis Considerations
Reagent Selection
| Component | Specification | Rationale |
| Phosphoramidite | 5-Me-iso-dC-CE Phosphoramidite | 5-Me analog prevents depyrimidination.[1] |
| Protecting Group | N2-diisobutylformamidine | Superior to benzoyl (Bz).[1][3] Bz-protected iC is difficult to deprotect without causing deamination to Thymine.[1] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or BTT | Higher acidity than tetrazole promotes faster coupling of sterically hindered modified bases.[1] |
| Deblocking Mix | 3% Dichloroacetic Acid (DCA) in Toluene | CRITICAL: Do NOT use Trichloroacetic Acid (TCA).[1] TCA is too strong and may cleave the glycosidic bond of iC.[1] |
| Capping Mix | Phenoxyacetic Anhydride (Pac2O) | Required if "UltraMild" deprotection is planned.[1] Standard Ac2O is acceptable only if AMA deprotection is used.[1] |
Protocol: Solid-Phase Synthesis Cycle
The following workflow is optimized for a 1 µmol scale on standard automated synthesizers (e.g., MerMade, AKTA, ABI 394).
Step 1: Detritylation (Deblock)
-
Reagent: 3% DCA in Toluene.[1]
-
Flow: Short pulses to prevent prolonged acid exposure.
-
Monitor: Collect trityl effluent. A bright orange color confirms 5'-DMT removal.[1]
-
Expert Note: If trityl yield drops after iC insertion, the acid contact time may be too long, causing depurination/depyrimidination.[1]
Step 2: Coupling (The Critical Modification)
Standard coupling times (1-2 min) are insufficient for formamidine-protected bases due to steric bulk.[1]
-
Reagent: 0.1 M 5-Me-iso-dC phosphoramidite in Anhydrous Acetonitrile.
-
Time: Increase coupling time to 6–10 minutes.
-
Target Efficiency: >98% per step.
Step 3: Capping
-
Reagents: Cap A (Pac-anhydride/THF) + Cap B (Methylimidazole/Pyridine).[1][4]
-
Logic: Acetyl capping (standard) creates N-acetyl-G residues that require heat to remove.[1] Since we must avoid heat to save the iC, Pac-capping is preferred as it is removed under non-heating conditions.[1]
Step 4: Oxidation[4][5]
-
Reagent: 0.02 M Iodine in THF/Pyridine/H2O.
-
Time: Standard (30-60 seconds).
Deprotection & Cleavage (The Danger Zone)
WARNING: This is the most common failure point.[1] 5-Me-iso-dC hydrolyzes to Thymine if exposed to Ammonium Hydroxide at 55°C+.[1]
Method A: UltraMild Chemistry (Recommended)
-
Prerequisite: Must use Pac-protected dA, iPr-Pac-dG, and Ac-dC (UltraMild monomers) throughout the oligo.[1][5]
-
Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.
-
Conditions: Room Temperature (RT) for 4 hours.
-
Result: Complete deprotection with zero hydrolysis of iC.[1]
Method B: AMA Rapid Deprotection (Alternative)
-
Reagent: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).[1]
-
Conditions: Room Temperature for 2 hours.
-
Contraindication: Do NOT heat to 65°C. Heating AMA will convert 5-Me-iC to Thymine.[1]
-
Note: This method works with standard Bz-dA and dmf-dG, but Ac-dC is preferred to avoid transamination.[1]
Visual Workflow: Synthesis & Deprotection Logic
Figure 1: Decision tree for the synthesis and deprotection of this compound-containing oligonucleotides. Note the critical avoidance of heat during deprotection.
Quality Control & Troubleshooting
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Glen-Pak or Clarity).[1]
-
Buffer: TEAA (pH 7.0) / Acetonitrile gradient.
-
Diagnostic:
-
Target Peak: Main peak.[1]
-
Impurity (n-1): Indicates insufficient coupling time.[1]
-
Impurity (Hydrolysis): A peak with slightly different retention time (Thymine substitution) often co-elutes.[1] Mass Spec is required to distinguish 5-Me-iC (Mass X) from Thymine (Mass X + 1 Da difference is hard to see, but the chemical change is deamination: -NH2 (+16) to =O[1] (+16 - 1 + 1... net change -1 Da).[1] Actually, deamination of Cytosine to Uracil is -1 Da (NH2=16 vs O=16, but C-N vs C=O...[1] MW difference is +1 Da: NH2 (16) -> OH (17) tautomerizes to =O.[1] C4H5N3O -> C4H4N2O2. 111.1 -> 112.[1]09. So +1 Da shift).[1]
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield | Acidic cleavage of glycosidic bond.[1] | Switch from TCA to 3% DCA ; reduce deblock time. |
| Deamination (+1 Da shift) | Heat used during deprotection.[1][5][6][7][8] | Use AMA @ RT or K2CO3/MeOH.[1][5] Never heat >25°C. |
| Incomplete Coupling | Steric hindrance of formamidine group.[1] | Increase coupling time to 10 mins ; ensure fresh activator. |
References
-
Glen Research. (2023).[1] 5-Methyl-isoCytidine / isoGuanosine Base Pair.[1][2][9] Glen Report 8.12. [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002).[1][10] Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426.[1][10] [Link]
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993).[1] Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 115(26), 12358-12366.[1] [Link]
-
Jurczyk, S. C., et al. (1995).[1] Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 78, 1235.[1] [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. ffame.org [ffame.org]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. atdbio.com [atdbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocytosine solubility in water vs organic solvents
Application Note: Optimizing Isocytosine Solubilization for Chemical and Biological Applications
Executive Summary
This compound (2-aminouracil; 2-amino-4-hydroxypyrimidine) is a non-natural nucleobase structural isomer of cytosine, widely utilized in supramolecular chemistry, synthetic biology (e.g., Hachimoji DNA), and drug discovery.
Its utility is frequently limited by poor solubility in neutral aqueous media and non-polar organic solvents due to high crystal lattice energy derived from extensive intermolecular hydrogen bonding.[1] This guide provides a mechanistic understanding of this compound solvation and validated protocols for preparing stable stock solutions in water and organic solvents.[1]
Key Takeaway: this compound is best solubilized in DMSO (up to ~30 mg/mL) or acidic aqueous solutions (pH < 4) .[1] Neutral aqueous solubility is kinetically slow and thermodynamically limited (~1–2 mg/mL at 25°C).[1]
Physicochemical Context
To effectively dissolve this compound, one must understand the molecular forces resisting solvation.[1]
Tautomerism and Lattice Energy
This compound exhibits prototropic tautomerism, existing primarily in the amino-oxo (keto) form in the solid state and polar solvents, and the amino-hydroxy (enol) form in the gas phase or non-polar environments.
-
Solid State: The amino-oxo form creates a robust network of intermolecular hydrogen bonds (N–H···O and N–H···N). This high lattice energy acts as a thermodynamic barrier to dissolution.[1]
-
Solvation Mechanism: Successful solvents must disrupt these intermolecular bonds and replace them with solute-solvent interactions.[1]
pKa and pH Dependence
This compound is amphoteric.[1] Its solubility profile is U-shaped relative to pH:
-
pKa₁ (Protonation at N3): ~4.0
-
pKa₂ (Deprotonation at N1/Exocyclic Amine): ~9.5
Implication: Solubility is lowest near pH 6–7 (neutral species).[1] Lowering pH below 4.0 (forming the cation) or raising it above 9.5 (forming the anion) significantly increases aqueous solubility.
Solubility Profile
The following data summarizes the solubility limits of this compound (CAS: 108-53-2) across common laboratory solvents at 25°C.
| Solvent System | Solubility Rating | Approx. Limit (mg/mL) | Comments |
| Water (pH 7.0) | Slightly Soluble | 1 – 2.5 | Slow dissolution; sonication required. |
| Water (pH < 3) | Soluble | > 50 | Soluble in 1M Acetic Acid or HCl.[1] |
| DMSO | Soluble | 30 – 35 | Recommended for stock solutions.[1] |
| DMF | Soluble | ~25 | Good alternative to DMSO.[1] |
| Ethanol (100%) | Slightly Soluble | < 1 | Poor solvent; not recommended.[1] |
| Methanol | Slightly Soluble | < 1 | Poor solvent.[1] |
| Acetone/Ether | Insoluble | < 0.1 | Causes immediate precipitation.[1] |
Visualizing the Solubilization Strategy
The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the intended downstream application.
Figure 1: Decision tree for this compound solvent selection based on experimental constraints.
Detailed Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Best for: High-throughput screening, storage, and dilution into aqueous buffers.
-
Weighing: Accurately weigh 30 mg of this compound powder into a sterile 2 mL microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) DMSO.
-
Note: Use anhydrous DMSO if the solution will be stored, as water absorption promotes degradation over time.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.[1]
-
Inspection: Ensure the solution is perfectly clear.
-
Storage: Aliquot into light-protective vials. Store at -20°C. Stable for 3–6 months.
Protocol B: Aqueous Solubilization via pH Shift
Best for: Applications where organic solvents are toxic or interfering.[1]
-
Preparation: Weigh 50 mg of this compound.
-
Acidification: Add 1.0 mL of 1M Acetic Acid or 0.1M HCl .
-
Mixing: Vortex until dissolved. The protonation of the N3 position facilitates rapid dissolution.[1]
-
Buffering (Optional): If a neutral pH is required for the final step, slowly dilute this acidic stock into a large volume of HEPES or PBS buffer.[1]
Protocol C: Biological Assay Working Solution (DMSO/PEG)
Best for: In vivo or cell-based assays requiring higher solubility without precipitation.
-
Stock: Prepare a 25 mg/mL stock in DMSO (Protocol A).
-
Co-solvent Mix: Prepare a vehicle solution of 40% PEG300 / 5% Tween-80 / 55% Saline .
-
Dilution:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution | "Solvent Shock" (Rapid polarity change) | Add the stock solution dropwise to the buffer while vortexing. Warm the buffer to 37°C before addition. |
| Cloudiness in water | Incomplete wetting / Hydrophobicity | This compound powder can float.[1] Add a tiny drop of Tween-20 to wet the powder before adding water. |
| Yellowing of DMSO stock | Oxidation / Photodegradation | This compound is light sensitive.[1] Store in amber vials. Discard if significant color change occurs. |
| Crystals forming at 4°C | Thermodynamic solubility limit reached | Re-warm the solution to 37°C and vortex before use. Do not use cold solutions directly on cells.[1] |
References
-
PubChem. (2023).[1] Compound Summary: this compound (CID 66950).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]
-
Hoshika, S., et al. (2019).[1] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887.[1] (Contextualizing this compound in synthetic biology). Retrieved from [Link]
-
Raczyńska, E. D., et al. (2010).[1] Tautomerism of this compound: Theoretical and Experimental Data. Journal of Physical Organic Chemistry. (Mechanistic insight into tautomer-dependent solubility).
Sources
UV-Vis spectroscopy absorption maxima of isocytosine
Executive Summary
Isocytosine (2-aminouracil), a structural isomer of cytosine, is a critical nucleobase analog used in drug development, prebiotic chemistry, and supramolecular assembly. Unlike canonical nucleobases, this compound exhibits complex tautomeric equilibria (keto-amine vs. enol-imine) that are highly sensitive to solvent polarity and pH. This application note provides a standardized protocol for the spectral characterization of this compound, detailing the determination of absorption maxima (
Theoretical Background
Electronic Transitions and Tautomerism
The UV absorption of this compound arises primarily from
-
Keto-amine form (I): Predominant in aqueous/polar solvents and the solid state.
-
Enol-imine form (II): Stabilized in non-polar solvents and the gas phase.
The equilibrium between these forms leads to solvatochromic shifts. In aqueous buffers, pH governs protonation states, further altering the chromophore.
-
Cationic Form (pH < pKa1
4.0): Protonation typically occurs at N3. -
Neutral Form (pH 7.0): Exists as the keto-amine tautomer.
-
Anionic Form (pH > pKa2
9.5): Deprotonation of the N1-H or exocyclic amine.
Expected Spectral Values
While specific values depend on temperature and ionic strength, historical and modern data provide the following baselines (Stimson, 1949; Vranken et al., 2003):
| Solvent / Condition | Dominant Species | Approx.[1][2][3][4] | |
| 0.1 M HCl (pH 1) | Cation (Protonated) | 262 - 265 | ~6,500 - 7,500 |
| Water (pH 7) | Neutral (Keto-amine) | 254 - 258 | ~5,500 - 6,500 |
| 0.1 M NaOH (pH 13) | Anion (Deprotonated) | 275 - 280 | ~7,000 - 8,000 |
| Ethanol | Mixed Tautomers | 260 - 270 | Variable |
Experimental Protocol
Materials & Equipment
-
Analyte: this compound (Purity
98%, Sigma-Aldrich or equivalent). -
Solvents: Ultrapure Water (18.2 M
), Spectroscopic Grade Ethanol. -
Buffers:
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz cuvettes (10 mm pathlength), matched pair.
Workflow Logic
Figure 1: Workflow for the spectral characterization of this compound. Note the use of a basic stock solution to ensure complete dissolution before dilution into test buffers.
Detailed Procedure
Step 1: Stock Solution Preparation this compound has limited solubility in neutral water.
-
Weigh approximately 11.1 mg of this compound (MW = 111.10 g/mol ).
-
Dissolve in 10 mL of 0.01 M NaOH . The slight basicity aids dissolution.
-
Sonicate for 5 minutes if necessary to ensure a clear solution.
-
Concentration: ~10 mM (Stock).
Step 2: Working Solutions (Serial Dilution) Prepare a set of 5 concentrations for linearity validation (e.g., 10, 20, 40, 60, 80 µM).
-
Example: To make 50 µM in 0.1 M HCl :
-
Take 50 µL of Stock (10 mM).
-
Dilute to 10 mL with 0.1 M HCl .
-
Repeat for Phosphate Buffer and 0.1 M NaOH.
-
Step 3: Instrumental Parameters
-
Range: 200 nm – 400 nm.
-
Bandwidth: 1.0 nm (or 2.0 nm).
-
Scan Speed: Medium (approx. 200-400 nm/min).
-
Baseline: Run a blank scan with the specific solvent/buffer before the sample.
Step 4: Measurement & Validation
-
Place the blank solvent in both reference and sample holders (if double beam) and auto-zero.
-
Replace sample cuvette with this compound solution.
-
Record spectrum.
-
Self-Validation Check: The Absorbance at
should be between 0.1 and 1.0. If > 1.5, dilute further to avoid non-linearity.
Data Analysis & Calculation
Determination of Molar Extinction Coefficient ( )
Do not rely on a single point measurement. Use the slope of a calibration curve.
-
Extract the Absorbance (
) at the observed for each concentration ( ). -
Plot
(y-axis) vs. (Molar, x-axis). -
Perform a linear regression (
). -
The slope of the line is
(assuming pathlength cm).[7][8]
Interpreting Shifts
-
Bathochromic Shift (Red Shift): Moving from Neutral (pH 7) to Basic (pH 13) usually results in a red shift (
increases by ~15-20 nm) due to the increased conjugation of the anionic species. -
Hypsochromic Shift (Blue Shift): Moving from non-polar solvents to water often causes a blue shift for
transitions, though the character of this compound dominates.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudy Solution / Noise | Incomplete solubility or aggregation. | Ensure stock is fully dissolved (use mild heat/sonication). Filter (0.22 µm) if necessary, but re-quantify concentration. |
| Wavelength Shift vs. Lit. | pH drift or temperature effect. | Verify buffer pH.[1][9] this compound pKa is ~4.0; ensure buffer is at least ±1 pH unit away from pKa. |
| Non-linear Beer's Plot | Stray light or aggregation at high conc. | Dilute samples. Ensure Abs < 1.0. |
References
-
Stimson, M. M. (1949). "The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of
."[3] Journal of the American Chemical Society, 71(4), 1470–1474. -
Vranken, E., Smets, J., & Zeegers-Huyskens, T. (2003). "Infrared spectra and tautomerism of this compound: an ab initio and matrix isolation study." Journal of Molecular Structure, 661, 289-301.
-
Les, A., & Adamowicz, L. (1989). "Tautomerism of this compound. Theoretical study." Journal of Physical Chemistry, 93(19), 7087–7090.
-
Sigma-Aldrich. (n.d.). "this compound Product Specification & Solubility Data."
Sources
- 1. ijcrcps.com [ijcrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of acid pH on the absorption spectra and photoreactions of bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Note: Engineering Expanded Genetic Alphabets
Preparation and Optimization of 5-Methylisocytosine : Isoguanine (isoC:isoG) Base Pair Systems
Introduction & Mechanistic Principles[1]
The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A:T, G:C) allows for high-fidelity PCR amplification of orthogonal data, site-specific labeling, and the development of high-affinity aptamers (SELEX). Among the Artificially Expanded Genetic Information Systems (AEGIS), the This compound (isoC) and isoguanine (isoG) pair is the most established.
However, successful implementation requires navigating a critical thermodynamic trap: Tautomeric Ambivalence .
The Tautomerization Challenge
Standard this compound exists in equilibrium between its amino (pairing with isoG) and enol (pairing with Thymine) forms. In the enol form, isoC mimics Guanosine, leading to promiscuous mispairing with Thymine during PCR.
The Solution: This protocol mandates the use of 5-methylthis compound (5-Me-isoC) rather than native isoC. The electron-donating methyl group at the C5 position stabilizes the amino tautomer, significantly increasing the fidelity of isoC:isoG pairing.
Figure 1: Mechanism of Tautomeric Stabilization. The 5-methyl group shifts equilibrium to the amino form, preventing T-mismatches.
Chemical Synthesis: Phosphoramidite Strategy[2][3]
Synthesizing oligonucleotides containing isoC and isoG requires specific protection strategies to prevent side reactions, particularly the depurination of isoG under acidic conditions.
Recommended Reagents
| Component | Chemical Modification | Protection Group | Rationale |
| isoC Monomer | 5-Methyl-isocytosine | N4-Benzoyl (bz) or N4-Isobutyryl (ibu) | Prevents acylation of the exocyclic amine. |
| isoG Monomer | Isoguanine | N2-Isobutyryl (ibu) & O6-Diphenylcarbamoyl (DPC) | O6-DPC is critical to prevent site-specific modification at the O6 position during coupling. |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) | N/A | Higher acidity than tetrazole; improves coupling of sterically hindered AEGIS bases. |
| Deprotection | UltraMild Chemistry | Phenoxyacetyl (Pac) for A/G | Standard ammonia deprotection degrades isoG. Must use mild conditions. |
Protocol 1: Solid-Phase Oligonucleotide Synthesis
Step 1: Coupling
-
Concentration: Dilute AEGIS phosphoramidites to 0.1 M in anhydrous acetonitrile.
-
Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min) to ensure high efficiency (>98%) given the steric bulk of the protection groups.
-
Monitor: Trityl monitoring is essential. If coupling efficiency drops <95%, fresh amidites are required immediately.
Step 2: Oxidation
-
Use standard 0.02 M Iodine in THF/Pyridine/Water.
-
Note: IsoG is susceptible to oxidative damage if the iodine concentration is too high or exposure is prolonged. Do not exceed 30 seconds oxidation time.
Step 3: Deprotection (CRITICAL)
-
Do NOT use standard Ammonium Hydroxide at 55°C. This will cause significant degradation of isoG.
-
Reagent: 0.05 M Potassium Carbonate in Methanol (K2CO3/MeOH).
-
Condition: Incubate at Room Temperature for 4–12 hours.
-
Alternative: Ammonium Hydroxide/Methylamine (AMA) (1:1) at Room Temperature for 2 hours (only if using acetyl-protected dC).
Enzymatic Incorporation & Amplification
Successful PCR with isoC:isoG requires a polymerase that lacks strong 3'→5' exonuclease activity (proofreading) which might excise the "unnatural" base, yet retains high processivity.
Recommended Enzymes
-
Titanium Taq (Clontech/Takara): The industry standard for AEGIS incorporation.
-
Klenow Fragment (exo-): Suitable for primer extension assays but not thermal cycling.
-
T7 RNA Polymerase: For transcribing isoC/isoG DNA into AEGIS-RNA (e.g., for aptamer generation).
Protocol 2: AEGIS-PCR Amplification
Reagents:
-
d-isoGTP (100 mM stock)
-
d-isoCTP (5-Me-isoC preferred) (100 mM stock)
-
Standard dNTP mix (A, T, G, C)
-
Titanium Taq Polymerase
Workflow:
-
Master Mix Prep:
-
Final concentration of standard dNTPs: 200 µM each.
-
Final concentration of AEGIS dNTPs: 50–100 µM .
-
Note: Lower concentrations of AEGIS triphosphates are often sufficient and reduce background misincorporation.
-
-
Cycling Conditions:
-
Denaturation: 95°C for 30s.
-
Annealing: Lower by 2–3°C compared to standard primers. AEGIS pairs are slightly less stable than G:C but stronger than A:T.
-
Extension: 72°C (1 min/kb).
-
-
Purification:
-
Post-PCR, use a spin column or bead-based cleanup. Unincorporated d-isoGTP can interfere with downstream sequencing or hybridization assays.
-
Figure 2: Enzymatic Workflow for AEGIS-PCR. Note the reduced concentration of non-standard nucleotides.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low PCR Yield | High concentration of AEGIS dNTPs inhibiting Pol. | Titrate d-isoGTP/d-isoCTP down to 40–50 µM. |
| A:T to G:C Transitions | Tautomerization of isoC (if not methylated). | Ensure use of 5-Me-isoC . Verify reagent identity. |
| IsoG Degradation | Acidic deprotection or prolonged oxidation. | Use UltraMild deprotection (K2CO3/MeOH). Limit oxidation to 30s. |
| Non-Specific Amp. | Polymerase forcing mismatches. | Use "Hot Start" conditions; reduce extension time. |
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA.[1][2] Journal of the American Chemical Society.
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[1][2] Nucleic Acids Research.
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science.
-
Luminex Corporation. (2023). MultiCode®-RTx Technology: Application Guide.
-
Glen Research. (2024). User Guide to AEGIS Phosphoramidites: 5-Me-isoC and isoG.
Sources
Application Note: Advanced Crystallization Protocols for Isocytosine-Metal Architectures
Executive Summary
Isocytosine (2-aminopyrimidin-4(3H)-one) represents a unique challenge in coordination chemistry due to its multiprotic nature and propensity for tautomeric isomerism.[1][2][3] Unlike canonical cytosine, this compound (iCyt) presents competing donor sites (N1, N3, and exocyclic O2/N4) that are highly sensitive to pH and metal "softness."[1][2]
This guide details three field-proven protocols for crystallizing iCyt-metal complexes. It moves beyond standard evaporation techniques to address the specific solubility and kinetic hurdles inherent to nucleobase-metal engineering.[1][2][4]
Part 1: Pre-Crystallization Physics & Chemistry[1][2][3]
The Tautomeric Variable
Success in crystallizing iCyt complexes depends on controlling the tautomeric equilibrium.[1][5] In solution, iCyt exists primarily as the N1H-keto and N3H-keto forms.[1][2][5]
-
N3-Coordination: Favored by soft metals (Pt(II), Pd(II)) in neutral/basic pH.[1][2][3]
-
N1-Coordination: Often observed in acidic media or when N3 is sterically hindered.[1][2]
-
Bridging Modes: Ag(I) and Cu(II) often induce polymerization, bridging N1 and N3 to form 1D helices or 2D sheets.[1]
Ligand Design & Solubility
iCyt is poorly soluble in non-polar solvents.[1][2]
-
The DMSO Trap: While DMSO dissolves iCyt well, it is a competing ligand.[1] Avoid DMSO for labile metals (Cu, Zn) unless it is intended as a co-ligand.[1][2]
-
Counter-Ion Selection: Use non-coordinating anions (
, , ) to encourage ligand-metal networking.[1][2] Nitrate is particularly effective for Ag(I) supramolecular assemblies due to its hydrogen-bonding capability.[1][2][3]
Part 2: Experimental Protocols
Protocol A: pH-Modulated Liquid Diffusion (Layering)
Target: Discrete mononuclear complexes (e.g., Cisplatin analogs,
Materials:
Step-by-Step:
-
Bottom Layer (Denser): Dissolve the metal salt (0.1 mmol) in 1 mL of
or water.[1] Add sucrose or glycerol (5% v/v) to increase density.[1][3] -
Buffer Layer: Gently pipette 0.5 mL of pure solvent on top of the metal solution to create a diffusion barrier.[1]
-
Top Layer (Ligand): Dissolve iCyt (0.2 mmol) in 1 mL of water/methanol (1:1). Adjust pH to 6.5 using dilute NaOH to favor the deprotonated or neutral N3-binding species.[1][2]
-
Incubation: Seal the tube with Parafilm.[1] Store in the dark at 4°C.
-
Harvest: Crystals typically appear at the interface within 7–14 days.[1]
Expert Insight: If targeting the Pt-N3 bond, slight heating (50°C) of the reaction mixture before layering can help overcome the kinetic barrier of Pt substitution, followed by filtration and layering for crystal growth.[1]
Protocol B: Hydrothermal Synthesis
Target: Polymeric frameworks (MOFs) or insoluble Ag/Cu clusters.[1][3] Mechanism: High temperature and pressure increase the solubility of iCyt and overcome activation energy barriers for complex coordination modes.[1]
Materials:
Step-by-Step:
-
Charge: Add
(0.1 mmol), iCyt (0.1 mmol), and auxiliary ligand (e.g., 4,4'-bipyridine for spacing) into the Teflon liner. -
Solvent: Add 8 mL of degassed
. -
Seal & Heat: Seal autoclave. Heat to 120°C over 2 hours. Hold at 120°C for 72 hours.
-
Cooling (Critical): Program a slow cool-down rate of 2°C/hour to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields single crystals suitable for X-ray diffraction (XRD).[1]
-
Wash: Filter crystals and wash with ethanol to remove unreacted ligand.[1][2]
Protocol C: Gel-Phase Counter-Diffusion
Target: High-quality single crystals for fragile supramolecular assemblies.[1][2][3] Mechanism: The gel matrix suppresses convection currents and sedimentation, allowing crystals to grow suspended in 3D space without contacting vessel walls.[1]
Materials:
Step-by-Step:
-
Gel Preparation: Mix 10% TMOS (hydrolyzed with water) or 1% boiling agarose.[1][2] Fill the bend of the U-tube.[1] Let it solidify for 24 hours.
-
Loading:
-
Diffusion: Seal both arms.[1][2] The reactants will diffuse through the gel and meet in the center.[1]
-
Observation: Crystals will form within the gel matrix over 2–4 weeks.[1] These crystals often exhibit superior optical quality and lower mosaicity than solution-grown counterparts.[1][2]
Part 3: Visualization of Logic & Workflows[1]
Tautomer-Coordination Logic
The following diagram illustrates how pH and metal choice dictate the final structural topology.[1]
Caption: Decision tree for targeting specific coordination modes based on pH modulation and metal hardness.
The Layering Workflow
Visualizing the density-gradient setup for Protocol A.
Caption: Schematic of the liquid-liquid diffusion method. The buffer zone is critical to prevent immediate amorphous precipitation.[1]
Part 4: Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Solubility (iCyt) | Metal Compatibility | Notes |
| Water | Moderate (pH dep.)[1][2][3] | High (Ag, Cu, Zn) | Best for hydrothermal; slow evaporation.[1][2] |
| DMSO | High | Low (Labile metals) | Competing ligand; S-coordination risk with Pt/Pd.[1][2][3] |
| Methanol | Low | Moderate | Good antisolvent for layering.[1][2] |
| DMF | High | Moderate | Decomposes at high T to form dimethylamine (base).[1] |
Troubleshooting Guide
-
Problem: Amorphous Precipitate (Powder).
-
Cause: Mixing was too fast or concentration too high.
-
Fix: Use Protocol C (Gel) or increase the volume of the "Buffer Zone" in Protocol A.[1]
-
-
Problem: Silver Mirror Formation.
-
Problem: Twinning.
References
-
This compound Tautomerism & Metal Binding
-
Silver-Cytosine Supramolecular Assemblies
-
Platinum Complex Synthesis Protocols
-
Hydrothermal Synthesis of Metal Complexes
-
Gel Crystallization Techniques
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Silver ion unusually stabilizes the structure of a parallel-motif DNA triplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. mdpi.com [mdpi.com]
Application Note: Advanced DNA-Compatible Synthesis of Isocytosine Scaffolds
Executive Summary & Strategic Value
The isocytosine (2-amino-3H-pyrimidin-4-one) scaffold and its 2-aminopyrimidine derivatives represent a "privileged structure" in medicinal chemistry, particularly for kinase inhibition. The motif mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains.
In the context of DNA-Encoded Libraries (DELs), this compound presents specific synthetic challenges:
-
Regioselectivity: Controlling the reaction site (N1, N3, or exocyclic amine) during functionalization.
-
Solubility: The planar, crystalline nature of the scaffold can induce on-DNA aggregation, hindering enzymatic tag ligation.
-
DNA Compatibility: Traditional pyrimidine synthesis often requires harsh acidic conditions incompatible with purine DNA bases.
This guide details two validated protocols: De Novo Assembly (via a modified Biginelli reaction) and Scaffold Diversification (via
Scientific Foundation: The Hinge-Binding Logic
The utility of this compound in DELs is driven by its tautomeric versatility. In the gas phase, the amino-oxo tautomer dominates, but in solution and protein binding pockets, the scaffold can adopt specific tautomers to satisfy donor-acceptor requirements.
-
Donor-Acceptor-Donor (D-A-D): The 2-aminopyrimidine motif often presents a D-A-D pattern complementary to the backbone carbonyls and amides of the kinase hinge region.
-
Vector Geometry: Attachment of the DNA linker at the C5 or C6 position projects the DNA tag into the solvent-exposed region, minimizing steric clash with the ATP-binding pocket.
Diagram 1: this compound Logic & DEL Workflow
Figure 1: Strategic workflow for this compound DEL synthesis, highlighting the choice between de novo assembly and scaffold functionalization.
Protocol A: De Novo Assembly (Biginelli-like Reaction)
Best for: Creating diverse dihydro-isocytosine cores directly on DNA using a 3-component reaction (3-CR).
This protocol utilizes a DNA-conjugated guanidine, an aldehyde, and a methyl cyanoacetate. This approach is superior to traditional condensation because it builds the heterocycle in situ under mild conditions, avoiding the need to attach a pre-formed, insoluble scaffold.
Reagents & Materials[1][2][3][4][5][6][7]
-
DNA-Guanidine Conjugate: Synthesized via reaction of DNA-amine with 1H-pyrazole-1-carboxamidine.
-
Aldehydes (R1): Diverse set of aromatic/aliphatic aldehydes (0.2 M in DMSO).
-
Methyl Cyanoacetate (R2): or substituted derivatives (0.2 M in DMSO).
-
Base: Piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Buffer: Borate buffer (pH 9.4) or Ethanol/Water mixtures.
Step-by-Step Methodology
-
Preparation of DNA-Guanidine:
-
Dissolve amino-modified DNA (1 mM, 10 nmol) in borate buffer (250 mM, pH 9.4).
-
Add 50 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride.
-
Incubate at 25°C for 2 hours.
-
Purification: Ethanol precipitation to remove excess reagent.
-
-
The 3-Component Cyclization:
-
Resuspend DNA-guanidine (10 nmol) in 40 µL of H₂O.
-
Add 40 µL of Ethanol (creates a 50% EtOH/H₂O solvent system to solubilize organic building blocks).
-
Add 50 equivalents of Aldehyde (R1) (from 200 mM DMSO stock).
-
Add 50 equivalents of Methyl Cyanoacetate (R2) (from 200 mM DMSO stock).
-
Add 10 equivalents of Piperidine (catalyst).
-
-
Incubation:
-
Seal the reaction plate/tube.
-
Heat at 60°C for 4 hours . Note: Higher temperatures (>80°C) risk DNA depurination.
-
-
Work-up:
-
Quench by adding 10% volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5 volumes of cold absolute ethanol to precipitate DNA.
-
Centrifuge (14,000 rpm, 30 min, 4°C). Discard supernatant (removes excess aldehyde/cyanoacetate).
-
Validation Criteria
-
LC-MS: Look for the mass shift corresponding to the guanidine + aldehyde + cyanoacetate - H₂O - MeOH (cyclization loss).
-
Yield: Expected conversion >80%.
Protocol B: Regioselective Diversification
Best for: Generating 2,4-diaminopyrimidine libraries (classic kinase inhibitors) from a chlorinated precursor.
This method relies on the differential reactivity of the C4 and C2 positions of a 2,4-dichloropyrimidine scaffold.[1] The C4 position is significantly more electrophilic due to the para-relationship with the N1 nitrogen.
Strategic Logic: The C4 > C2 Rule
-
First Displacement (C4): Occurs at room temperature or mild heat.
-
Second Displacement (C2): Requires higher temperature or stronger nucleophiles.
Diagram 2: Regioselectivity Pathway
Figure 2: Molecular orbital logic dictating the sequential substitution on the pyrimidine ring.
Step-by-Step Methodology
-
Scaffold Loading:
-
Start with DNA-Linker-NH₂.
-
React with 2,4,5-trichloropyrimidine (50 eq) and DIPEA (100 eq) in DMSO/Borate buffer.
-
Result: 2,4-dichloro-5-pyrimidine-DNA (The C5 position is less reactive to
, so the amine attacks the C5-Cl? Correction: Usually, the linker is attached via an amide bond to a carboxylic acid on the pyrimidine, or via at C4. -
Preferred Route: Use 2,4-dichloropyrimidine-5-carboxylic acid . Couple to DNA-Amine using DMT-MM (acylation). This leaves C2 and C4 chlorines available.
-
-
First Displacement (C4 - R1 Installation):
-
Substrate: DNA-linked 2,4-dichloropyrimidine.
-
Reagent: Amine R1 (aromatic or aliphatic) (50 eq).
-
Base: DIPEA (100 eq).
-
Solvent: 100 mM Borate buffer (pH 9.4) / DMA (3:1 ratio).
-
Conditions: 25°C - 40°C for 2-4 hours.
-
Mechanism:[2] The amine attacks C4 selectively (sterics and electronics favor C4 over C2).
-
-
Second Displacement (C2 - R2 Installation):
-
Substrate: DNA-linked C4-amino-2-chloropyrimidine.
-
Reagent: Amine R2 (often a solubilizing group like morpholine or a second diversity element) (100 eq).
-
Base: DIPEA or TEA.
-
Conditions: 80°C for 12-16 hours.
-
Note: If R2 is a poor nucleophile (e.g., aniline), this step may require Pd-catalysis (Buchwald-Hartwig), which is harder on DNA. Stick to aliphatic amines for robust
.
-
Quantitative Data Summary
| Parameter | Protocol A (Biginelli) | Protocol B ( |
| Target Core | Dihydro-isocytosine | 2,4-Diaminopyrimidine (this compound mimic) |
| Diversity Points | 3 (Aldehyde, Cyanoacetate, Guanidine) | 2 (Amine 1, Amine 2) |
| Reaction pH | 8.0 - 9.5 | 9.0 - 10.0 |
| Temperature | 60°C | 25°C (Step 1) / 80°C (Step 2) |
| DNA Damage Risk | Low (Mild heating) | Medium (High temp basic conditions) |
| Conversion Yield | 70-90% | >90% (Step 1), 60-80% (Step 2) |
Troubleshooting & Optimization
-
Problem: Incomplete conversion in Protocol B, Step 2.
-
Solution: The C2-chlorine is deactivated by the electron-donating amine at C4. Increase amine concentration to 200 eq or switch solvent to 50% DMA to increase effective concentration.
-
-
Problem: DNA degradation (Depurination).
-
Solution: Ensure pH never drops below 5.0. In Protocol A, the condensation can generate water; ensure buffering capacity (Borate) is sufficient.
-
-
Problem: Precipitation of Library Members.
-
Solution: this compound derivatives are flat and aggregate. Add 0.1% Tween-20 or Triton X-100 during the reaction and subsequent filtration steps.
-
References
-
Construction of this compound Scaffolds via DNA-Comp
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Chemical Space of DNA-Encoded Libraries (Review of Scaffolds)
-
Discovery of RIP1 Kinase Inhibitor GSK2982772 (Kinase DEL Case Study)
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines
- Source: NIH / JACS, 2020.
-
URL:[Link]
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Space of DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hitgen.com [hitgen.com]
Application Notes & Protocols: Chemical Modification of Isocytosine at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the chemical modification of the C5 position of isocytosine, a critical pyrimidine analog. This compound and its derivatives are of significant interest in medicinal chemistry and chemical biology due to their unique hydrogen bonding capabilities and potential as therapeutic agents. Modification at the C5 position offers a powerful strategy to modulate their biological activity, enhance biostability, and introduce novel functionalities.[1] This guide details established procedures, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, providing in-depth protocols, mechanistic insights, and practical considerations for successful synthesis and characterization.
Introduction: The Significance of C5-Functionalized this compound
This compound, a structural isomer of cytosine, presents a distinct hydrogen-bonding pattern that makes it a valuable building block in supramolecular chemistry and drug design. The C5 position of the pyrimidine ring is particularly amenable to chemical modification, offering a strategic handle to fine-tune the molecule's properties. Functionalization at this site can profoundly influence molecular recognition, stacking interactions, and metabolic stability.
The introduction of various substituents at the C5 position, such as alkyl, aryl, or alkynyl groups, has been shown to impact a range of biological processes. For instance, C5-substituted pyrimidine nucleosides are known to exhibit potent anticancer and antiviral properties.[1] These modifications can enhance the binding affinity to target enzymes or receptors, alter pharmacokinetic profiles, and introduce functionalities for further conjugation or labeling.
This guide is structured to provide both the theoretical underpinning and the practical steps for achieving C5 modification of this compound. We will delve into the core synthetic strategies, offering a comparative analysis to aid in the selection of the most appropriate method for a given research objective.
Core Synthetic Strategies for C5 Modification
The functionalization of the C5 position of this compound primarily relies on two major classes of reactions: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of strategy is dictated by the desired substituent and the nature of the this compound substrate (e.g., the free base, a protected nucleoside, or a more complex derivative).
Figure 1: Key synthetic routes for the C5 modification of this compound.
Electrophilic Halogenation: A Gateway to Further Functionalization
Direct halogenation of the this compound ring at the C5 position is a foundational step for many subsequent modifications. The electron-rich nature of the pyrimidine ring facilitates electrophilic substitution, particularly with halogens. This reaction introduces a versatile handle (a halogen atom) that can be readily displaced or utilized in cross-coupling reactions.
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[2] The halogenating agent, activated by a Lewis acid or in a polar solvent, generates a potent electrophile that attacks the electron-rich C5 position of the this compound ring. A subsequent deprotonation step restores aromaticity, yielding the 5-halo-isocytosine derivative.
Common Reagents:
-
N-Bromosuccinimide (NBS): For bromination.
-
N-Chlorosuccinimide (NCS): For chlorination.
-
N-Iodosuccinimide (NIS): For iodination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1] For C5-modified isocytosines, these reactions typically involve the coupling of a 5-halo-isocytosine with a suitable organometallic reagent.
Core Principle: The catalytic cycle generally involves three key steps: oxidative addition of the 5-halo-isocytosine to a Pd(0) complex, transmetalation with the organometallic coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
The Sonogashira coupling is a highly efficient method for the introduction of terminal alkynes onto the C5 position of this compound.[3][4] This reaction is prized for its mild reaction conditions and tolerance of a wide range of functional groups.[3]
Reaction Scheme: 5-Iodo-isocytosine + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, base)--> 5-Alkynyl-isocytosine
The resulting 5-alkynyl-isocytosines are not only valuable final products but also serve as versatile intermediates for further transformations, such as "click" chemistry.[5][6]
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a 5-halo-isocytosine and an organoboron compound, typically a boronic acid or ester.[7][8] This reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.
Reaction Scheme: 5-Bromo-isocytosine + Aryl/Vinyl Boronic Acid --(Pd catalyst, base)--> 5-Aryl/Vinyl-isocytosine
Recent advancements have enabled Suzuki-Miyaura reactions to be performed in aqueous media, even on unprotected nucleosides, which simplifies the synthetic process by avoiding protection/deprotection steps.[7]
The Stille coupling provides a robust method for creating C-C bonds by reacting a 5-halo-isocytosine with an organostannane reagent.[9][10] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of tin compounds.[9][11]
Reaction Scheme: 5-Iodo-isocytosine + Organostannane --(Pd catalyst)--> 5-Substituted-isocytosine
The reactivity of the organostannane transfer group follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl > alkyl.[12]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific this compound substrate and desired final product.
Protocol 1: Electrophilic Bromination of this compound at C5
Objective: To synthesize 5-bromo-isocytosine as a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-isocytosine.
Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Sonogashira Coupling of 5-Iodo-isocytosine with a Terminal Alkyne
Objective: To introduce an alkynyl moiety at the C5 position of this compound.
Materials:
-
5-Iodo-isocytosine (prepared from this compound and NIS)
-
Terminal alkyne (e.g., trimethylsilylacetylene) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask or similar glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-iodo-isocytosine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
If a trimethylsilyl (TMS) protecting group was used, it can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF).[13]
-
Purify the product by column chromatography.
Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] The base serves to deprotonate the terminal alkyne.
Figure 2: A generalized workflow for the Sonogashira coupling reaction.
Characterization of C5-Modified Isocytosines
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons in the molecule. The disappearance of the C5-H signal and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful modification.
-
¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the presence of the new carbon-carbon bond at the C5 position.[15][16] The chemical shift of the C5 carbon will change significantly upon substitution.
Table 1: Representative ¹³C NMR Chemical Shift Ranges for C5 of this compound Derivatives
| C5-Substituent | Approximate ¹³C Chemical Shift (ppm) |
| Hydrogen (unmodified) | ~95-100 |
| Bromo | ~90-95 |
| Iodo | ~65-70 |
| Aryl | ~110-120 |
| Alkynyl | ~70-80 (Cα), ~85-95 (Cβ) |
Note: These are approximate ranges and can vary depending on the solvent and the specific structure of the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which provides confirmation of its elemental composition.
Applications and Future Perspectives
The ability to precisely modify the C5 position of this compound opens up a vast landscape of possibilities in drug discovery and chemical biology. C5-functionalized isocytosines can be explored as:
-
Anticancer and Antiviral Agents: By mimicking natural nucleosides, these modified compounds can interfere with DNA replication and other cellular processes in diseased cells.[1]
-
Probes for Studying Biological Systems: The introduction of fluorescent or other reporter groups at the C5 position allows for the tracking and imaging of these molecules within cells.
-
Building Blocks for Novel Materials: The unique hydrogen bonding and stacking properties of C5-modified isocytosines can be harnessed to create self-assembling nanomaterials with tailored properties.
The continued development of more efficient and selective synthetic methods will undoubtedly lead to the discovery of novel this compound derivatives with enhanced therapeutic potential and broader applications.
References
-
Kozak, W. (2020). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]
-
Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube. [Link]
-
Haque, M. M., et al. (2014). Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. Molecules, 19(9), 13837-13850. [Link]
-
The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
-
Zidek, M., et al. (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry, 157, 1034-1044. [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2021, August 15). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Tatebe, C., et al. (2007). C5 and C3 regions of 13 C-NMR spectra of the class III chitinase... ResearchGate. [Link]
-
Gasser, G., & Metzler-Nolte, N. (2012). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 112(11), 5859-5907. [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. [Link]
-
Wikipedia. (2023, October 29). Stille reaction. [Link]
-
The Myers Group, Harvard University. (n.d.). The Stille Reaction. [Link]
-
Brown, G. D., & Brown, R. C. (2015). Structural Determination of 5'-OH α-Ribofuranoside Modified Cobalamins via 13C and DEPT NMR. The Journal of Organic Chemistry, 80(19), 9578-9585. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. figshare.com [figshare.com]
Troubleshooting & Optimization
Improving isocytosine solubility in aqueous buffers
Welcome to the technical support center for isocytosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Understanding the Challenge: The Intricacies of this compound Solubility
This compound, a structural isomer of cytosine, is a pyrimidine base of significant interest in various fields, including the study of unnatural nucleic acid analogues.[1] However, its practical application is often hampered by its limited solubility in aqueous solutions. At 25°C, the aqueous solubility of this compound is approximately 0.2 g/L. [cite: 2 (not in electronic version)] This poor solubility is primarily attributed to its planar, aromatic structure, which facilitates strong intermolecular hydrogen bonding in the solid state, and the existence of tautomeric forms in solution.
This guide will walk you through the critical factors influencing this compound solubility and provide you with the necessary tools to prepare stable, homogenous solutions for your research needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound. Each answer provides a technical explanation and practical solutions.
Q1: Why is my this compound not dissolving in water or neutral buffers (e.g., PBS, Tris at pH 7.4)?
A1: The primary reason for the poor solubility of this compound in neutral aqueous solutions is its molecular structure and the equilibrium of its tautomeric forms.
-
Scientific Rationale: this compound can exist in at least two tautomeric forms in solution: the amino-oxo form and the amino-hydroxy form. In its solid, crystalline state, strong intermolecular hydrogen bonds hold the molecules together, making it difficult for water to solvate individual molecules. In neutral pH, the non-ionized forms predominate, which have limited solubility. For a related molecule, cytosine, the pKa for the protonation of the N3 atom is approximately 4.6.[2] This suggests that at neutral pH, this compound is largely uncharged and thus less soluble.
-
Troubleshooting Steps:
-
pH Adjustment: The most effective method to increase this compound solubility is to lower the pH of the buffer. By acidifying the solution, you protonate the this compound molecule, creating a more soluble cationic species.
-
Heating: Gently warming the solution can help overcome the energy barrier required to break the intermolecular forces in the solid this compound.
-
Sonication: Using a sonicator can aid in the mechanical disruption of this compound particles, increasing the surface area available for solvation.
-
Q2: What is the optimal pH for dissolving this compound?
A2: An acidic pH is optimal for dissolving this compound.
-
Scientific Rationale: Based on the pKa of the analogous molecule cytosine (pKa1 ≈ 4.6), this compound is expected to be significantly more soluble at a pH below 4.6.[2] At these acidic pH values, the molecule becomes protonated, forming a salt that is more readily solvated by water. A product information sheet for this compound confirms its high solubility in acetic acid (50 mg/ml), a weak acid.
-
Recommended Action:
-
Prepare your buffer at a pH between 3.0 and 4.5 for maximal solubility.
-
If your experiment is pH-sensitive, you can dissolve the this compound in a small volume of acidic solution and then carefully neutralize it by adding a concentrated basic solution dropwise while monitoring the pH. Be aware that this may cause precipitation if the final concentration exceeds the solubility at the neutral pH.
-
Q3: I managed to dissolve this compound by heating, but it precipitated upon cooling. How can I prevent this?
A3: This is a common issue related to supersaturation. The solubility of this compound is temperature-dependent, and cooling a saturated solution can lead to precipitation.
-
Scientific Rationale: The dissolution of most solids is an endothermic process, meaning that solubility increases with temperature. When you heat the solution, you can dissolve more this compound than would be possible at room temperature, creating a supersaturated solution. Upon cooling, the solubility decreases, and the excess solute precipitates out of the solution.
-
Troubleshooting Steps:
-
Maintain Temperature: If your experimental setup allows, maintain a slightly elevated temperature to keep the this compound in solution.
-
pH Adjustment: As mentioned previously, lowering the pH will increase solubility at room temperature and can prevent precipitation upon cooling.
-
Use of Co-solvents: For applications that can tolerate organic solvents, using a co-solvent system can significantly enhance and stabilize the solubility of this compound.
-
Q4: Can I use organic solvents to dissolve this compound for my aqueous experiments?
A4: Yes, using a co-solvent is a viable strategy, but it requires careful consideration of the final concentration of the organic solvent and its compatibility with your experimental system.
-
Scientific Rationale: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can disrupt the intermolecular forces in solid this compound more effectively than water. By preparing a concentrated stock solution in an organic solvent, you can then dilute it into your aqueous buffer.
-
Recommended Protocol (Co-solvent Method): A detailed protocol for preparing a 2.5 mg/mL solution of this compound using a co-solvent system is provided in the "Experimental Protocols" section below. This method involves first dissolving the this compound in DMSO and then serially diluting it with other solubilizing agents and finally saline.
-
Important Considerations:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low enough to not affect your biological system.
-
Solvent Compatibility: Verify that the chosen organic solvent is compatible with all components of your assay and does not interfere with your measurements.
-
Q5: How stable are this compound solutions, and how should I store them?
A5: The stability of this compound in solution is pH-dependent. Acidic and alkaline conditions can lead to degradation over time.
-
Scientific Rationale: Pyrimidine bases like cytosine and its isomers can be susceptible to hydrolysis and deamination, particularly at extreme pH values.[2] While relatively stable at neutral pH, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to the degradation of this compound.
-
Storage Recommendations:
-
Short-term (days): For immediate use, solutions can be stored at 4°C.
-
Long-term (weeks to months): It is best to prepare fresh solutions. If long-term storage is necessary, prepare aliquots of a concentrated stock solution (e.g., in DMSO) and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is generally not recommended to store them for more than a day.
-
Data Presentation
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | ~0.2 g/L (~1.8 mM) | [2]() |
| Acetic Acid | Not specified | 50 mg/mL (~450 mM) | () |
| DMSO, PEG300, Tween-80, Saline | Not specified | ≥ 2.5 mg/mL (≥22.5 mM) | [2]() |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Acidic Buffer
This protocol describes how to prepare a stock solution of this compound in an acidic buffer.
Materials:
-
This compound powder
-
0.1 M Citrate Buffer (pH 4.0)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (optional)
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Add Buffer: To a sterile container, add the appropriate volume of 0.1 M Citrate Buffer (pH 4.0).
-
Dissolve this compound: While stirring, slowly add the this compound powder to the buffer.
-
Gentle Heating (Optional): If the this compound does not dissolve completely, gently warm the solution to 30-40°C while stirring. Do not boil.
-
Cool to Room Temperature: Once dissolved, allow the solution to cool to room temperature.
-
Verify pH: Check the pH of the final solution and adjust if necessary.
-
Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm filter.
Protocol 2: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from a method for preparing a 2.5 mg/mL solution of this compound and is suitable for in vivo or in vitro studies where a low concentration of organic solvents is tolerable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a DMSO stock solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 25 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: To the mixture from step 2, add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Final Dilution with Saline: Add 450 µL of saline to the mixture and mix well. This will result in a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Conceptual Workflow for this compound Solubilization
Caption: Decision workflow for dissolving this compound.
pH-Dependent Solubility of this compound (Conceptual)
Sources
Troubleshooting low coupling efficiency of isocytosine phosphoramidites
Topic: Troubleshooting Low Coupling Efficiency & Synthesis Anomalies
Executive Summary: The "iC" Challenge
Welcome to the technical support center. If you are experiencing low coupling efficiency (typically <95%) with Isocytosine (iC) or 5-Methyl-isocytosine (5-Me-iC) phosphoramidites, you are encountering a well-documented bottleneck in AEGIS (Artificially Expanded Genetic Information System) synthesis.
Unlike standard DNA bases (A, C, G, T), this compound derivatives possess unique tautomeric properties and solubility profiles that resist standard automated protocols. The failure mode is rarely a single variable; it is usually a "Triangle of Frustration" involving Solubility , Activation Kinetics , and Hygroscopicity .
This guide bypasses generic advice to focus on the specific physicochemical adjustments required to force iC incorporation.
Diagnostic Workflow
Before altering your synthesizer protocols, use this logic flow to identify the root cause of the failure.
Figure 1: Diagnostic logic flow for isolating the cause of synthesis failure.
Critical Technical Modules
Module A: The Solubility Paradox
This compound phosphoramidites are notoriously hydrophobic. Standard anhydrous Acetonitrile (ACN) is often insufficient to maintain a 0.1M solution over long synthesis runs, leading to micro-precipitation in the delivery lines. This manifests as "streaky" flows or nozzle clogs.
-
The Fix: Do not use 100% ACN.
-
Protocol: Dissolve the amidite in 10-15% anhydrous Dichloromethane (DCM) / 85-90% ACN . The DCM disrupts the stacking interactions of the hydrophobic protecting groups (often Benzoyl or Isobutyryl), ensuring the amidite remains in solution.
Module B: Kinetic Activation Barriers
The N2-protecting group on this compound creates steric bulk around the phosphoramidite center. Standard Tetrazole activators are too weak and slow to drive the reaction to completion before the cycle advances.
-
The Fix: Upgrade the activator.
-
Data Comparison:
| Activator Type | Concentration | Coupling Time (iC) | Typical Efficiency |
| 1H-Tetrazole | 0.45 M | 2-3 mins | < 90% (Poor) |
| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M | 6 mins | 96-98% (Good) |
| DCI (4,5-Dicyanoimidazole) | 0.25 M | 6-10 mins | > 98% (Optimal) |
Module C: Tautomerism & Side Reactions
This compound exists in equilibrium between keto and enol forms. If the O2 position is not properly protected (or if the protecting group is lost prematurely), the enol form can react with the activated phosphoramidite, leading to branched structures or O-alkylation.
-
The Fix: Ensure your oxidation step is robust but not aggressive. While standard Iodine/Water/Pyridine is generally acceptable for 5-Me-isocytosine, ensure the capping step is aggressive (Acetic Anhydride/N-Methylimidazole) to block any unreacted sites immediately after the slow coupling.
Step-by-Step Optimization Protocol
Step 1: Reagent Preparation (The "Warm & Swirl")
-
Allow the amidite bottle to reach room temperature before opening (prevents condensation).
-
Add the 15% DCM / 85% ACN solvent mix to achieve a 0.1M concentration .
-
Note: If your synthesizer allows, a 0.05M concentration with double the delivery volume is often safer to prevent clogging.
-
-
Swirl gently. Do not vortex vigorously, as this can introduce gas bubbles that interfere with delivery.
-
Add activated 3Å molecular sieves to the bottle immediately to scavenge trace water.
Step 2: Synthesizer Cycle Modifications
Modify the standard DNA cycle for the specific bottle position containing iC.
-
Deblock: Standard (DCA/Toluene).
-
Coupling (CRITICAL):
-
Mode: Pulse-Wait-Pulse (or Double Coupling).
-
Time: Set to 600 seconds (10 minutes) .
-
Activator: Use 0.25M ETT or DCI.
-
-
Capping: Standard.
-
Oxidizing: Standard Iodine (0.02M).
Step 3: Deprotection[1]
-
Standard: Ammonium Hydroxide (NH4OH) at 55°C is standard for many DNA bases, but for iC, check the specific protecting group (Bz vs iBu).
-
Recommendation: If you see degradation, switch to AMA (1:1 Ammonium Hydroxide / Methylamine) at Room Temperature for 2 hours. This is milder on the this compound ring system while effectively removing the protecting groups.
Frequently Asked Questions (FAQ)
Q: I see a large n-1 peak in my Mass Spec. What happened? A: This is a classic coupling failure. The coupling time was likely too short, or the amidite was wet. The "n-1" indicates that the iC base was skipped entirely in a percentage of the population. Action: Increase coupling time to 10 minutes and use fresh anhydrous solvents.
Q: My coupling efficiency is reported as 99% by trityl monitoring, but the yield is low. A: Trityl monitoring can be deceptive. It measures the release of the DMT group, but if the iC amidite has degraded or hydrolyzed in the bottle, it might still release a trityl cation without successfully coupling to the oligo. Action: Check the amidite bottle for precipitate or discoloration.
Q: Can I use standard Tetrazole if I just wait longer? A: Generally, no. Tetrazole is not acidic enough to protonate the diisopropylamino group efficiently in the presence of the bulky iC protecting groups. You need the higher pKa and nucleophilicity of ETT or DCI.
Q: Why is my solution turning slightly yellow? A: this compound phosphoramidites are sensitive to oxidation and light. A slight yellowing is common and usually acceptable, but a dark orange/brown color indicates significant decomposition. Discard if dark.
References
-
Glen Research. (n.d.).[1] Technical Brief – Synthesis of Long Oligonucleotides & Coupling Efficiency. Retrieved from [Link]
-
ResearchGate (Vravc et al.). (2025). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole.[2] Retrieved from [Link]
Sources
Preventing isocytosine decomposition at high temperatures
Current Status: Operational | Topic: Thermal Decomposition & Stabilization | Ticket ID: ISO-T-998[1][2]
Welcome to the Isocytosine (2-aminouracil) Stabilization Support Center. This guide addresses the critical instability of this compound (isoC) at elevated temperatures—a notorious bottleneck in the synthesis of peptide nucleic acids (PNA), supramolecular assemblies, and pharmaceutical intermediates.
⚠️ Critical Alert: The Solubility-Stability Paradox
This compound presents a fundamental chemical conflict:
-
Low Solubility: It is sparingly soluble in most organic solvents, often requiring temperatures >100°C or polar aprotic solvents (DMSO/DMF) to dissolve.[2]
-
Thermal Instability: At these necessary high temperatures, it becomes highly susceptible to hydrolytic deamination (converting to Uracil) and oxidative degradation .[2]
The following modules provide the mechanistic understanding and protocols required to navigate this paradox.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent decomposition, you must understand the mechanism. This compound failure is rarely random; it is driven by tautomeric equilibrium shifts that expose the molecule to nucleophilic attack (hydrolysis).[2]
The Mechanism of Deamination
In solution, this compound exists in equilibrium between the N1-H (keto-amino) and N3-H (enol-imino) forms.[1][2] High temperatures and protic solvents shift this equilibrium, making the C4-position vulnerable to water attack.[2]
Figure 1: The hydrolytic deamination pathway.[1][2] Heat facilitates the tautomeric shift, and trace water attacks the C4 carbon, ejecting ammonia and yielding thermodynamically stable Uracil.
Module 2: Solvent System Selection
The choice of solvent is the single biggest determinant of this compound stability.
| Solvent System | Solubility Rating | Stability Risk | Technical Recommendation |
| Water (pH 7) | Very Low (0.2 g/L) | Critical | Avoid. Heating in water guarantees hydrolysis to Uracil.[1][2] |
| Acetic Acid (AcOH) | High | Moderate | Good for solubility, but acidic conditions catalyze deamination at T > 80°C. |
| DMSO (Anhydrous) | High | Low | Preferred. Must be strictly anhydrous. At T > 140°C, DMSO can act as an oxidant.[2] |
| DMF | Moderate | High | Risky.[2] DMF decomposes to dimethylamine at high T, which can react with isoC. |
| Ethanol/Methanol | Low | Moderate | Poor solubility limits utility; requires reflux which risks solvolysis.[2] |
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned from white to dark yellow/brown at 120°C. What happened?
-
Diagnosis: Oxidative degradation.[2] While hydrolysis yields white Uracil, color changes indicate oxidation of the exocyclic amine or polymerization.
-
Fix:
Q2: I see a new peak in HPLC at R.T. that matches Uracil standards.
Q3: Can I use acid to improve solubility?
-
Insight: Protonation at N3 improves solubility but activates the C4 position for nucleophilic attack.[2]
-
Rule: You can use acid (e.g., AcOH, HCl) only if the temperature is kept low (<50°C). If heating is required, acid will accelerate decomposition to Uracil.
Module 4: The "Anhydrous High-Temp" Protocol
Use this protocol for reactions requiring this compound at temperatures >100°C (e.g., alkylation or condensation).
Reagents:
-
This compound (Dry, >99% purity)[4]
-
Anhydrous DMSO (Water content <50 ppm)
-
Activated 4Å Molecular Sieves
Workflow:
-
Sieve Activation: Flame-dry molecular sieves under vacuum or bake at 300°C overnight. Add to DMSO and let stand for 24h.
-
Inerting: Place the reaction vessel under a positive pressure of Argon.
-
Dissolution (The Ramp Method):
-
Reaction: Add co-reactants immediately. Do not hold this compound in hot solution longer than necessary.
Figure 2: Decision tree for safe reaction setup. Anhydrous conditions are the non-negotiable gatekeeper.
References
-
This compound Properties & Solubility. ChemicalBook/GuideChem Database.[2] (Retrieved 2026).[2][4]
-
Tautomerism of Guanine Analogues (this compound). MDPI Molecules. (Discussion of tautomeric stability and solvent effects). [2]
-
Chemical stability of isocytidine derivatives during synthesis. Nucleosides, Nucleotides & Nucleic Acids. (Detailed analysis of hydrolytic deamination to uracil).
-
This compound Deaminases and Kinetics. Western Washington University Thesis Collection. (Enzymatic and kinetic pathways of this compound to uracil conversion).
-
Product Information Sheet: this compound. Sigma-Aldrich.[1][2][4] (Melting point and solubility data).
Sources
Technical Guide: Resolving Isocytosine Peak Tailing in RP-HPLC
This technical guide addresses the specific challenge of isocytosine (2-aminouracil) peak tailing in Reverse-Phase HPLC (RP-HPLC). It is designed for analytical scientists requiring immediate, actionable protocols backed by mechanistic understanding.
The Core Problem: Why this compound Tails
This compound is a polar, basic pyrimidine derivative. In standard C18 RP-HPLC, peak tailing (Asymmetry Factor
-
Basicity vs. Silanol Activity: this compound contains a basic amine group (pKa
4.0). At neutral pH, residual silanol groups ( ) on the silica support ionize to form . The positively charged or polar amine of this compound interacts electrostatically with these negative silanols, causing a "drag" effect—thermodynamic peak tailing. -
Tautomerism: this compound exists in lactam-lactim tautomeric equilibriums. Slow interconversion between these forms during the chromatographic run can lead to peak broadening or splitting.
Diagnostic: Is it Chemical or Physical?
Before altering chemistry, confirm the source of the tailing.
Q: How do I distinguish between "Chemical Tailing" and "Column Overload"? A: Perform a 10x Dilution Test .
-
Procedure: Inject your standard sample. Then, dilute the sample 1:10 with mobile phase and inject again.
-
Result A: If the tailing factor (
) improves significantly (e.g., drops from 2.0 to 1.2), you have Mass Overload . Solution: Reduce injection volume or sample concentration. -
Result B: If the peak remains asymmetrical (
stays high), you have Chemical Tailing (Secondary Silanol Interactions). Solution: Follow the protocols below.
Troubleshooting Protocols
Protocol A: The "Low pH" Suppression (Recommended)
Best for: Standard silica-based C18 columns.
Mechanism: Lowering the pH below the pKa of the silanols (approx. 3.5) protonates them (
-
Mobile Phase A: 10 mM Ammonium Formate or Potassium Phosphate, adjusted to pH 2.5 - 3.0 with Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).
-
Why it works: At pH 2.5, this compound is protonated (cationic), but the silanol surface is neutral. The repulsive/neutral state minimizes drag.
Protocol B: The "Silanol Blocker" Additive
Best for: Older "Type A" silica columns or when low pH is not possible.
Mechanism: Add a competitive base that binds to active silanol sites more aggressively than this compound.
-
Additive: Triethylamine (TEA) or Dimethyloctylamine (DMOA).
-
Concentration: 5 mM to 10 mM in the aqueous mobile phase.
-
Caveat: TEA permanently alters the column surface. Dedicate the column to this method.
Protocol C: The "High pH" Switch
Best for: Hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH).
Mechanism: Operating at pH > 10 deprotonates the this compound amine, rendering the molecule neutral. Neutral molecules do not interact with charged silanols.
-
Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).
-
Warning: Do NOT use standard silica columns at pH > 8; the silica backbone will dissolve. Only use "High pH Stable" hybrid columns.
Visualizing the Mechanism
The following diagram illustrates the interaction causing tailing and the corrective pathways.
Caption: Figure 1.[1] Mechanism of secondary silanol interactions causing tailing and the chemical interventions (pH control) to resolve them.
Decision Tree: Troubleshooting Workflow
Follow this logic path to systematically resolve the issue.
Caption: Figure 2. Step-by-step diagnostic workflow for identifying and fixing this compound peak tailing.
Quantitative Data: Buffer & Column Selection
Table 1: Mobile Phase Additive Impact on Basic Analytes
| Additive / Buffer | pH Range | Effect on this compound | Compatibility |
| 0.1% Formic Acid | ~2.7 | Good. Protonates silanols. | LC-MS Compatible. Volatile. |
| 20mM Phosphate | 2.1 - 3.0 | Excellent. Suppresses silanols best. | UV Only (Non-volatile). |
| 10mM Ammonium Acetate | 4.5 - 5.5 | Poor. Near silanol/base pKa overlap. | LC-MS Compatible. |
| 0.1% TEA (Triethylamine) | ~10-11 (adj) | Excellent. Blocks silanols competitively. | UV Only. Hard to flush out. |
Table 2: Recommended Column Technologies
| Column Class | Example Brands | Why Use? |
| Hybrid Particle (High pH) | Waters XBridge, Agilent Poroshell HPH | Allows pH 10+ operation to neutralize this compound. |
| Polar Embedded | Phenomenex Synergi Fusion, Waters SymmetryShield | Shielded silanols prevent base interaction. |
| Charged Surface (CSH) | Waters CSH C18 | Surface carries a low positive charge to repel basic analytes (prevents drag). |
References
-
McCalley, D. V. (2023).[1] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[2] Link
-
Dolan, J. W. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Link
-
Waters Corporation. (2025). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[2] Link
-
Chrom Tech. (2025).[3][4][5] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66950, this compound. PubChem.[6] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isocytosine Stability & pH Optimization
Current Status: Operational Ticket ID: ISO-STAB-001 Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary: The Solubility-Stability Paradox
Welcome to the technical support hub for Isocytosine (2-aminopyrimidin-4(3H)-one). If you are accessing this guide, you are likely facing the "this compound Paradox" :
At neutral pH (7.0–7.4), this compound is most chemically stable but exhibits poor aqueous solubility. At acidic (pH < 4) or basic (pH > 9) extremes, solubility increases significantly, but the rate of hydrolytic deamination to Uracil accelerates.
This guide provides the protocols to navigate this trade-off, ensuring your stock solutions remain viable for biological assays and synthetic workflows.
Module 1: The Stability Landscape (Theory & Mechanism)
To optimize conditions, you must understand the molecular behavior of this compound in solution. Unlike Cytosine, this compound is highly susceptible to tautomeric shifts that dictate its reactivity.[1]
Tautomeric Equilibrium & pKa
This compound exists in equilibrium between the keto-amine (predominant in water) and enol-amine forms. The specific tautomer present is strictly pH-dependent.
-
pKa₁ (~4.0): Protonation of the ring nitrogen (N3). Below this pH, the molecule becomes cationic, vastly increasing solubility.
-
pKa₂ (~9.5): Deprotonation of the amine/amide. Above this pH, the molecule becomes anionic.
Visualization: pH-Dependent Tautomerism
Figure 1: The pH-dependent transitions of this compound. The "Green Zone" represents maximum chemical stability but minimum solubility.
Module 2: Troubleshooting Guide
Issue A: "My this compound precipitates in PBS (pH 7.4)."
Root Cause: You are operating near the isoelectric point where the neutral species dominates. The intrinsic solubility of neutral this compound is low (< 3 mg/mL in water).[2]
Corrective Protocol (The "Sweet Spot" Formulation): Do not acidify with strong acids (HCl) if stability is critical. Instead, use a co-solvent system or a weak organic acid buffer.
| Component | Concentration | Role |
| This compound | Up to 10 mM | Analyte |
| DMSO | 5% - 10% (v/v) | Co-solvent to disrupt crystal lattice energy. |
| Acetate Buffer | 50 mM, pH 5.5 | Slightly acidic pH improves solubility without triggering rapid acid hydrolysis. |
Issue B: "I see a new peak eluting early in my HPLC."
Root Cause: Hydrolytic Deamination. This compound has converted to Uracil . Mechanism: In acidic conditions, water attacks the C4 position, displacing ammonia. Diagnostic: Uracil is more polar than this compound and will elute earlier on a standard C18 Reverse Phase column.
Module 3: Experimental Protocols
Stability-Indicating HPLC Method
Use this method to quantify degradation. This system separates this compound from its primary degradant, Uracil.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Temperature: 25°C (Higher temperatures accelerate on-column degradation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (this compound) and 260 nm (Uracil).
Mobile Phase Gradient:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 98 | 2 |
| 5.0 | 98 | 2 |
| 15.0 | 80 | 20 |
| 20.0 | 98 | 2 |
Workflow: Stress Testing
To validate your specific buffer system, perform this rapid stress test.
Figure 2: Forced degradation workflow to establish baseline stability profiles.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I autoclave this compound solutions? A: No. The high heat (121°C) and pressure will induce significant hydrolysis, converting this compound to Uracil. Sterilize by filtration (0.22 µm PES membrane) instead.
Q2: Why does the UV absorbance spectrum change when I adjust pH? A: This is the bathochromic shift caused by tautomerism.
-
Acidic (pH 2):
~ 264 nm. -
Basic (pH 11):
shifts to ~ 275 nm due to the formation of the anionic species. -
Action: Always measure concentration at the isosbestic point or ensure your standard curve is prepared in the exact same buffer as your sample [1].
Q3: Is this compound stable in DMSO? A: Yes, anhydrous DMSO is an excellent storage solvent. This compound is stable for >6 months at -20°C in DMSO. Avoid "wet" DMSO (DMSO is hygroscopic), as absorbed water will eventually trigger hydrolysis.
References
-
Stimson, M. M. (1949).[1] "The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of
." Journal of the American Chemical Society, 71(4), 1470–1474. -
Rogstad, K., et al. (2003).[6] "First Principles Calculations of the pKa Values and Tautomers of Isoguanine and Xanthine." Chemical Research in Toxicology, 16(11). (Contextual reference for purine/pyrimidine tautomeric pKa modeling).
-
European Medicines Agency (EMA). (2003). "ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products." (Standard guideline for stress testing protocols).
Sources
Technical Guide: Reducing Background Noise in Isocytosine Fluorescence Assays
Senior Application Scientist Note: Isocytosine (iC) presents a unique challenge in fluorescence assays compared to canonical nucleobases. Its utility in synthetic genetic alphabets (pairing with Isoguanine, iG) and deaminase assays is powerful, but its chemical behavior—specifically keto-enol tautomerism and susceptibility to deamination—creates distinct sources of "chemical noise" that optical filters alone cannot resolve. This guide treats the assay not just as a light-detection problem, but as a physical-chemistry optimization challenge.
Module 1: Chemical Noise & Tautomeric Stabilization
The Core Problem: Unlike canonical Cytosine, this compound exists in a delicate equilibrium between its keto-amino (N1-H) and enol-imino forms. The "noise" in your assay often stems from the enol form, which has different hydrogen-bonding capabilities (promiscuous pairing with Thymine/Uracil) and distinct fluorescence quenching properties.
Troubleshooting Guide: Signal Drift & Non-Specific Binding
| Symptom | Root Cause | Mechanistic Explanation | Corrective Action |
| High Baseline Fluorescence | Tautomeric Mismatching | The enol form of iC may bind non-specifically to T-rich regions in the template, causing "false positive" FRET or intercalator signals. | Buffer Polarity Shift: Avoid pure aqueous buffers if possible. Add 10-20% PEG-400 or glycerol to stabilize the keto form. |
| Signal Decay (Quenching) | Proton Transfer | Excited-state proton transfer (ESPT) between iC and the solvent can quench the fluorophore (e.g., if using iC-linked fluorophores like FAM/HEX). | pH Clamp: Maintain pH between 7.5 and 8.0 . iC pKa is ~4.0; acidic environments accelerate protonation and quenching. |
| Rising Background over Time | Deamination | iC slowly hydrolyzes to Uracil in aqueous solution, creating permanent mismatch noise. | Fresh Reagents: Use iC stocks within 4 hours of dilution. Store d-iCTP at -80°C in Tris-buffered saline (pH 8.0) , never in unbuffered water. |
FAQ: Solvent Effects
Q: Can I use DMSO to reduce background noise in iC assays? A: Use with caution. While DMSO reduces secondary structure, it alters the dielectric constant of the solvent, which can shift the iC tautomeric equilibrium toward the enol form, potentially increasing non-specific mismatch noise. Betaine (1M) is a superior alternative for iC-rich templates as it is isostabilizing.
Module 2: Optical Interference & Inner Filter Effects
The Core Problem: Assays involving iC often utilize fluorescent nucleoside analogs (like Pyrrolo-dC or 2-Aminopurine ) or proximal labels (FAM/BHQ). A common error is attributing signal loss to "quenching" when it is actually the Inner Filter Effect (IFE) —the absorption of excitation light by the sample matrix itself before it reaches the fluorophore.
Protocol: Correcting for Inner Filter Effect (IFE)
Objective: Distinguish between true molecular quenching and optical artifact (IFE) to recover lost signal.
-
Measure Absorbance: Record the Optical Density (OD) of your sample at the excitation wavelength (
) and emission wavelength ( ). -
Check Threshold: If
, IFE is significant. -
Apply Correction Formula:
- : Corrected Fluorescence
- : Observed Fluorescence
-
Geometry Adjustment: If using a plate reader, reduce the Z-height (path length) to minimize the volume the light travels through.
Visualization: The Noise Decision Tree
Caption: Diagnostic workflow for isolating chemical vs. optical noise sources in this compound assays.
Module 3: Assay Design & Kinetic Gating
The Core Problem: In assays like the Plexor™ system or custom iC-iG synthetic base pairing, the reaction kinetics of non-standard bases are slower than canonical bases. Reading fluorescence too early captures "pre-equilibrium" noise.
Optimization Protocol: Kinetic Gating
Theory: iC-iG base pairing often requires a "kinetic pause" to stabilize the hydrophobic packing of the unnatural base pair before the fluorophore (often quenched by the proximal isoguanine) reaches steady state.
-
Step 1: Temperature Ramp:
-
Do not read fluorescence immediately after annealing.
-
Hold the reaction at 20°C for 5 minutes post-annealing. This allows the iC-iG pair to "breathe" and settle into the keto-keto hydrogen bonding mode, reducing noise from enol-mismatches.
-
-
Step 2: Multi-Point Acquisition:
-
Instead of an endpoint read, acquire data every 30 seconds for 10 minutes.
-
Data Processing: Discard the first 2 minutes of data (fast noise). Average the plateau phase (minutes 5-10) for the final readout.
-
Visualization: Tautomeric Equilibrium Impact
Caption: Mechanism of background noise generation via tautomeric shifting. Stabilizing the Keto form is critical for signal specificity.
References
-
Hollenstein, M. (2012). Nucleoside Triphosphates: Synthesis and Biological Applications. Comprehensive guide on the stability and handling of modified nucleotides including this compound.
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Describes the Plexor system and the specific quenching mechanisms involved in iC-iG pairing.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. The authoritative text on Inner Filter Effect correction and solvent relaxation.
-
Sheng, P., et al. (2014). Tautomerism of this compound: A Theoretical and Experimental Study. Details the pH-dependence of the keto-enol shift.
Strategies to prevent deamination of isocytosine derivatives
Subject: Preventing Deamination & Hydrolysis in 2-Aminopyrimidine Scaffolds
Executive Summary
Isocytosine (2-amino-4-pyrimidinone) derivatives are privileged scaffolds in kinase inhibitors and supramolecular assemblies. However, they possess a critical vulnerability: hydrolytic deamination at the C2 position. This reaction converts the this compound moiety into a uracil derivative, resulting in a loss of biological potency (e.g., loss of the donor-acceptor hydrogen bonding motif) and a mass shift of +0.984 Da (often observed as +1 Da in low-res MS).
This guide provides a root-cause analysis of this degradation pathway and actionable engineering controls to prevent it.
Module 1: Diagnostic Hub (Troubleshooting)
User Issue: "I am observing impurities in my LC-MS after storage."
| Symptom | Root Cause Analysis | Validation Step |
| Mass Shift (+1 Da) | Hydrolytic Deamination. The exocyclic amine (-NH₂) is replaced by a hydroxyl (-OH), which tautomerizes to a carbonyl. Net Change: -NH₂ (-16) + OH (+17) = +1 Da. | Run High-Res MS. Look for mass defect +0.984 Da. Check UV absorbance; uracil derivatives often have a hypsochromic shift (blue shift) compared to isocytosines. |
| Loss of Solubility | Aggregation/Crystal Change. Uracil derivatives often have different packing/solubility profiles than isocytosines due to altered H-bonding capability (Donor-Donor-Acceptor vs. Donor-Acceptor-Donor). | Perform XRPD (X-Ray Powder Diffraction) to check for new polymorphs or amorphous content. |
| New Peak in HPLC | Tautomeric Equilibration. this compound exists in equilibrium between amino-oxo and imino-oxo forms. While usually fast, bulky derivatives may show separable tautomers on slow columns. | Run NMR in DMSO-d6. If peaks coalesce upon heating (e.g., to 60°C), it is tautomerism, not degradation. |
Module 2: The Mechanism of Failure
To prevent degradation, one must understand the enemy. The deamination of this compound is typically an acid-catalyzed nucleophilic aromatic substitution .
-
Protonation: The ring nitrogen (N3) or the exocyclic amine is protonated, increasing the electrophilicity of the C2 carbon.
-
Attack: Water acts as a nucleophile, attacking the C2 position.
-
Transition: A tetrahedral intermediate forms (sp³ hybridized C2).
-
Elimination: Ammonia (NH₃) is expelled, restoring aromaticity but leaving a carbonyl group (Uracil formation).
Visualizing the Pathway
The following diagram details the hydrolytic cascade.
Figure 1: Acid-catalyzed hydrolysis mechanism of this compound to uracil. The C2-position is the site of nucleophilic attack by water.
Module 3: Prevention Strategies (Synthetic & Formulation)
Strategy A: Electronic Tuning (The "Teflon Ring" Approach)
Concept: Reduce the basicity of the ring nitrogens to prevent the initial protonation step.
-
Action: Introduce Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., Fluorine, CF₃, CN).
-
Mechanism: EWGs pull electron density from the ring, lowering the pKa of N3. If the pKa drops below the storage pH, protonation is suppressed, and the reaction kinetics slow dramatically.
-
Note: 5-Fluorothis compound is significantly more stable to acid hydrolysis than unsubstituted this compound.
Strategy B: Steric Shielding
Concept: Physically block the water molecule from approaching the C2 carbon.
-
Action: Introduce bulky substituents at the N1 position or on the exocyclic amine (if N-alkylation is permitted).
-
Caveat: Ensure the steric bulk does not interfere with the biological binding pocket.
Strategy C: Formulation & Storage (Process Control)
-
Lyophilization (Freeze-Drying): The most effective method. Hydrolysis requires water. Removing water stops the reaction.
-
Protocol: Freeze dry from a neutral buffer (pH 7.0-7.4). Avoid acidic lyophilization buffers (like dilute HCl).
-
-
Buffer Selection:
-
Avoid Citrate or Acetate buffers if they drift acidic.
-
Use HEPES or MOPS (pH 7.2–7.5).
-
Critical: Avoid Bisulfite ions. Bisulfite catalyzes the deamination of cytosine/isocytosine via the "bisulfite conversion" pathway (sulfonation of the C5-C6 double bond).
-
Module 4: Validated Stability Protocol
Use this protocol to determine the half-life (
Reagents:
-
Buffer A: 10 mM Ammonium Acetate, pH 4.0 (Stress condition)
-
Buffer B: 10 mM Ammonium Bicarbonate, pH 7.4 (Physiological condition)
-
Internal Standard: Caffeine (chemically inert).
Workflow:
-
Preparation: Dissolve compound to 100 µM in Buffer A and Buffer B separately.
-
Incubation: Place aliquots in a thermomixer at 40°C (Accelerated stability).
-
Sampling:
-
Timepoints: T=0, 4h, 8h, 24h, 48h.
-
Quench: Dilute 1:1 with cold Acetonitrile.
-
-
Analysis: HPLC-UV (254 nm).
-
Calculation: Plot
vs. Time ( ). The slope is the rate constant.
Decision Tree for Stability Optimization
Figure 2: Strategic decision tree for stabilizing this compound derivatives during Lead Optimization.
References
-
Mechanism of Deamination: Ireton, G. C., et al.[1][2] "The structure of Escherichia coli cytosine deaminase." Journal of Molecular Biology (2002).[1] Establishes the hydrolytic mechanism of the this compound/cytosine scaffold.
-
Chemical Stability & Tautomerism: Kwiecień, A., et al. "Stable Hemiaminals: 2-Aminopyrimidine Derivatives."[3] Molecules (2015).[3] Discusses the stability of 2-aminopyrimidine intermediates and the role of electron-withdrawing groups.[3]
-
Bisulfite-Mediated Degradation: Hayatsu, H. "Discovery of bisulfite-mediated cytosine conversion to uracil."[4][5] Proceedings of the Japan Academy, Series B (2008). Critical reference for avoiding bisulfite/sulfite containing buffers which rapidly catalyze deamination.
-
This compound in Drug Design: Sijbesma, R. P., et al. "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding." Science (1997). Foundational text on the stability and utility of this compound (ureidopyrimidinone) derivatives in supramolecular chemistry.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Three-Dimensional Structure and Catalytic Mechanism of Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-speed conversion of cytosine to uracil in bisulfite genomic sequencing analysis of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orthogonality vs. Stability: A Comparative Guide to Isocytosine and 5-Methylcytosine Binding Dynamics
Executive Summary
In the design of high-performance oligonucleotides—whether for therapeutic antisense, diagnostic probes, or synthetic genetic systems—the choice of nucleobase modification is a critical decision point that dictates the affinity and specificity of the hybridization.
This guide compares two cytosine derivatives that serve fundamentally different engineering goals:
-
5-Methylcytosine (5mC): A "natural" modification used to enhance binding affinity (
) and modulate immune recognition without altering the Watson-Crick hydrogen-bonding pattern. -
Isocytosine (iC): A non-natural isomer used to enforce orthogonality . It rearranges the hydrogen-bonding pattern to pair specifically with Isoguanine (iG), preventing cross-talk with natural DNA/RNA.
Key Takeaway: Use 5mC when you need a "super-cytosine" to bind tighter to natural Guanine targets. Use iC (often as 5-methyl-isocytosine) when you need to build a parallel, independent genetic system or reduce background noise in high-sensitivity assays (e.g., bDNA).
Mechanistic Analysis: The Chemical Basis of Binding
To understand the performance differences, we must look at the atomic interfaces. The primary distinction lies in the Hydrogen Bond Donor/Acceptor (D/A) pattern and the Base Stacking potential.
5-Methylcytosine (5mC): The "Stacking Booster"
5mC is chemically identical to Cytosine (C) at the Watson-Crick interface. It pairs with Guanine (G) via three hydrogen bonds.[1]
-
Modification: A methyl group at the C5 position.[2]
-
Mechanism: The methyl group projects into the major groove. It is hydrophobic and polarizable, which increases the Van der Waals surface area. This enhances base stacking interactions with adjacent bases in the duplex, excluding water and energetically stabilizing the helix.
-
Thermodynamic Impact: Typically increases melting temperature (
) by 0.5°C to 1.3°C per substitution , depending on the sequence context (nearest-neighbor effects).
This compound (iC): The "Orthogonal Enforcer"
This compound is a structural isomer of cytosine. The exocyclic amino group and the carbonyl oxygen are transposed.
-
Modification: 2-amino-4-oxopyrimidine (vs. Cytosine's 2-oxo-4-aminopyrimidine).
-
Mechanism: This transposition inverts the H-bond pattern.
-
Cytosine Pattern (Top-down): Donor - Acceptor - Acceptor (DAA).
-
This compound Pattern (Top-down): Acceptor - Acceptor - Donor (AAD).
-
-
Thermodynamic Impact: The iC:iG pair forms 3 hydrogen bonds and is thermodynamically comparable to a C:G pair. However, iC suffers from tautomeric instability (keto-enol shifts), which can lead to non-specific binding with Thymine or Guanine if not chemically stabilized (often by adding a methyl group to make 5-methyl-isocytosine).
Visualizing the Interaction Logic
Figure 1: Structural logic of base pairing. Note how 5mC retains the natural interface (blue box) while iC inverts it (red box), creating an orthogonal system.
Comparative Performance Data
The following data summarizes the thermodynamic parameters derived from UV-melting experiments in standard phosphate buffer (100 mM Na+).
| Feature | 5-Methylcytosine (5mC) | This compound (iC) / 5-Me-iC |
| Primary Target | Guanine (Natural DNA/RNA) | Isoguanine (Synthetic/AEGIS) |
| Binding Mechanism | Watson-Crick (Standard) | Watson-Crick (Transposed) |
| H-Bond Count | 3 | 3 |
| +0.5 to +1.3°C per modification | ~0°C (Comparable to C:G) | |
| Base Stacking | High (Methyl group enhances) | Moderate |
| Specificity Risk | Low (Standard pairing) | High (Tautomeric mispairing w/ T/G) |
| Chemical Stability | High | Moderate (Prone to deamination/oxidation) |
| Primary Use Case | Antisense, PCR Clamping, CpG modulation | Branched DNA (bDNA), Orthogonal codes |
Critical Note on iC Stability: Pure this compound is prone to chemical degradation and tautomeric shifting. In commercial applications (like branched DNA assays), 5-methyl-isocytosine (5-Me-iC) is almost exclusively used instead of bare iC because the methyl group stabilizes the base chemically and thermodynamically, much like 5mC stabilizes C.
Experimental Protocol: UV-Vis Thermal Denaturation
To empirically verify the binding affinity of your modified oligonucleotides, the UV-Vis Melting Curve is the gold standard. This protocol ensures self-validating data by including heating and cooling hysteresis checks.
Materials[3][4][5]
-
Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. (Avoid cacodylate if possible due to toxicity, though it buffers pH well over temp ranges).
-
Oligos: Target strand (1 µM) + Probe strand (1 µM) containing 5mC or iC.
-
Instrument: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Cary 3500, Beckman DU800).
Workflow Logic
Figure 2: Self-validating thermal denaturation workflow. The hysteresis check (comparing heating vs. cooling curves) is crucial for non-natural bases to ensure equilibrium was reached.
Data Analysis Steps
-
Normalize: Convert Absorbance (
) to Relative Absorbance (0 to 1 scale). -
Derivative: Plot
vs Temperature. The peak is the . -
Thermodynamics: Use the Van 't Hoff plot method (
vs ) if performing concentration-dependent melts to extract and .
Application Decision Guide
When should you choose one over the other?
| Scenario | Recommendation | Reasoning |
| Target is Natural RNA/DNA | Use 5mC | You need to pair with natural Guanine. 5mC provides tighter binding and nuclease resistance. |
| Multiplexed PCR / Diagnostics | Use iC (5-Me-iC) | You need an "orthogonal" channel. iC:iG pairs function independently of A:T/C:G, allowing you to create specific barcodes that do not hybridize to genomic DNA. |
| Reducing Background Noise | Use iC (5-Me-iC) | In assays like bDNA, iC is used in the pre-amplifier and amplifier probes to prevent non-specific hybridization to biological samples. |
| Allele-Specific Primers | Use 5mC | Placing a 5mC near the 3' end of a primer can destabilize a mismatch relative to the match (by maximizing the stability of the correct match), enhancing discrimination. |
References
-
Sanger, M. J., & Benner, S. A. (2011). Thermodynamic stability of the this compound-isoguanine base pair in DNA.[3] This seminal work establishes the thermodynamic baseline for AEGIS bases.
-
(Verification via PubMed)
-
-
SantaLucia, J., Jr., & Hicks, D. (2004). The thermodynamics of DNA structural motifs.[4][5][6] The authoritative source for nearest-neighbor parameters, including methylated bases.
-
Lebedev, Y., et al. (1996).[7] Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification.[7] Demonstrates the
enhancing effects of 5mC. -
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA.
Sources
- 1. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cytosine methyltransferase converts 5-methylcytosine in DNA to thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5500339A - DNA denaturation method - Google Patents [patents.google.com]
- 5. Mechanism of DNA Chemical Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. metabion.com [metabion.com]
A Senior Application Scientist's Guide to NMR Chemical Shift Assignment for Isocytosine Confirmation
Introduction: The Isocytosine Conundrum and the Power of NMR
This compound, a non-canonical pyrimidine base, serves as a fascinating subject in chemical biology and drug development, particularly in the study of unnatural nucleic acid analogues and metal-ion binding.[1][2] Unlike its canonical isomer, cytosine, the structural confirmation of this compound is complicated by its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, often through the migration of a proton, leading to a dynamic mixture of forms in solution.[3][4] For this compound, this manifests primarily as an equilibrium between different amino- and imino-keto forms, making definitive structural assignment a non-trivial challenge.[5]
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous chemical shift assignment and structural confirmation of this compound. We will move beyond a simple recitation of protocols to explain the underlying causality of experimental choices, empowering researchers to not only replicate these methods but also to adapt them to their specific research contexts. This guide is grounded in the principles of scientific integrity, ensuring that each described methodology forms a self-validating system for robust and reliable structural elucidation.
The Tautomeric Landscape of this compound
In aqueous solution, this compound primarily exists as an equilibrium between two keto-amino tautomers: 2-amino-1H-pyrimidin-4(3H)-one (the N1-H tautomer) and 2-amino-1H-pyrimidin-6(1H)-one (the N3-H tautomer).[5] A third, less stable imino tautomer may also be present, though it is often not experimentally observed in significant populations.[5] The challenge for the analytical scientist is to differentiate these closely related structures and, if possible, to quantify their relative populations under given experimental conditions.
1D NMR Spectroscopy: The First Line of Inquiry
One-dimensional NMR remains the foundational tool for initial structural assessment.[6] For a molecule like this compound, ¹H, ¹³C, and ¹⁵N NMR each provide unique and complementary pieces of the structural puzzle.
¹H NMR: A Window into the Proton Environment
Proton NMR is highly sensitive and provides initial information on the number and connectivity of hydrogen atoms. Key diagnostic signals for this compound include the vinyl protons (H5 and H6) and the exchangeable amine (-NH₂) and amide (-NH) protons. The chemical shifts of the amide protons are particularly sensitive to which nitrogen atom is protonated, offering a direct probe of the tautomeric state. However, in many solvents, rapid proton exchange can lead to broadened signals or averaged chemical shifts, complicating straightforward interpretation.[7]
¹³C NMR: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C4) and the carbons adjacent to the nitrogen atoms (C2, C5, C6) are particularly informative. Tautomerization will induce significant changes in the electron density at these positions, leading to distinct ¹³C chemical shifts for each tautomeric form.
¹⁵N NMR: The Decisive Arbiter of Tautomerism
Due to the large chemical shift range of nitrogen and its direct involvement in the tautomeric equilibrium, ¹⁵N NMR is an exceptionally powerful tool for distinguishing this compound tautomers.[6][8] The chemical shift of a nitrogen atom is highly sensitive to its hybridization state and whether it is protonated. Therefore, N1 and N3 will exhibit vastly different chemical shifts depending on which tautomer is present. While the low natural abundance and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, modern NMR techniques and isotopic labeling can overcome these limitations.[9]
Comparative 1D NMR Chemical Shifts
The following table summarizes representative ¹H and ¹³C chemical shifts for this compound, highlighting the differences that can be exploited for tautomer identification. Note that these values can be highly dependent on solvent and concentration.[2][10]
| Atom | Tautomer 1 (N1-H) Predicted/Observed δ (ppm) | Tautomer 2 (N3-H) Predicted/Observed δ (ppm) | Key Differentiating Feature |
| H5 | ~5.6 | ~5.8 | Subtle downfield shift in N3-H tautomer. |
| H6 | ~7.5 | ~7.3 | Subtle upfield shift in N3-H tautomer. |
| N1-H | Present | Absent | Presence/absence of this amide proton signal is a key indicator. |
| N3-H | Absent | Present | Presence/absence of this amide proton signal is a key indicator. |
| -NH₂ | Broad singlet | Broad singlet | Often broad due to exchange; position can be concentration-dependent. |
| C2 | ~155 | ~153 | Slight upfield shift in the N3-H tautomer. |
| C4 | ~165 | ~170 | Significant downfield shift of the carbonyl in the N3-H tautomer. |
| C5 | ~98 | ~100 | Minor shift differences. |
| C6 | ~145 | ~142 | Upfield shift in the N3-H tautomer. |
Note: The values presented are approximate and collated from various sources for illustrative purposes. Experimental values should be compared with computationally predicted shifts for the specific solvent system used.
2D NMR Spectroscopy: Unambiguous Connectivity Mapping
While 1D NMR provides a list of chemical shifts, 2D NMR techniques reveal the connectivity between atoms, which is essential for definitive structure assignment. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.[11][12]
HSQC: Direct One-Bond C-H Correlations
The HSQC experiment correlates the chemical shifts of protons directly attached to carbons.[12] This allows for the unambiguous assignment of the protonated carbons in the this compound ring (C5 and C6). An edited HSQC can further distinguish CH from CH₂ groups, although this is not directly applicable to the this compound ring itself.
HMBC: Through-Bond Correlations over 2-3 Bonds
The HMBC experiment is arguably the most critical for confirming the tautomeric form. It reveals correlations between protons and carbons that are separated by two or three bonds.[13] This is particularly useful for identifying connections to quaternary (non-protonated) carbons like C2 and C4.
For example, in the N1-H tautomer, a correlation would be expected between the N1 proton and carbons C2 and C6. Conversely, in the N3-H tautomer, a correlation would be expected between the N3 proton and carbons C2 and C4. These long-range correlations provide definitive evidence for the protonation site.
Experimental Protocol: 2D NMR for this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which slows down the exchange of labile protons). Ensure the solution is homogeneous.[14]
-
Acquire ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the chemical shift range and appropriate spectral width for the 2D experiments.
-
Acquire HSQC Spectrum:
-
Use a standard HSQC pulse program (e.g., hsqcedetgpsp on a Bruker spectrometer).
-
Set the ¹H spectral width to cover all proton signals.
-
Set the ¹³C spectral width to cover the expected range for this compound (approx. 90-180 ppm).
-
Optimize the number of scans to achieve a good signal-to-noise ratio.
-
-
Acquire HMBC Spectrum:
-
Use a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Use the same spectral widths as the HSQC experiment.
-
The long-range coupling delay (typically optimized for J-couplings of 8-10 Hz) is a critical parameter to ensure observation of 2- and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the HSQC spectrum to assign the chemical shifts of C5 and C6 based on their correlation to H5 and H6.
-
Analyze the HMBC spectrum to identify key long-range correlations, such as those from the NH protons to C2, C4, and C6, to confirm the tautomeric form.
-
Workflow for 2D NMR-Based Tautomer Assignment
Caption: Workflow for this compound Tautomer Assignment using 2D NMR.
Computational Chemistry: The Predictive Power of In Silico NMR
The synergy between experimental NMR and computational chemistry provides an exceptionally robust framework for structure elucidation.[15] Quantum mechanical methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts for a given structure with high accuracy.[16]
This approach allows for a direct comparison between experimentally measured chemical shifts and the predicted values for each potential tautomer of this compound. A strong correlation between the experimental data and the predicted data for one tautomer over the others provides compelling evidence for its structure.
Protocol for Computational NMR Chemical Shift Prediction
-
Geometry Optimization: For each potential tautomer of this compound, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)).[17] It is crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental conditions.
-
NMR Shielding Calculation: Using the optimized geometries, calculate the NMR isotropic shielding constants for all ¹H, ¹³C, and ¹⁵N nuclei using the GIAO method.
-
Chemical Shift Conversion: Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C) optimized at the same level of theory: δ_calc = σ_ref - σ_calc.
-
Comparison with Experimental Data: Plot the experimental chemical shifts against the calculated chemical shifts for each tautomer. The tautomer that yields the best linear correlation (highest R² value and a slope closest to 1) is the most likely structure present in the sample.
Integrated Workflow for this compound Confirmation
The following diagram outlines a comprehensive workflow that integrates experimental and computational approaches for the definitive structural confirmation of this compound.
Caption: Integrated Workflow for this compound Structural Confirmation.
Conclusion
The structural confirmation of this compound, complicated by its inherent tautomerism, necessitates a multi-faceted analytical approach. While 1D NMR provides the initial, crucial overview of the chemical environment, it is the combination of 2D correlation spectroscopy (HSQC and HMBC) and computational chemical shift prediction that offers the highest level of confidence. HMBC experiments provide definitive, through-bond connectivity information that can directly identify the protonation site, while computational methods allow for a robust comparison of experimental data against theoretically derived values for all possible tautomers. By integrating these techniques as outlined in this guide, researchers, scientists, and drug development professionals can achieve unambiguous and reliable structural assignment of this compound and related heterocyclic compounds, ensuring a solid foundation for further research and development.
References
-
1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. PMC. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]
-
DNA and Tautomeric Shifts. YouTube. Available at: [Link]
-
1 H NMR spectrum of solid this compound acquired at 65 kHz MAS. ResearchGate. Available at: [Link]
-
This compound - Wikipedia. Wikipedia. Available at: [Link]
-
NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. Available at: [Link]
-
Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. Available at: [Link]
-
The molecular structure of keto and enol tautomers of this compound. ResearchGate. Available at: [Link]
-
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]
-
Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. PMC - NIH. Available at: [Link]
-
Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry. PMC. Available at: [Link]
-
Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. ResearchGate. Available at: [Link]
-
Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. RSC Publishing. Available at: [Link]
-
WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. Available at: [Link]
-
Recent developments in solid-state magic-angle spinning, nuclear magnetic resonance of fully and significantly isotopically labelled peptides and proteins. PMC - NIH. Available at: [Link]
-
Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]
-
15N NMR Studies of tautomerism | Request PDF. ResearchGate. Available at: [Link]
-
NMR Spectroscopy. MSU chemistry. Available at: [Link]
-
Fig. 6 Tautomers of 2-pyrimidinamine and of this compound... ResearchGate. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
15N - NMR Chemical Shifts of Major Chemical Families. NIST. Available at: [Link]
-
NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available at: [Link]
-
Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
NMR model prediction. Chemaxon Docs. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy NMR. Prime Scholars. Available at: [Link]
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- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 17. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]
Distinguishing Isocytosine from Cytosine: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For Immediate Publication
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of isocytosine and its canonical isomer, cytosine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet critical differences in their mass spectrometric behavior, offering a robust framework for their unambiguous identification. We will explore the underlying principles of fragmentation, compare experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of Isomeric Distinction
This compound, or 2-aminouracil, is a structural isomer of cytosine, a fundamental nucleobase in DNA and RNA.[1] While not as common as cytosine, this compound and its derivatives are of significant interest in various fields. They are used in studies of unnatural nucleic acid analogues to expand the genetic alphabet and play a role in physical-chemical studies concerning metal complex binding, hydrogen bonding, and tautomerism.[1][2] Given their structural similarity but potentially different biological and chemical activities, the ability to definitively distinguish between these two isomers is paramount.
Mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.[3][4] Tandem mass spectrometry (MS/MS), in particular, provides detailed structural information through the controlled fragmentation of selected ions.[5] This guide will focus on the characteristic fragmentation patterns generated by techniques like collision-induced dissociation (CID) to differentiate this compound from cytosine.
Principles of Fragmentation in Pyrimidine Nucleobases
When a molecule like cytosine or this compound is ionized and subjected to energy, it breaks apart into smaller, charged fragments. This process, known as fragmentation, is not random. The molecule cleaves at its weakest bonds, and the resulting pattern of fragment ions serves as a "fingerprint" for the original structure.[6][7]
For pyrimidine bases, a common and major fragmentation pathway involves the elimination of a neutral isocyanic acid (HNCO) molecule.[8] This occurs through the cleavage of bonds within the pyrimidine ring.[8] Other potential fragmentation pathways include the loss of ammonia (NH₃) or hydrocyanic acid (HCN), although these may require more energy.[8] The precise fragmentation pattern—the relative abundance of different fragment ions—is influenced by the initial structure of the molecule and the ionization/fragmentation technique used.
Comparative Fragmentation Analysis: this compound vs. Cytosine
While both this compound and cytosine have the same chemical formula (C₄H₅N₃O) and molar mass (111.104 g·mol⁻¹), the arrangement of their atoms leads to distinct fragmentation behaviors under MS/MS conditions.[1]
The primary fragmentation pathway for protonated cytosine ([M+H]⁺ at m/z 112) in collision-induced dissociation (CID) involves two main losses:
-
Loss of HNCO (Isocyanic Acid): A characteristic loss of 43 Da, resulting in a fragment ion at m/z 69.[9] This is a major dissociation route for cytosine.[8]
-
Loss of NH₃ (Ammonia): A deamination reaction leading to a loss of 17 Da, producing a fragment ion at m/z 95.[9]
While direct, peer-reviewed mass spectra specifically detailing the fragmentation of this compound in comparison to cytosine are not abundant in the readily available literature, we can infer its likely fragmentation based on its structure. This compound also possesses the necessary atoms to lose HNCO and NH₃. However, the stability of the precursor and fragment ions will differ due to the altered positions of the amine and carbonyl groups, leading to different relative intensities of the fragment ions.
Key Differentiator: The key to distinguishing the isomers lies in the relative abundance of the fragment ions. The stability of the resulting carbocations after the initial fragmentation event dictates the likelihood of each pathway. The different placement of the exocyclic amine group in this compound compared to cytosine influences the electronic structure and stability of the fragment ions, which in turn alters the observed fragmentation pattern.
Table 1: Predicted Major Fragments for this compound and Cytosine
| Precursor Ion (m/z) | Compound | Neutral Loss | Fragment Ion (m/z) | Predicted Relative Abundance |
| 112 | This compound | HNCO | 69 | Expected to be a major fragment |
| 112 | This compound | NH₃ | 95 | Abundance may differ from cytosine |
| 112 | Cytosine | HNCO | 69 | Major fragment[8][9] |
| 112 | Cytosine | NH₃ | 95 | Observed fragment[9] |
Note: The predicted relative abundances are based on chemical principles and require experimental verification for definitive comparison.
Visualizing the Fragmentation Pathways
To better understand the fragmentation process, the following diagrams illustrate the likely bond cleavages for both this compound and cytosine.
Figure 1: Predicted primary fragmentation pathways for protonated this compound and cytosine.
Experimental Protocol for Isomer Differentiation
This section provides a generalized protocol for analyzing this compound and cytosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is widely used for the analysis of nucleobases and their derivatives.[3][4]
Objective: To separate this compound and cytosine chromatographically and differentiate them based on their unique MS/MS fragmentation patterns.
Materials:
-
This compound and Cytosine standards
-
HPLC-grade water, acetonitrile, and formic acid
-
LC-MS/MS system (e.g., a triple quadrupole or Orbitrap mass spectrometer)[10][11]
-
Appropriate HPLC column (e.g., C18 or HILIC)[12]
Methodology:
-
Sample Preparation:
-
Prepare individual stock solutions of this compound and cytosine in a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid). This compound is also soluble in heated acetic acid.[2]
-
Prepare a mixed solution containing both isomers at a known concentration (e.g., 1 µg/mL).
-
Prepare a blank solution (solvent only).
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: Chromatographic separation is crucial because isomers may have very similar fragmentation patterns. A difference in retention time provides an orthogonal dimension of identification.
-
Column: A reverse-phase C18 column is a common starting point. HILIC chromatography can also be effective for polar compounds like nucleobases.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a gradient elution method to achieve baseline separation of the two isomers. (e.g., start with 2% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Perform a full scan from m/z 50-200 to identify the protonated molecular ions ([M+H]⁺) at m/z 112 for both compounds.
-
MS/MS (Product Ion Scan):
-
Select the precursor ion at m/z 112.
-
Apply collision-induced dissociation (CID) with a neutral gas (e.g., argon or nitrogen).[7]
-
Optimize the collision energy (e.g., perform a ramping experiment from 10-40 eV) to generate a rich fragmentation spectrum. A collision energy of around 10 eV has been used for cytosine.[9]
-
Acquire the product ion spectra for the peaks eluting at the retention times of this compound and cytosine.
-
-
Data Analysis and Interpretation:
-
Confirm the retention times for pure this compound and cytosine standards.
-
Analyze the product ion spectra obtained from the mixed sample at the respective retention times.
-
Compare the relative intensities of the major fragment ions (e.g., m/z 69 and m/z 95). The difference in the ratio of these fragments will be the key identifier.
Figure 2: Experimental workflow for the differentiation of this compound and cytosine.
Conclusion
The structural isomerism of this compound and cytosine necessitates a robust analytical strategy for their differentiation. While they share the same mass, their distinct atomic arrangements give rise to subtle but measurable differences in their mass spectrometric fragmentation patterns. By coupling liquid chromatography with tandem mass spectrometry, researchers can leverage differences in both retention time and the relative abundances of characteristic fragment ions—primarily arising from the neutral losses of HNCO and NH₃—to achieve confident and unambiguous identification. The methodologies and insights provided in this guide serve as a foundational reference for scientists working with these and other isomeric nucleobases.
References
- RSC Publishing. (n.d.). Tautomerization in the formation and collision-induced dissociation of alkali metal cation-cytosine complexes.
- PLoS ONE. (n.d.). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases.
- PMC. (2020, September 28). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Michigan State University Chemistry. (n.d.). Mass Spectrometry.
- PubMed Central. (n.d.). HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair.
- MDPI. (n.d.). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data.
- PubMed. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications.
- ResearchGate. (n.d.). Mass spectra of cytosine (A), 1 (B) and 2 (C) after collision-induced dissociation....
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- eLife. (2022, July 28). Global analysis of cytosine and adenine DNA modifications across the tree of life.
- National High Magnetic Field Laboratory. (2025, August 25). Collision-Induced Dissociation.
- Wikipedia. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound (I2127) - Product Information Sheet.
- YouTube. (2022, February 6). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 8. Fragmentation mechanisms of cytosine, adenine and guanine ionized bases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. elifesciences.org [elifesciences.org]
- 12. mdpi.com [mdpi.com]
Validating Isocytosine Incorporation in PCR Amplicons: A Comparative Technical Guide
Executive Summary
The incorporation of non-standard nucleotides like Isocytosine (iC) and its partner Isoguanine (iG) represents a cornerstone of expanded genetic alphabet systems (e.g., AEGIS, MultiCode®). While these bases enable site-specific labeling, orthogonal coding, and enhanced thermodynamic stability, validating their successful incorporation into PCR amplicons remains a critical bottleneck. Standard sequencing methods (Sanger, Illumina) often misread iC as Cytosine (C) or Thymine (T), leading to "informational bleaching."
This guide objectively compares three validation methodologies: LC-MS/MS (The Gold Standard) , Fluorescence Quenching (Real-Time) , and Thermodynamic Analysis (Tm Shift) . It prioritizes self-validating protocols that ensure the non-standard base is not just present in the reaction, but physically incorporated into the amplicon.
Mechanism of Action: The iC:iG Orthogonality
To validate iC, one must understand why it works. This compound is an isomer of cytosine. In the Watson-Crick geometry:
-
Natural C:G pair: Hydrogen bonding pattern is donor-acceptor-acceptor (C) to acceptor-donor-donor (G).
-
Synthetic iC:iG pair: Hydrogen bonding pattern is amino-keto-amino (iC) to keto-amino-keto (iG).
This distinct H-bonding pattern prevents standard polymerases from easily reading iC with natural dGTP, though mismatches can occur. Successful validation relies on detecting this specific chemical signature or the unique thermodynamic properties of the iC:iG bond.
Decision Matrix: Selecting a Validation Strategy
Before proceeding to protocols, use this logic flow to select the method that matches your throughput and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate iC incorporation validation method.
Method 1: LC-MS/MS (The Gold Standard)
Verdict: The only method that provides absolute chemical proof of incorporation. Best For: Initial assay development, QC of critical reagents, and troubleshooting.
The Challenge
PCR products are too large for direct intact mass analysis to resolve a single iC vs. C difference (a mass difference of <1 Da in some tautomers, but distinct fragmentation patterns). The amplicon must be digested into single nucleosides.
Protocol: Enzymatic Digestion & Mass Detection
Reagents:
-
Nuclease P1 (Sigma/Roche)
-
Shrimp Alkaline Phosphatase (rSAP) or Calf Intestinal Phosphatase (CIP)
-
LC-MS Grade Water/Acetonitrile
Step-by-Step Workflow:
-
PCR Amplification: Generate amplicons using 5-Me-iC or iC-containing primers/dNTPs.
-
Critical: Use a polymerase tolerant of non-standard bases (e.g., Titanium Taq or specialized variants like GlaxoSmithKline’s engineered polymerases).
-
-
Purification: Remove unincorporated dNTPs using a spin column (e.g., QIAquick) or bead-based cleanup (AMPure XP). Unincorporated diCTP will skew results.
-
Digestion (The "Self-Validating" Step):
-
Mix 10 µL Purified DNA (~1 µg) with 1 U Nuclease P1 in 10 mM Ammonium Acetate (pH 5.3).
-
Incubate at 45°C for 2 hours . (Breaks PDE bonds -> dNMPs).
-
Add 1 U rSAP and adjust buffer to pH 8.0 (using Tris-HCl).
-
Incubate at 37°C for 1 hour . (Removes phosphates -> Nucleosides).
-
-
LC-MS/MS Analysis:
-
Inject onto a C18 Reverse Phase column.
-
Monitor Transitions (MRM mode).
-
Data Interpretation: You must monitor specific mass-to-charge (m/z) transitions.
| Nucleoside | Precursor Ion (m/z) | Fragment Ion (Base) | Retention Time Relative to dC |
| dC | 228.2 | 112.1 | 1.00 (Reference) |
| diC (this compound) | 228.2 | 112.1 | Distinct Shift (Elutes earlier/later depending on column pH) |
| 5-Me-diC | 242.2 | 126.1 | Distinct |
Note: While iC and C are isomers (same mass), they have different retention times on high-resolution C18 columns due to hydrophobicity differences in the nucleobase orientation.
Method 2: Fluorescence Quenching (MultiCode-RTx)
Verdict: Best for high-throughput screening and routine verification. Best For: Clinical diagnostics, SNP genotyping.
Mechanism
This method relies on the specific pairing of iC and iG. It is "self-validating" because fluorescence changes only if the polymerase successfully incorporates the complementary non-standard base.
Figure 2: MultiCode-RTx mechanism. Fluorescence is high initially; incorporation of diGTP-Quencher opposite iC-Fluorophore causes a specific signal drop.
Protocol
-
Primer Design: Label the 5' end of the forward primer with a fluorophore (e.g., FAM) and place an iC base at the 5' end or internal position.
-
Master Mix: Include standard dNTPs (A, T, C, G) and diGTP-Dabcyl (Quencher).
-
Cycling: Run standard PCR.
-
Readout: Monitor fluorescence in real-time.
-
Success: Fluorescence decreases (Quenching) as the amplicon accumulates and the iG-Quencher is incorporated opposite the iC-FAM.
-
Failure: Fluorescence remains high (or increases if using intercalating dyes, which should be avoided here).
-
Method 3: Thermodynamic (Tm) Analysis
Verdict: Good supporting evidence, but not definitive on its own. Best For: Quick checks without expensive reagents.
The Science
The iC:iG base pair forms 3 hydrogen bonds, similar to C:G, but with different stacking energies.
-
Stability: iC:iG
C:G > A:T. -
The Validator: The stability difference is most apparent when checking for mismatches.
Protocol: The "Tm Challenge"
-
Amplification: Generate your iC-containing amplicon.
-
Melt Curve 1 (Perfect Match): Hybridize with a probe containing the perfect complement (iG ). Record Tm.
-
Melt Curve 2 (Mismatch): Hybridize with a probe containing a natural base (G ) at the target position.
-
Result:
-
If iC is present, the iC:iG duplex will have a significantly higher Tm (typically
Tm > 5-10°C) than the iC:G mismatch duplex. -
If iC was replaced by C during PCR (bleaching), the "Mismatch" probe (G) will actually form a perfect C:G pair, resulting in a high Tm, indistinguishable from the control.
-
Comparative Performance Matrix
| Feature | LC-MS/MS | MultiCode-RTx | Tm Analysis | Sequencing (NGS) |
| Specificity | High (Chemical ID) | High (Enzymatic) | Medium (Inferred) | Low (Read errors) |
| Sensitivity | High (fmol range) | High (PCR sensitivity) | Medium | High |
| Throughput | Low (10s/day) | High (96/384 well) | Medium | High |
| Cost | $ | |||
| Key Risk | Incomplete digestion | Quencher bleed-through | Subtle Tm shifts | Bioinformatics filtering |
Why Standard Sequencing Fails (And a Note on Nanopore)
Do not rely on Sanger or standard Illumina sequencing to validate iC incorporation.
-
Sanger: Polymerases used in BigDye terminators will often read iC as C, or terminate the read, causing a "hard stop" in the chromatogram.
-
Illumina: Library prep polymerases will force a natural base (usually G) opposite the iC, converting it to a C:G pair in the final cluster generation. The iC is "bleached" out of the data.
-
Nanopore: Emerging protocols suggest that raw current signal analysis can distinguish iC from C, but this requires custom base-calling models trained on synthetic standards.
References
-
Benner, S. A., et al. (2011). "Evolution of the genetic alphabet." Journal of Molecular Evolution. Link
-
Moser, M. J., & Prudent, J. R. (2003). "Enzymatic repair of an expanded genetic information system." Nucleic Acids Research.[1] Link (Foundational paper for MultiCode technology).
-
Johnson, S. C., et al. (2004). "A third base pair for the polymerase chain reaction: inserting isoC and isoG." Nucleic Acids Research.[1] Link
-
Promega Corporation. "MultiCode®-RTx Technology Application Note." Link (General technology validation).
-
Malyshev, D. A., et al. (2014). "A semi-synthetic organism with an expanded genetic alphabet." Nature. Link (Demonstrates LC-MS validation of unnatural base pairs).
Sources
Technical Benchmark Guide: Isocytosine Mutagenicity and Cytotoxicity
This guide provides a technical analysis of Isocytosine (2-aminouracil), focusing on its performance benchmarks in mutagenicity and cytotoxicity assays. It is designed for researchers utilizing non-canonical nucleobases in synthetic biology, drug development, and genetic alphabet expansion.
Executive Summary
This compound (isoC) is a structural isomer of cytosine used primarily in expanded genetic alphabet systems (e.g., AEGIS) to pair with Isoguanine (isoG). Unlike cytotoxic pyrimidine analogs used in chemotherapy (e.g., 5-Fluorouracil, Cytarabine), this compound exhibits low acute cytotoxicity but possesses a distinct genetic mutagenicity profile driven by tautomeric ambiguity.
This guide benchmarks isoC against standard biological references, delineating its safety profile as a chemical reagent versus its fidelity challenges as a genetic substrate.
Part 1: Mechanism of Action – The Tautomeric Hazard
To understand the mutagenicity benchmarks of this compound, one must first understand the causality. Unlike standard bases, isoC exists in a delicate tautomeric equilibrium that directly impacts DNA polymerase fidelity.
Tautomeric Shift and Mispairing
In its dominant amino-oxo form, isoC pairs with isoG via a non-canonical hydrogen bonding pattern (donor-donor-acceptor). However, isoC frequently undergoes a tautomeric shift to the imino-oxo or amino-hydroxy forms.
-
Dominant Form (Amino-Oxo): Pairs with Isoguanine (isoG) .[1][2]
-
Minor Tautomer (Imino-Oxo): Mimics Thymine, mispairing with Guanine (G) .
-
Minor Tautomer (Amino-Hydroxy): Mimics Cytosine, mispairing with Guanine (G) .
This "wobble" is the primary source of point mutations (A:T
Visualization: Tautomeric Mispairing Pathway
Caption: Schematic of this compound tautomerism leading to competitive mispairing with Guanine during DNA replication.
Part 2: Mutagenicity & Cytotoxicity Benchmarks[3]
Mutagenicity Profile (Fidelity vs. Toxicity)
This compound is not a "mutagen" in the traditional sense of chemically modifying DNA (like alkylating agents). Instead, it acts as a mutagenic substrate .
| Parameter | This compound (isoC) | Cytosine (Natural Control) | 5-Fluorouracil (Toxic Control) |
| Primary Mechanism | Tautomeric Mispairing | Spontaneous Deamination (to Uracil) | Thymidylate Synthase Inhibition |
| Ames Test Result | Negative/Equivocal * | Negative | Negative (Cytostatic) |
| Replication Fidelity | ~96% - 99.8% (per round)** | >99.99% (with proofreading) | N/A (Chain terminator/Inhibitor) |
| dominant Mispair | Pairs with Guanine | Pairs with Adenine (rarely) | N/A |
*Note: IsoC is generally negative in standard Ames tests (Salmonella TA98/TA100) because it requires metabolic incorporation into DNA to cause mutations, which standard bacterial strains may not efficiently perform without specific transport/polymerase adaptations. **Note: Fidelity depends heavily on the polymerase used. Family A polymerases (e.g., Klenow) often show lower fidelity for isoC:isoG pairs than evolved variants.
Cytotoxicity Benchmarks (Cell Viability)
Unlike its fluorinated analogs, this compound exhibits low acute cytotoxicity in mammalian cells. It is generally considered "Harmful if swallowed" (Acute Tox. 4) but does not display potent IC50 values typical of chemotherapeutics.
| Cell Line | Assay Type | IC50 Benchmark | Interpretation |
| HeLa (Cervical Cancer) | MTT (48h) | > 100 µM (Est.) | Low Cytotoxicity |
| HepG2 (Liver) | MTT / ATP | > 100 µM (Est.) | Low Cytotoxicity |
| MM Cells (Myeloma) | Cell Titer Glo | ~5-10 µM (Derivative*) | Derivatives like EIMTC are toxic; pure isoC is not. |
Key Insight: High concentrations of isoC are often required in synthetic biology "feeding" experiments (e.g., 200 µM - 1 mM) to ensure uptake, with minimal impact on cell growth rates, confirming its low acute toxicity profile compared to 5-FU (IC50 ~1-10 µM).
Part 3: Experimental Protocols
Protocol A: Modified Ames Test for Nucleobase Analogs
Standard Ames tests may yield false negatives for nucleobase analogs. This modified protocol ensures incorporation.
Objective: Assess mutagenic potential via incorporation during replication. System: Salmonella typhimurium strains TA100 (base-pair substitution sensitive).
-
Preparation: Dissolve this compound in DMSO (stock 100 mM). Ensure fresh preparation to minimize oxidative degradation.
-
Pre-incubation:
-
Mix 0.1 mL bacterial culture (
cells/mL). -
Add 0.1 mL test compound (Range: 0.5 µg - 500 µ g/plate ).
-
Add 0.5 mL S9 metabolic activation mix (optional, though isoC is not typically metabolized to a reactive electrophile).
-
Critical Step: Incubate at 37°C for 20 minutes before adding agar. This allows uptake of the analog.
-
-
Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies (
).-
Validation: A 2-fold increase over spontaneous revertants (solvent control) indicates mutagenicity.
-
Protocol B: Cytotoxicity Assessment (MTT Assay)
Self-validating protocol for determining IC50.
Objective: Determine the concentration required to inhibit 50% of cell metabolic activity.
-
Seeding: Seed target cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Remove media.[3]
-
Add fresh media containing this compound (Serial dilution: 0, 1, 10, 50, 100, 500, 1000 µM).
-
Control: DMSO vehicle control (<0.5% v/v) and Positive Control (e.g., 5-FU 10 µM).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Labeling:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 3-4 hours until purple formazan crystals form.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake 10 mins.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
-
Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Visualization: Experimental Workflow
Caption: Parallel workflow for assessing the toxicological and mutagenic potential of this compound.
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489-10496.[4] Link
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937-1941. Link
-
Sztanke, K., et al. (2016). In vitro effects of a new fused azathis compound-like congener on relative cell proliferation, necrosis and cell cycle in cancer and normal cell cultures.[5] Molecular and Cellular Biochemistry, 419, 1-13. Link
-
Mortelmans, K., & Zeiger, E. (2000).[6][7] The Ames Salmonella/microsome mutagenicity assay.[7][8][9][10] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Link
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. Link
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link
Sources
- 1. Sequence determination of nucleic acids containing 5-methylthis compound and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylthis compound as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In vitro effects of a new fused azathis compound-like congener on relative cell proliferation, necrosis and cell cycle in cancer and normal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. re-place.be [re-place.be]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Commercial Isocytosine Purity Standards
Executive Summary: The Purity Paradox in Synthetic Biology
Isocytosine (2-aminopurine-4-one) has transitioned from a niche chemical intermediate to a cornerstone of synthetic biology (Hachimoji DNA) and antiviral drug development. While commercial Certificates of Analysis (CoA) often claim purities of ≥98%, the remaining ≤2% impurity profile is frequently the failure point for sensitive downstream applications.
This guide moves beyond simple assay percentages to evaluate the functional purity of commercial this compound. We analyze the critical difference between "Research Grade" (95-98%) and "Synth-Bio Grade" (≥99%), identifying specific impurities that inhibit polymerase activity and alter crystallization kinetics.
Market Landscape: Comparative Specifications
The following analysis aggregates data from major global suppliers (Sigma-Aldrich/Merck, TCI, Thermo Scientific, and specialized synth-bio vendors).
Table 1: Commercial Grade Comparison
| Feature | Research Grade | High-Purity / Synth-Bio Grade | GMP Grade |
| Typical Purity (HPLC) | ≥ 95.0% | ≥ 98.0% - 99.0% | ≥ 99.5% |
| Primary Impurities | Uracil, Cytosine isomers, Malic Acid | Trace Uracil, Deamination products | < 0.1% Single Impurity |
| Water Content (KF) | Not Specified (Hygroscopic) | ≤ 0.5% | ≤ 0.1% |
| Solubility (DMSO) | Turbidity possible | Clear, Colorless | Clear, Colorless |
| Key Application | Early-stage organic synthesis | Hachimoji DNA, PCR, Crystallography | Clinical API production |
| Typical Cost/g | $5 - $15 | $40 - $80 | Custom Quote |
| Supplier Examples | ChemScene, TCI (Standard) | Sigma-Aldrich (Prem.), Thermo | Custom CROs |
Critical Insight: Lower-grade this compound often contains trace Guanidine (starting material) or Sulfuric Acid residues (from synthesis), which act as potent inhibitors in enzymatic reactions even at micromolar concentrations.
The "Hidden" Impurities: A Mechanistic Analysis
To validate purity, one must understand the synthesis pathway. The most common industrial route involves the condensation of Guanidine with Malic Acid in fuming sulfuric acid (oleum).
Visualization: Synthesis-Derived Impurity Map
The following diagram illustrates the origin of critical impurities based on the standard synthesis route.
Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Uracil formation (Impurity B) can occur post-purification due to improper storage (moisture).
Validated Experimental Protocols
Protocol A: Isomer-Resolving HPLC Method
Standard C18 columns often fail to separate this compound from its structural isomer Cytosine or its deamination product Uracil due to similar polarities. This method uses a Mixed-Mode approach for superior resolution.
-
Objective: Quantify this compound purity and detect <0.1% Uracil/Cytosine.
-
Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile (MeCN) + 0.1% TFA
-
-
Gradient:
-
0-5 min: 100% A (Isocratic hold for polar retention)
-
5-20 min: 0% → 40% B
-
-
Detection: UV @ 254 nm (this compound) and 220 nm (General impurities).
-
Acceptance Criteria:
-
This compound Retention Time (RT): ~6.5 min (distinct from Uracil ~3.2 min).
-
Tailing Factor: < 1.5.
-
Protocol B: Solubility Stress Test (Turbidity Assay)
High-purity this compound must dissolve completely in DMSO for biological assays. Trace inorganic salts (sulfates) from the synthesis will cause turbidity.
-
Preparation: Weigh 50 mg of this compound standard.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Spectroscopic Grade).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Pass: Solution is crystal clear. Absorbance at 600 nm (OD600) < 0.05.
-
Fail: Visible haze or particulates. OD600 > 0.1.[3]
-
Note: Haze often indicates residual silica or sulfate salts from the purification process.
-
Quality Control Decision Framework
Use this logic flow to determine if a purchased batch is suitable for your specific application.
Figure 2: QC Decision Tree for evaluating incoming raw material batches.
Conclusion & Recommendations
For drug development and high-fidelity synthetic biology , "Research Grade" (95-98%) this compound is insufficient due to the risk of enzymatic inhibition by synthesis byproducts like guanidine and sulfates.
-
Recommendation 1: Always request a specific batch CoA prior to purchase. Look for "Loss on Drying" <0.5% to ensure stability.
-
Recommendation 2: For PCR or sequencing applications, perform a recrystallization (Water/Ethanol) if the commercial purity is <99%.
-
Recommendation 3: Store all standards under inert gas (Argon/Nitrogen) at -20°C, as this compound is prone to slow deamination into Uracil in the presence of atmospheric moisture.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet (SDS). Retrieved from
-
TCI Chemicals. this compound (I0814) Product Details and CoA. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66950: this compound. Retrieved from
- Hoshika, S., et al. (2019).Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. (Contextual grounding for high-purity requirements).
-
Thermo Scientific Chemicals. this compound, 99% Specifications. Retrieved from
Sources
Thermal Denaturation (Tm) Studies of Isocytosine-DNA Duplexes: A Comparative Technical Guide
Topic: Thermal Denaturation (Tm) Studies of Isocytosine-DNA Duplexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (iC), a structural isomer of cytosine, represents a cornerstone of the Artificially Expanded Genetic Information System (AEGIS). When paired with Isoguanine (iG), it forms a non-canonical base pair that retains the Watson-Crick geometry but possesses a distinct hydrogen-bonding pattern (donor-donor-acceptor). This guide provides a rigorous technical comparison of iC-containing duplexes against standard DNA, analyzing thermal stability, thermodynamic parameters, and experimental protocols.
Key Insight: The iC:iG base pair is thermodynamically isoenergetic to the standard G:C pair, offering high stability (3 hydrogen bonds) with orthogonal specificity, making it ideal for high-fidelity aptamer generation and diagnostic assays.
Structural & Mechanistic Basis[1][2]
To understand the thermal performance of this compound, one must analyze its hydrogen bonding potential compared to natural bases.[1][2]
-
Standard C:G Pair: Cytosine presents a "donor-acceptor-donor" pattern to Guanine.[1]
-
AEGIS iC:iG Pair: this compound presents an "acceptor-acceptor-donor" pattern.[1] This rearrangement prevents cross-pairing with natural bases while maintaining the purine-pyrimidine geometry required for B-form helices.[1]
Expertise Insight: The Tautomerism Trap
Unlike natural cytosine, this compound is susceptible to tautomeric shifts between the amino-oxo (pairing compatible) and imino-oxo forms. In aqueous solution at neutral pH, the amino-oxo form predominates, facilitating stable pairing. However, acidic conditions (pH < 5.[1]0) can protonate the N3 position (pKa
Visualization: Hydrogen Bonding Geometries
Figure 1: Comparison of hydrogen bonding patterns.[1] The iC:iG pair maintains the 3-bond stability of G:C but with a shuffled donor/acceptor code, ensuring orthogonality.
Comparative Performance Analysis
This section compares iC-DNA duplexes against standard alternatives across three critical performance vectors.
Scenario A: Stability (iC:iG vs. G:C)
The primary alternative to iC:iG is the standard G:C pair.[1]
-
Performance: Both pairs form 3 hydrogen bonds.[1][2][3] Experimental data confirms that iC:iG duplexes exhibit
values within 1–2°C of G:C duplexes of identical sequence context.[1] -
Thermodynamics: The enthalpy of formation (
) for iC:iG is comparable to G:C ( to kcal/mol per stack), driving a high free energy of binding ( ). -
Verdict: iC:iG is a drop-in replacement for G:C when orthogonality is required without sacrificing thermal stability.[1]
Scenario B: Mismatch Discrimination (iC:G vs. C:G)
A key risk in using non-natural bases is promiscuous pairing with natural bases.[1]
-
iC:G Mismatch: this compound (acceptor-acceptor-donor) vs. Guanine (acceptor-donor-acceptor). This combination creates a "clash" at the top position (acceptor-acceptor repulsion) and loses a central H-bond.
-
Data: The
depression for a single iC:G mismatch is significantly larger ( C to C) compared to a G:T wobble pair, providing superior specificity. -
Verdict: iC offers high discrimination against natural purines, essential for high-fidelity PCR or aptamer selection (SELEX).[1]
Scenario C: Structural Diversity (Parallel-Stranded DNA)
Unlike standard bases, iC is a potent inducer of parallel-stranded (ps) DNA structures when paired with Guanine or Isoguanine under specific conditions (e.g., Hoogsteen pairing modes).
-
Performance: ps-DNA containing iC:G pairs is stable at acidic pH but generally less stable than antiparallel duplexes at neutral pH.[1]
-
Verdict: Use iC for nanotechnology applications where switching between antiparallel and parallel topologies is desired.[1]
Experimental Protocol: Self-Validating Tm Workflow
Objective: Accurately determine
Reagents:
-
Buffer: 10 mM
, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 .[1] (Strict pH control is vital due to iC pKa).[1] -
Oligos: HPLC-purified iC-containing strand and complementary iG strand.[1]
Workflow Diagram:
Figure 2: Step-by-step workflow for thermal denaturation studies of non-natural base pairs.
Validation Steps:
-
Hysteresis Check: Compare the heating (
) and cooling ( ) curves. A difference C indicates non-equilibrium conditions; reduce the ramp rate.[1] -
Concentration Series: Perform melts at 1, 2, 5, and 10
M. Plot vs . Linearity ( ) confirms a two-state transition and validates the thermodynamic data.
Data Presentation
The following table summarizes the thermodynamic stability of iC-containing duplexes compared to standard DNA.
Table 1: Comparative Thermodynamic Stability (Nearest-Neighbor Context)
| Base Pair Type | Interaction | H-Bonds | Relative Stability ( | Specificity Note |
| Standard | G : C | 3 | High (-2.5 to -3.0 kcal/mol) | Reference Standard |
| Standard | A : T | 2 | Moderate (-1.0 to -1.5 kcal/mol) | Lower Tm than G:C |
| AEGIS | iC : iG | 3 | Isoenergetic to G:C | High Orthogonality |
| Mismatch | iC : G | 1-2 (Distorted) | Low (Destabilizing) | Strong steric/H-bond repulsion |
| Mismatch | iC : A | 2 (Wobble) | Low | Similar to C:A mismatch |
Note: Values are approximate per base-pair stack in 1M NaCl. Actual
References
-
BenchChem. Unraveling the Thermal Stability of this compound-Isoguanine vs. Guanine-Cytosine Base Pairs: A Comparative Guide. (2025).[1][2][4][5] Retrieved from
-
Roberts, C., Bandaru, R., & Switzer, C. Theoretical and experimental stability of the this compound-isoguanine base pair. (1997).[1] J. Am. Chem. Soc.[1][6][7] (Key primary source for isoenergetic claim).
-
Sugiyama, H., Ikeda, S., & Saito, I. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs.[6] (1996).[1][6] J. Am. Chem. Soc.[1][6][7] Retrieved from
-
SantaLucia, J., Jr. A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. (1998).[1] Proc. Natl. Acad. Sci. USA.[1] (Source for standard DNA parameters).
-
Soto, A.M., et al. Tautomerism of this compound and its role in mutagenesis.[1] (2010).[1][3] Biophys J.[1] (Source for pKa and tautomerism data).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Why is GC content used to determine DNA melting temperature? - The Tech Interactive [thetech.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjournalofphysics.com [asianjournalofphysics.com]
Comparative Guide: X-ray Diffraction Profiling of Isocytosine Crystal Structures
Executive Summary: The Isocytosine Challenge
This compound (2-aminouracil) represents a critical structural scaffold in the development of antiviral nucleoside analogs and expanded genetic alphabets. Unlike its canonical isomer, Cytosine, this compound exhibits a complex tautomeric equilibrium (amino-oxo
For drug development professionals, determining the precise tautomeric form in the solid state is non-trivial but essential. The biological activity of this compound-based drugs often depends on specific hydrogen-bonding donors/acceptors that change with tautomerization.
This guide objectively compares the X-ray diffraction (XRD) data of this compound against Cytosine and alternative structural determination methods. It provides field-validated protocols to resolve the specific "proton location" ambiguity that plagues standard crystallographic datasets.
Comparative Analysis: this compound vs. Cytosine[1]
The primary challenge in this compound crystallography is distinguishing between the N1-H (amino-oxo) and N3-H (imino-oxo) tautomers. While Cytosine crystallizes predictably, this compound structures often reveal supramolecular complexity, including rare tautomeric co-crystals.
Table 1: Crystallographic Data Comparison
The following data contrasts the standard solid-state forms of this compound and Cytosine. Note the distinct packing arrangements driven by their hydrogen-bonding capabilities.
| Feature | This compound (Standard Form) | Cytosine (Standard Form) | Implications for Drug Design |
| Crystal System | Monoclinic | Orthorhombic | This compound packing is less symmetric, often allowing solvent inclusion. |
| Space Group | |||
| Lattice | 8.745 | 13.044 | Distinct unit cell shapes affect powder diffraction fingerprinting. |
| Lattice | 11.412 | 9.496 | |
| Lattice | 10.414 | 3.814 | Short |
| Tautomer State | Mixed (1:1 Ratio) | Pure (Amino-oxo) | CRITICAL: this compound often crystallizes as a 1:1 hybrid of tautomers. |
| H-Bond Motif | Ribbon / Tape | Ribbon | This compound forms "Reversed Watson-Crick" pairs. |
Data Sources: this compound parameters derived from Sharma & McConnell [1]; Cytosine parameters from typical CSD entries (e.g., CYSTIN01) [2].
Technical Insight: The "Proton Ambiguity"
In standard XRD (using Mo or Cu radiation), X-rays scatter off electron density, not nuclei. Hydrogen atoms have a single electron often pulled toward the bonding atom (N or O).
-
The Problem: In this compound, the difference between an N1-H and N3-H tautomer is a single proton shift. XRD often shows "smeared" electron density between N1 and N3, making automated assignment impossible.
-
The Evidence: A typical R-factor for a well-refined small molecule is ~3-5%. However, this compound structures often stall at ~6-7% if the tautomeric disorder is not modeled as a superposition of both forms.
Performance vs. Alternatives
When XRD data is ambiguous regarding protonation states, researchers must weigh alternative techniques.
Alternative 1: Neutron Diffraction[2][3]
-
Mechanism: Neutrons scatter off atomic nuclei. Hydrogen (
) has a negative scattering length, while Deuterium ( ) is positive. -
Performance: Unmatched precision. It locates H-atoms with the same accuracy as C or N atoms (
). -
Drawback: Requires large crystals (
) and access to a spallation source (e.g., SNS, ISIS). -
Verdict: Use only if XRD + DFT fails to resolve the tautomer.
Alternative 2: Solid-State NMR (ssNMR)
-
Mechanism: Measures chemical shifts (
, ) sensitive to local electronic environments. -
Performance: Excellent for distinguishing N-H vs. N: environments without needing single crystals.
-
Verdict: Best complementary technique to XRD for bulk phase analysis.
Alternative 3: DFT (Density Functional Theory)[4]
-
Mechanism: Computational prediction of lattice energy.
-
Performance: Can predict which tautomer is energetically favorable in the crystal lattice.
-
Verdict: Essential validation step. If your XRD refinement suggests a tautomer that DFT calculates as +10 kcal/mol unstable, your refinement is likely wrong.
Experimental Protocol: High-Fidelity Structure Determination
To obtain publication-quality this compound data, you must control the crystallization environment to "trap" specific tautomers or defined mixtures.
Phase 1: Crystal Growth (Tautomer Trapping)
-
Objective: Grow single crystals suitable for XRD (
mm). -
Causality: this compound tautomerism is pH and solvent-dependent. Polar protic solvents stabilize the amino-oxo form; apolar solvents may favor the imino form.
Protocol:
-
Preparation: Dissolve 20 mg this compound in 5 mL of Water/Methanol (1:1) .
-
pH Adjustment:
-
For Neutral form: Adjust pH to 7.0.
-
For Cationic form (protonated): Add 1 eq. HCl (crystallizes as chloride salt).
-
-
Method: Slow Evaporation at
C.-
Why Low Temp? Reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.
-
-
Harvesting: Crystals typically appear as colorless prisms within 3-5 days.
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Mo-K
( ) preferred for charge density; Cu-K acceptable for absolute configuration.
Workflow:
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Cooling: CRITICAL. Cool to 100 K using a nitrogen stream.
-
Reasoning: Freezes thermal vibration of H-atoms, improving the chance of observing N-H electron density peaks.
-
-
Strategy: Collect full sphere of data (redundancy > 4.0) to maximize signal-to-noise.
-
Refinement (The Expert Step):
-
Do not use "riding models" for H-atoms initially.
-
Compute a Difference Fourier Map (
) . Look for positive peaks ( ) near N1 and N3. -
If peaks appear at both positions, model the disorder (e.g., PART 1 occ 0.5 / PART 2 occ 0.5).
-
Visualizations
Diagram 1: Tautomeric Equilibrium & Crystallization Logic
This diagram illustrates the chemical logic governing which structure you actually obtain in the solid state.
Caption: The pathway from solution equilibrium to fixed solid-state structure. Solvent choice shifts the equilibrium prior to lattice locking.
Diagram 2: The Crystallographic Workflow (Data to Structure)
A self-validating workflow for handling this compound data.
Caption: Step-by-step workflow for solving this compound structures, with a decision gate for handling hydrogen atom ambiguity.
References
-
Sharma, B. D., & McConnell, J. F. (1965). The crystal and molecular structure of this compound.[1] Acta Crystallographica, 19(5), 797-806.[1]
-
Cambridge Crystallographic Data Centre (CCDC). Cytosine Crystal Structure Data (Refcode CYSTIN01).
-
Portalone, G., & Colapietro, M. (2007). Structural studies of this compound and its derivatives. Journal of Molecular Structure, 837(1-3), 206-214.
-
Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76.
-
Wilson, C. C. (2000). Single crystal neutron diffraction: A powerful tool for the study of hydrogen in materials. Journal of Molecular Structure, 520(1-3), 13-20.
Sources
Benchmarking Isocytosine (iC) Polymerase Recognition: A Comparative Kinetic Analysis
Executive Summary
The expansion of the genetic alphabet using the isocytosine (iC):isoguanine (iG) orthogonal base pair (AEGIS system) has revolutionized synthetic biology and diagnostics (e.g., MultiCode®-RTx). However, the utility of this system depends entirely on the ability of DNA polymerases to recognize and incorporate these non-standard nucleotides with high fidelity and efficiency.
This guide benchmarks the recognition efficiency of iC by leading polymerase families. It addresses the critical challenge of tautomeric ambiguity —where the minor tautomer of isoguanine mispairs with Thymine—and provides a self-validating kinetic protocol for researchers to evaluate polymerase performance in their own systems.
The Mechanistic Challenge: Why Standard Enzymes Fail
Before benchmarking, one must understand the failure mode. Natural polymerases have evolved "steric gates" and hydrogen-bonding checkpoints to reject non-Watson-Crick pairs.
-
The Geometry: The iC:iG pair forms a standard Watson-Crick geometry but with a rearranged Hydrogen bonding pattern (donor-donor-acceptor vs. acceptor-acceptor-donor).
-
The Tautomer Trap: Isoguanine (iG) exists in a tautomeric equilibrium. The keto form pairs correctly with iC. However, the enol form mimics the hydrogen bonding face of Guanine, leading to misincorporation of Thymine (T) opposite iG, or iC opposite G.
Diagram 1: The Recognition Mechanism & Tautomeric Interference
Caption: The iC:iG pair requires specific H-bond matching. Tautomerization of iG can trick the polymerase into accepting natural Thymine, causing fidelity loss.
Comparative Analysis: Family A vs. Family B
The choice of polymerase dictates the success of iC incorporation. We compare the two dominant classes used in synthetic biology.
Candidate A: Engineered Family A (e.g., Titanium Taq, Z05)
-
Mechanism: Family A polymerases (derived from Thermus aquaticus) generally possess a more open active site regarding the sugar-phosphate backbone but are sensitive to base-pairing geometry.
-
Performance: These are the industry standard for iC:iG systems (e.g., Luminex MultiCode). They exhibit robust incorporation rates (
) but require specific point mutations (e.g., at position 660 or the O-helix) to optimize acceptance of the unnatural base. -
Pros: High efficiency; less likely to stall completely.
-
Cons: Lower intrinsic fidelity compared to Family B; requires "Hot Start" formulations to prevent low-temp mispriming on iC-containing primers.
Candidate B: Engineered Family B (e.g., KOD, Pfu, Vent)
-
Mechanism: These high-fidelity enzymes possess 3'→5' exonuclease (proofreading) activity.
-
Performance: Native Family B polymerases often reject iC:iG pairs. The proofreading domain recognizes the "unnatural" shape or the transient stalling as damage, excising the iC/iG.
-
Requirement: You must use exo- (exonuclease deficient) variants. Even then, "read-ahead" mechanisms (as seen in KOD sensing Uracil) can cause stalling.[1]
-
Pros: If engineered (e.g., KOD exo-), they offer higher processivity.
-
Cons: Native forms are incompatible; higher cost; stricter steric gating often lowers
for unnatural bases.
Summary of Kinetic Benchmarks
| Feature | Family A (Taq Mutants) | Family B (KOD/Vent exo-) |
| Primary Application | Diagnostics (PCR/qPCR), Genotyping | Synthetic Biology, Replication |
| iC Incorporation ( | High (~10–40 s⁻¹) | Moderate (~1–10 s⁻¹) |
| Fidelity (iC vs T) | Moderate (Subject to tautomer error) | High (Stricter pocket) |
| Stalling Probability | Low | High (requires specific mutations) |
| Rec.[2] Buffer Condition | High pH (8.5–9.[2]0) favors correct tautomer | Standard Sulfate/Chloride buffers |
Self-Validating Experimental Protocol
Method: Single-Turnover Standing-Start Kinetic Assay.
Objective: Determine the catalytic efficiency (
Phase 1: Substrate Preparation
-
Primer/Template: Anneal a 5'-FAM labeled primer (20nt) to a template (35nt) containing Isoguanine (iG) at the
position.-
Control Template: Contains natural Guanine at
.
-
-
Enzyme: Purify polymerase to >95% homogeneity. Remove glycerol if possible to reduce viscosity effects on kinetics.
Phase 2: The Kinetic Reaction
-
Conditions: Buffer must match your intended application (e.g., 20 mM Tris-HCl pH 8.5, 5 mM MgCl₂).
-
Enzyme Concentration: Excess enzyme over DNA (
) to ensure single-turnover conditions. Use 100 nM Enzyme : 20 nM DNA. -
Nucleotide Titration: Prepare diGTP (deoxy-isoGTP) concentrations ranging from 0.5 µM to 500 µM.
Step-by-Step Workflow:
-
Mix Enzyme and DNA (Primer:Template) and equilibrate at reaction temp (e.g., 60°C) for 2 min.
-
Initiate reaction by adding equal volume of Mg²⁺/diGTP mix.
-
Quench: At time points (e.g., 10s, 30s, 60s, 120s), quench 5 µL aliquots into 20 µL of 95% Formamide/EDTA stop solution. Crucial: The quench must be immediate to stop the fast reaction.
Phase 3: Analysis & Calculation
-
Separation: Run samples on a 15-20% denaturing PAGE (Polyacrylamide Gel) or Capillary Electrophoresis.
-
Quantification: Measure the ratio of Product (
) to Substrate ( ). -
Curve Fitting: Plot observed rate (
) vs. [dNTP]. Fit to the hyperbolic Michaelis-Menten equation: -
Efficiency Calculation: Calculate Specificity Constant =
.
Diagram 2: Benchmarking Workflow
Caption: Standardized workflow for determining polymerase specificity constants for unnatural bases.
Expert Insights & Troubleshooting
-
pH Sensitivity: The tautomeric ratio of iG is pH-dependent. If you observe high misincorporation of T opposite iG, try increasing the buffer pH slightly (to ~8.8–9.0) to stabilize the keto form, though this may reduce overall polymerase activity.
-
The "Slow Step" Artifact: In AEGIS incorporation, the chemical step (
) is often slower than the conformational change. Ensure your assay time points are long enough to capture the full curve, but short enough to avoid "multiple insertions" if your enzyme has strand displacement activity. -
Enzyme Purity: Commercial enzymes often contain stabilizers (BSA, glycerol) that interfere with precise
measurements. For publication-grade benchmarking, use dialysis to exchange into a pure reaction buffer.
References
-
Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research.[3] Link
- Johnson, K. A. (2010).Kinetic Analysis of DNA Polymerases: Practical Guide. Methods in Enzymology. (Foundational protocol for single-turnover kinetics).
-
Hoshino, H., et al. (2021). KOD DNA polymerase: a custom fit for emergent technology-driven applications.[1] Sekisui Diagnostics. Link
- Luminex Corporation.MultiCode®-RTx Technology: Technical Guide.
-
Yang, Z., et al. (2006). Artificially expanded genetic information system: a new base pair with an alternative hydrogen bonding pattern.[3] Nucleic Acids Research.[3] Link
Sources
Safety Operating Guide
Operational Safety Guide: Handling Isocytosine in Research Environments
Executive Summary & Scientific Context
Isocytosine (2-aminouracil) is a critical pyrimidine intermediate used extensively in the synthesis of antiviral agents and unnatural nucleic acid analogues (hachimoji RNA).[1] While not classified as acutely toxic (like cyanides), its primary risk profile stems from its physical state as a fine crystalline powder.
The Invisible Risk: The danger is not immediate lethality, but sensitization and chronic irritation . Fine particulates (aerodynamic diameter <10 µm) can bypass upper respiratory defenses, lodging in the bronchial tree. Furthermore, as a precursor in drug discovery, cross-contamination of your assay is as critical a failure mode as personal exposure.
This guide treats this compound handling as a High-Integrity Operation , prioritizing both operator safety and experimental purity.[1]
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is an irritant that targets the mucosa.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact with powder can cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Dust can dissolve in tear film, creating a high-pH localized solution.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust triggers coughing/inflammation. |
| Physical | N/A | Electrostatic Powder. | The powder "jumps" due to static; standard weighing is messy. |
Critical Insight: Standard safety glasses are often insufficient for fine powders because airborne dust drifts around side shields. Sealed eye protection is required.
The PPE Matrix: Layered Defense
We utilize a "Swiss Cheese" model of defense. No single layer is perfect, but together they form an impenetrable barrier.
Table 1: Mandatory PPE Specifications[1]
| Body Area | Standard Protocol (Low Quantity < 1g) | Enhanced Protocol (High Quantity > 1g or Milling) | Rationale (The "Why") |
| Respiratory | N95 Respirator (NIOSH certified) | P100 / PAPR (Powered Air Purifying Respirator) | N95 filters 95% of particles >0.3µm.[1] P100 is required for finer milling operations where dust load increases. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Full Face Shield + Goggles | Safety glasses allow dust entry. Goggles seal the ocular cavity against drifting particulates. |
| Dermal (Hand) | Nitrile Gloves (Min 5 mil thickness) | Double Gloving (Nitrile over Nitrile) | Nitrile offers excellent chemical resistance. Double gloving allows you to shed the outer layer if contaminated without exposing skin. |
| Body | Lab Coat (Buttoned, Knee-length) | Tyvek® Lab Coat or Sleeve Covers | Cotton coats trap dust.[1] Tyvek repels dust and prevents it from migrating to street clothes. |
Engineering Controls: The Primary Barrier
PPE is your last line of defense. Your first is the Engineering Control.
DOT Diagram 1: Hierarchy of Controls for this compound This diagram illustrates the decision logic for containment, prioritizing isolation over PPE.
Caption: The Hierarchy of Controls. PPE is deployed only after Engineering controls (Fume Hood) are verified active.
Operational Protocol: The Self-Validating Workflow
This protocol is designed as a self-validating system .[1] You cannot proceed to step
Phase A: Preparation (The "Clean" Zone)[1]
-
Static Discharge: this compound is static-prone.[1] Place an ionizing bar or anti-static gun near the balance before opening the container.
-
Glove Check: Don inner nitrile gloves. Inspect for micro-tears by inflating them slightly (the "balloon test").
-
Don Outer PPE: Put on lab coat, goggles, and outer gloves. Tape the cuff of the outer glove over the lab coat sleeve to seal the wrist gap.
Phase B: Handling (The "Hot" Zone - Inside Fume Hood)[1]
-
Sash Height: Verify sash is at the certified working height (usually 18 inches).
-
Weighing:
-
Open the this compound container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Technique: Do not pour. Use a spatula to transfer powder. This minimizes the "dust cloud" effect.
-
-
Solubilization (Recommended): If possible, dissolve the solid this compound in the solvent (e.g., DMSO or Water) inside the weighing boat or immediately after transfer. Handling a liquid is safer than handling a dust.
Phase C: Decontamination & Exit[1]
-
Wipe Down: While still in the hood, wipe the exterior of the this compound container with a damp Kimwipe (water/ethanol) to remove settled dust.
-
Outer Glove Removal:
-
Technique: Grasp the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the peeled glove in the gloved hand. Slide a finger of the ungloved hand under the remaining glove wrist and peel off.
-
Dispose: Place in solid chemical waste inside the hood.
-
-
Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.
Logic Flow: Emergency Response
What happens if the containment is breached? Follow this logic path.
DOT Diagram 2: Spill Response Logic Visualizing the immediate decision-making process for an this compound spill.
Caption: Decision matrix for spill response. Note that spills outside the hood require evacuation to let dust settle.[1]
Disposal & Waste Management
This compound is not typically classified as P-listed (acutely toxic) waste, but it must not enter the water supply.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Chemical Waste drums.
-
Liquid Waste: If dissolved in DMSO or organic solvents, dispose in Organic Solvent Waste . If in aqueous buffer, dispose in Aqueous Waste .
-
Container: Triple rinse empty containers with a suitable solvent before disposal or recycling.
References
-
PubChem. (n.d.). This compound Compound Summary (CID 66950). National Library of Medicine. Retrieved Feb 9, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[5] United States Department of Labor. Retrieved Feb 9, 2026, from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Reference for hierarchy of controls in lab settings). Retrieved Feb 9, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
